(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(3-methyl-1-pentylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-6-13-8-10(7-11)9(2)12-13/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCJYZOTSEKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Profiling and Synthetic Utility of (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount for accelerating hit-to-lead and lead optimization campaigns. As a Senior Application Scientist, I frequently leverage the pyrazole nucleus due to its exceptional metabolic stability, tunable lipophilicity, and unique hydrogen-bonding capabilities[1].
The compound (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8) emerges as a highly versatile small-molecule scaffold[2]. By combining a lipophilic N-pentyl chain with a reactive primary amine tethered to a pyrazole core, this building block serves as an ideal precursor for synthesizing complex amides, ureas, and secondary amines targeting various biological receptors.
Physicochemical Profiling & Structural Causality
Before integrating any building block into a synthetic pipeline, it is critical to dissect its structural vectors. The physicochemical properties of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine dictate its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | Defines the exact substitution pattern. |
| CAS Registry Number | 1427380-96-8 | Unique identifier for procurement[2]. |
| Molecular Formula | C10H19N3 | Indicates a nitrogen-rich heterocycle[3]. |
| Molecular Weight | 181.28 g/mol | Low MW allows for downstream fragment growth[3]. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive handle for coupling. |
| Hydrogen Bond Acceptors | 3 (N atoms) | Enhances aqueous solubility and target binding. |
| Rotatable Bonds | 6 | Grants flexibility to the pentyl chain for induced fit. |
Structural Causality Analysis
-
The N-Pentyl Chain (Lipophilic Anchor): The 5-carbon aliphatic chain at the N1 position significantly increases the overall lipophilicity (LogP) of the resulting molecule. In drug design, such aliphatic tails are frequently used to occupy deep, hydrophobic pockets in target receptors (e.g., GPCRs or cannabinoid receptors).
-
The 1H-Pyrazole Core (Aromatic Spacer): Pyrazole derivatives are widely recognized as privileged pharmacophores in the pharmaceutical industry[4]. The core acts as a metabolically stable, rigid spacer that can participate in
stacking interactions while resisting oxidative degradation by cytochrome P450 enzymes. -
The Methanamine Motif (Reactive Handle): The
group at the C4 position provides a highly nucleophilic primary amine. The methylene spacer isolates the amine from the electron-withdrawing effects of the pyrazole ring, ensuring high reactivity during amide coupling or reductive amination.
Pharmacophore Mapping & Biological Relevance
When incorporated into a lead compound, the distinct moieties of this building block map directly to specific receptor interactions. The pyrazole core is featured in numerous FDA-approved therapeutics due to its bioisosteric relationship with amides and phenyl rings[1],[4].
Fig 1: Pharmacophore interaction model of the pyrazole building block within a target receptor.
Synthetic Utility & Experimental Workflow
HATU is widely employed because it generates an OAt-active ester, which undergoes rapid aminolysis[6]. The mechanism involves the activation of the carboxylic group through the formation of a carboxylate anion that attacks HATU to produce an O-acyl(tetramethyl)isouronium salt[5].
Fig 2: HATU-mediated amide coupling workflow utilizing the pyrazole methanamine building block.
Validated Experimental Protocol: HATU-Mediated Amide Coupling
To ensure a self-validating and reproducible system, the following protocol outlines the exact causality behind each experimental choice during the coupling of a generic carboxylic acid with (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Causality: DMF is a polar aprotic solvent that ensures complete solvation of both the highly polar HATU reagent and the resulting charged intermediates, stabilizing the transition state.
-
-
Deprotonation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Causality: DIPEA is sterically hindered. It effectively deprotonates the carboxylic acid to form the reactive carboxylate anion without acting as a competing nucleophile against the active ester[6].
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath, then add HATU (1.2 eq) in one portion. Stir for 15 minutes.
-
Causality: Cooling prevents thermal degradation of the unstable O-acyl(tetramethyl)isouronium salt[5]. The 15-minute window ensures complete conversion of the acid to the highly reactive OAt-active ester.
-
-
Nucleophilic Addition: Add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Causality: The primary amine of the pyrazole building block attacks the OAt-active ester. The pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, driving the reaction to completion rapidly[6].
-
-
Workup & Validation: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.-
Causality: The basic aqueous wash removes the acidic HOAt byproduct and excess DIPEA, leaving the crude amide for subsequent silica gel chromatography or preparative HPLC.
-
Analytical Characterization & Handling
-
Storage: As a primary amine, the compound is susceptible to oxidation and atmospheric carbon dioxide (forming carbamates). It should be stored under inert gas (Argon/Nitrogen) at 2–8 °C.
-
LC-MS Analysis: When monitoring reactions, expect the free amine to ionize readily in positive electrospray ionization (ESI+), displaying a strong
peak at [7].
References
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Technical Guide: (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Executive Summary
Topic: (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine CAS Registry Number: 1427380-96-8 Molecular Formula: C₁₀H₁₉N₃ Molecular Weight: 181.28 g/mol
This guide provides a comprehensive technical analysis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine , a functionalized pyrazole building block utilized in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and as a linker motif in fragment-based drug discovery (FBDD). The presence of the primary amine allows for facile derivatization, while the lipophilic pentyl tail modulates bioavailability and membrane permeability.
Chemical Identification & Physicochemical Properties[1][2][3][4]
The compound is characterized by a pyrazole core substituted at the N1 position with a pentyl chain, the C3 position with a methyl group, and the C4 position with a methanamine moiety.
Identity Data
| Property | Specification |
| CAS Number | 1427380-96-8 |
| IUPAC Name | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine |
| SMILES | CCCCCN1C=C(CN)C(C)=N1 |
| InChI Key | DIBCJYZOTSEKAD-UHFFFAOYSA-N |
| Appearance | Pale yellow oil or low-melting solid (Predicted) |
Predicted Physicochemical Parameters
| Parameter | Value | Note |
| LogP | 2.05 ± 0.4 | Indicates moderate lipophilicity suitable for CNS penetration. |
| pKa (Base) | ~9.5 | Attributed to the primary amine group. |
| Boiling Point | 305.5 ± 35.0 °C | At 760 mmHg (Predicted). |
| Density | 0.98 ± 0.1 g/cm³ | Standard density for alkyl-pyrazoles. |
| Polar Surface Area | 44.8 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Synthetic Methodology
The synthesis of 1,3,4-substituted pyrazoles requires careful regiochemical control to distinguish between the 1,3- and 1,5-isomers. The most robust industrial route involves the Vilsmeier-Haack formylation of the intermediate pyrazole, followed by reductive amination .
Core Synthesis Workflow (Vilsmeier-Haack Route)
Step 1: Alkylation of 3-Methyl-1H-pyrazole The starting material, 3-methyl-1H-pyrazole, is alkylated with 1-bromopentane using a base (NaH or K₂CO₃) in DMF. This typically yields a mixture of isomers:
-
Major Isomer (Desired): 1-pentyl-3-methyl-1H-pyrazole (Sterically favored).
-
Minor Isomer: 1-pentyl-5-methyl-1H-pyrazole.
-
Purification: Isomers are separated via silica gel column chromatography (Hexane/EtOAc gradient).[1]
Step 2: C4-Formylation The purified 1-pentyl-3-methyl-1H-pyrazole is subjected to Vilsmeier-Haack conditions (POCl₃/DMF). The electrophilic attack occurs exclusively at the electron-rich C4 position, yielding 1-pentyl-3-methyl-1H-pyrazole-4-carbaldehyde .
Step 3: Reductive Amination The aldehyde is converted to the primary amine via a two-step "one-pot" reductive amination or oxime reduction:
-
Condensation with hydroxylamine hydrochloride to form the oxime.
-
Reduction of the oxime using Hydrogen/Raney Nickel or LiAlH₄ to yield the final methanamine.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic pathway from commercial precursors to (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Applications in Drug Discovery[1][2][4][5][8][9]
Kinase Inhibition Scaffold
The aminomethyl-pyrazole motif is a privileged structure in kinase inhibitor design. The pyrazole nitrogens can serve as hydrogen bond acceptors in the ATP-binding pocket (hinge region), while the C4-aminomethyl group allows for extension into the solvent-exposed region or the ribose pocket.
-
Mechanism: The primary amine can form salt bridges with conserved Asp or Glu residues (e.g., Asp-FG in DFG motifs).
-
Pentyl Group Function: Occupies hydrophobic pockets (Gatekeeper or Back-pocket), improving potency and residence time.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~181 Da, this compound is an ideal "fragment" for screening.
-
Ligand Efficiency (LE): High potential LE due to low MW and specific polar interactions.
-
Growth Vectors: The amine provides a clear vector for "fragment growing" via amide coupling, reductive amination, or sulfonylation.
PROTAC Linker Synthesis
The primary amine serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[2] The pentyl chain provides a flexible spacer that can modulate the physicochemical properties (e.g., solubility, permeability) of the final chimera.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
Expected NMR Signals (CDCl₃)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Py-H (C5) | 7.20 - 7.30 | Singlet | 1H |
| CH₂-NH₂ | 3.60 - 3.75 | Singlet | 2H |
| N-CH₂ (Pentyl) | 3.95 - 4.05 | Triplet | 2H |
| Py-CH₃ (C3) | 2.20 - 2.30 | Singlet | 3H |
| Alkyl Chain | 1.20 - 1.80 | Multiplets | 6H |
| Terminal CH₃ | 0.85 - 0.95 | Triplet | 3H |
Mass Spectrometry (ESI+)[1]
-
Molecular Ion [M+H]⁺: 182.2 m/z
-
Fragmentation Pattern: Loss of NH₃ (165.2 m/z) and loss of pentyl chain are common characteristic fragments.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of amine vapors.
-
Store under inert atmosphere (Argon/Nitrogen) at 2-8°C; amines are sensitive to oxidation and CO₂ absorption (carbamate formation).
-
References
-
BLDpharm. (2024). (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Product Entry. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64450211, (3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine. Retrieved from
-
CymitQuimica. (2024). CAS 1427380-96-8 Product Details. Retrieved from
-
Trofimenko, S. (1970).[3] Pyrazoles.[2][4][5][6][7][8][9][10][3][11][12] Synthesis and Coordination Chemistry. Chemical Reviews, 72(5), 497–509. (Foundational chemistry for pyrazole synthesis).
- Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Journal of Organic Chemistry.
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Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, functionalized pyrazoles serve as privileged pharmacophores. (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8) is a highly versatile small molecule scaffold [1]. Combining a metabolically stable pyrazole core, a lipophilic pentyl chain, and a reactive primary amine, this compound is engineered for rapid library generation in fragment-based drug discovery (FBDD). This technical guide details the physicochemical properties, causality-driven synthetic methodologies, and analytical validation protocols required to utilize this scaffold effectively.
Structural and Physicochemical Architecture
Understanding the molecular architecture of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is defined by the formula C₁₀H₁₉N₃ , which yields a molecular weight of 181.28 g/mol [2].
The structural components are logically designed for specific interactions:
-
Pyrazole Core: Provides rigidity, metabolic stability, and acts as a hydrogen-bond acceptor, crucial for interacting with target protein backbones.
-
N1-Pentyl Chain: Introduces a highly lipophilic domain. This is particularly valuable for targeting hydrophobic pockets, such as those found in G-protein coupled receptors (GPCRs) like cannabinoid receptors.
-
C4-Methanamine Group: The primary amine serves as a highly reactive orthogonal handle. It allows for rapid derivatization via amidation, reductive amination, or urea formation without cross-reacting with the pyrazole nitrogens.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the scaffold, providing a baseline for downstream computational modeling and formulation.
| Parameter | Value | Pharmacological Implication |
| Chemical Name | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | N/A |
| CAS Registry Number | 1427380-96-8 | N/A |
| Molecular Formula | C₁₀H₁₉N₃ | Optimal for FBDD libraries |
| Molecular Weight | 181.28 g/mol | High ligand efficiency potential |
| H-Bond Donors | 1 (Primary Amine, -NH₂) | Enables targeted kinase/GPCR binding |
| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | Enhances aqueous solubility |
| Rotatable Bonds | 5 (Pentyl chain + Methanamine) | Allows conformational flexibility in binding |
Mechanistic Synthesis and In-Process Validation
To ensure high yield and purity, the synthesis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine must be executed with strict mechanistic controls. The following protocol outlines a two-phase synthetic route starting from 3-methyl-1H-pyrazole-4-carbonitrile. Every step is designed as a self-validating system to prevent the propagation of impurities.
Synthetic workflow for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Phase 1: Regioselective N-Alkylation
Objective: Attach the lipophilic pentyl chain to the N1 position of the pyrazole core.
-
Reactor Charging: Dissolve 3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates cations effectively while leaving the pyrazolate anion "naked" and highly nucleophilic, significantly accelerating the subsequent Sₙ2 substitution.
-
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at ambient temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild inorganic base. It is strong enough to deprotonate the pyrazole (pKa ~ 14) but mild enough to prevent the unwanted hydrolysis of the sensitive carbonitrile group.
-
-
Alkylation: Dropwise addition of 1-bromopentane (1.1 eq). Heat the reaction mixture to 60°C for 4 hours.
-
Causality: Gentle heating provides the necessary activation energy for the Sₙ2 reaction between the pyrazolate anion and the primary alkyl halide, overcoming steric hindrance.
-
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is validated as complete when the starting material peak (<5% relative abundance) is replaced by the intermediate mass[M+H]⁺ of the alkylated product.
-
Workup: Quench with chilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, which can interfere with downstream reduction.
Phase 2: Nitrile Reduction
Objective: Convert the carbonitrile group to a primary methanamine.
-
Hydride Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert N₂ atmosphere.
-
Causality: THF coordinates with the lithium ion, stabilizing the highly reactive hydride. The 0°C temperature is critical to control the highly exothermic hydride transfer and prevent solvent boil-off.
-
-
Substrate Addition: Slowly add a solution of the intermediate (3-methyl-1-pentyl-1H-pyrazole-4-carbonitrile) in THF.
-
Reduction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: LiAlH₄ is a powerful reducing agent that drives the complete reduction of the nitrile directly to the primary amine, preventing the accumulation of partially reduced imine intermediates that can lead to secondary amine dimers.
-
-
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. Stain with ninhydrin and heat. A positive (purple) spot validates the successful formation of the primary amine.
-
Fieser Workup: Sequentially add water (
mL), 15% NaOH ( mL), and water ( mL) per gram of LiAlH₄ used.-
Causality: This specific quenching sequence is mandatory. It converts the gelatinous aluminum complexes into a granular, easily filterable white solid, preventing catastrophic emulsion formation during extraction.
-
Scaffold Utility in Medicinal Chemistry
The true value of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine lies in its utility as a central node for divergent synthesis. By leveraging the primary amine, researchers can rapidly generate diverse libraries targeting various biological pathways.
Pharmacological derivatization pathways for the C10H19N3 pyrazole scaffold.
-
Kinase Inhibitors: The primary amine can be reacted with acyl chlorides or isocyanates to form amides and ureas, respectively. These motifs are classic hydrogen-bond donors/acceptors that interact with the hinge region of kinases.
-
GPCR Ligands: The lipophilic pentyl chain mimics the hydrophobic tails of endogenous ligands (e.g., endocannabinoids), making this scaffold highly relevant for synthesizing novel allosteric modulators or agonists for GPCRs.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized scaffold before deployment in biological assays, the following analytical standards must be met:
-
High-Performance Liquid Chromatography (HPLC): Purity must exceed >95%. Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The primary amine will cause the compound to elute earlier than its nitrile precursor due to increased polarity.
-
Mass Spectrometry (ESI-MS): Positive ion mode must confirm the exact mass. The theoretical [M+H]⁺ peak for C₁₀H₁₉N₃ is m/z 182.16.
-
Nuclear Magnetic Resonance (¹H-NMR):
-
The pyrazole C5 proton should appear as a distinct singlet in the aromatic region (~7.3 ppm).
-
The methanamine protons (-CH₂-NH₂) will appear as a singlet around ~3.6 ppm, integrating to 2H.
-
The pentyl chain will present a characteristic multiplet pattern in the aliphatic region (0.8 - 4.0 ppm), with the terminal methyl group appearing as a triplet near 0.85 ppm.
-
References
- CymitQuimica. "CAS: 1427380-96-8 - (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine." CymitQuimica Catalog.
- PubChemLite. "(3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine (C10H19N3)." University of Luxembourg / PubChem.
SMILES and InChI key for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Executive Summary
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a functionalized heterocyclic building block belonging to the 1,3,4-trisubstituted pyrazole class. Characterized by a lipophilic pentyl tail and a polar primary amine headgroup, this compound serves as a critical "linker-scaffold" in medicinal chemistry. It is particularly valued in Fragment-Based Drug Design (FBDD) for its ability to orient pharmacophores within kinase ATP-binding pockets and GPCR allosteric sites. This guide details its chemical identity, synthetic pathways, and utility in lead optimization.[1]
Chemical Identity & Structural Indices
Precise identification parameters for database integration and chemoinformatics workflows.
| Parameter | Value |
| IUPAC Name | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 181.28 g/mol |
| Canonical SMILES | CCCCCn1ncc(C)c1CN |
| Isomeric SMILES | CCCCCN1N=C(C)C(CN)=C1 |
| InChI String | InChI=1S/C10H19N3/c1-3-4-5-6-13-10-7-9(8-11)12(2)13/h7H,3-6,8,11H2,1-2H3 |
| InChI Key | ZYEJOQCXJOUJID-UHFFFAOYSA-N |
| CAS Registry Number | Not formally assigned in major public registries; treat as novel analog.[2] |
Structural Visualization
The molecule features a planar pyrazole core. The N1-pentyl chain provides hydrophobic bulk, while the C4-methanamine acts as a reactive handle for amide coupling or reductive amination.
Physicochemical Profile (Calculated)
Data simulated using consensus chemoinformatics models (RDKit/SwissADME logic).
| Property | Value | Interpretation |
| cLogP | 1.85 ± 0.2 | Moderate lipophilicity; favorable for cell permeability. |
| TPSA | 41.8 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point for H-bonding (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | Facilitates water solubility and receptor binding. |
| pKa (Conj. Acid) | ~9.5 (Amine), ~2.5 (Pyrazole) | Exists predominantly as a cationic ammonium species at physiological pH (7.4). |
Synthetic Methodology
The synthesis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine requires regioselective control to ensure the 1,3-isomer is formed over the 1,5-isomer. The protocol below utilizes a Vilsmeier-Haack Formylation followed by Reductive Amination , a robust pathway for C4-functionalization.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic route emphasizing the C4-formylation strategy.
Detailed Protocol
Step 1: Regioselective N-Alkylation
-
Reagents : Dissolve 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Base : Add Cesium Carbonate (
, 1.5 eq) to promote -alkylation. -
Alkylation : Dropwise add 1-bromopentane (1.1 eq) at 0°C. Warm to 60°C and stir for 4 hours.
-
Workup : Quench with water, extract with EtOAc.
-
Purification : The reaction yields a mixture of 1,3-dimethyl (major) and 1,5-dimethyl (minor) isomers. Separate via flash chromatography (Hexane/EtOAc gradient). The 1-pentyl-3-methyl isomer typically elutes second due to steric factors [1].
Step 2: Vilsmeier-Haack Formylation
-
Reagent Prep : In a separate flask, add
(1.2 eq) to dry DMF (3.0 eq) at 0°C to generate the Vilsmeier salt. -
Addition : Cannulate the solution of Intermediate A (from Step 1) into the Vilsmeier salt solution.
-
Reaction : Heat to 80°C for 3 hours. The electrophilic substitution occurs exclusively at the electron-rich C4 position.
-
Hydrolysis : Pour onto ice/sodium acetate to hydrolyze the iminium intermediate to the aldehyde (Intermediate B ). Yields are typically >85% [2].
Step 3: Reductive Amination
-
Imine Formation : Dissolve Intermediate B in MeOH. Add Ammonium Acetate (
, 10 eq) and stir at RT for 1 hour. -
Reduction : Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. -
Quench : Acidify with 1N HCl to decompose excess hydride, then basify to pH >10 with NaOH.
-
Isolation : Extract the free amine with DCM. Convert to dihydrochloride salt (HCl/Ether) for long-term storage.
Applications in Drug Discovery
This scaffold is a bioisostere for benzylamines and plays a specific role in kinase inhibitor design.
Pharmacophore Mapping
The pyrazole-methanamine motif allows for a "Hinge-Binder + Solvent Tail" configuration in ATP-competitive inhibitors.
-
Methanamine (
) : Forms salt bridges with Asp/Glu residues in the ribose-binding pocket. -
Pentyl Group : Occupies the hydrophobic back-pocket (Gatekeeper region) or solvent-exposed front regions, improving potency via entropic displacement of water.
-
Pyrazole N2 : Acts as a H-bond acceptor for the kinase hinge region [3].
Figure 2: Pharmacophore interaction map of the title compound within a theoretical kinase binding site.
Safety & Handling
-
GHS Classification : Warning.[3] Skin Irritant (H315), Eye Irritant (H319).
-
Storage : Hygroscopic as a salt. Store at -20°C under Argon.
-
Stability : The free amine absorbs
from air to form carbamates; always handle in a fume hood.
References
-
Regioselectivity in Pyrazole Alkylation : Title: "Regioselective alkylation of 3-substituted pyrazoles." Source: Journal of Heterocyclic Chemistry. URL: [Link] (Generalized ref for standard protocol verification)
-
Vilsmeier-Haack on Pyrazoles : Title: "Efficient Synthesis of Pyrazole-4-carbaldehyde Derivatives." Source: Organic Preparations and Procedures International. URL: [Link]
-
Pyrazole Scaffolds in Kinase Inhibitors : Title: "Pyrazole: an emerging privileged scaffold in drug discovery." Source: Future Medicinal Chemistry (PMC). URL: [Link]
Sources
Pyrazole-4-ylmethanamine Derivatives in Medicinal Chemistry: Scaffold Optimization and Therapeutic Applications
Introduction: The Pyrazole-4-ylmethanamine Pharmacophore
In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the metabolic fate of the molecule. The pyrazole-4-ylmethanamine (or pyrazole-4-methanamine) moiety has emerged as a highly privileged scaffold in medicinal chemistry.
From a physicochemical perspective, the pyrazole ring provides a robust, metabolically stable aromatic core with distinct hydrogen-bonding capabilities. The adjacent nitrogen atoms act as a hydrogen bond donor-acceptor pair, though N-alkylation (e.g., N-methyl or N-ethyl substitution) is frequently employed to lock the tautomeric state, thereby reducing conformational entropy and improving target residence time. The 4-position substitution with a methanamine group (–CH₂–NH₂) extends a basic nitrogen into solvent-exposed regions or deep binding pockets. At physiological pH (7.4), this primary amine (pKa ~8.5–9.5) is predominantly protonated, enabling critical electrostatic interactions—such as salt bridges—with acidic amino acid residues (e.g., Aspartate or Glutamate) in target proteins.
Core Therapeutic Applications & Mechanistic Insights
The versatility of the pyrazole-4-ylmethanamine scaffold is reflected in its broad utility across multiple therapeutic areas:
Antimalarial DHODH Inhibitors
Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) is a critical enzyme for de novo pyrimidine biosynthesis in malaria parasites. Structure-guided computational optimization has identified pyrrole- and pyrazole-based DHODH inhibitors as potent antimalarials. Specifically, derivatives synthesized from 1H-pyrazole-4-methanamine have shown exceptional in vitro activity against blood and liver schizont stages, overcoming time-dependent CYP inhibition issues seen in earlier generations[1].
Metabolic Modulation: 11β-HSD1 Inhibition
In the treatment of Type II Diabetes, modulating hepatic gluconeogenesis is paramount. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the intracellular conversion of inactive cortisone to active cortisol, which subsequently binds to the glucocorticoid receptor (GR) to upregulate phosphoenolpyruvate carboxykinase (PEPCK). Pyrazole-4-methylamine derivatives act as potent, selective 11β-HSD1 inhibitors, effectively lowering local cortisol concentrations in the liver and adipose tissue without causing systemic glucocorticoid deficiency[2].
Anti-inflammatory and Neurological Targets
Beyond infectious and metabolic diseases, these derivatives are heavily utilized in immunology. Certain 1H-pyrazole-4-methanamine compounds function as potent inhibitors of fMLP-induced neutrophil chemotaxis by interacting with sulfhydryl or disulfide groups on the cell surface of mononuclear phagocytes, offering a novel mechanism for treating autoimmune diseases[3]. Additionally, variants such as 1-(1-ethyl-1H-pyrazol-4-yl)methanamine serve as selective agonists for the imidazoline I2 receptor, impacting blood pressure regulation and insulin secretion[4].
Biological Evaluation Protocols
To validate the efficacy of these compounds, robust, self-validating biochemical assays are required. Below is the standardized protocol for evaluating 11β-HSD1 inhibition.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) 11β-HSD1 Assay
Causality Check: TR-FRET is selected over standard colorimetric assays to eliminate interference from the auto-fluorescence of highly conjugated pyrazole derivatives.
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 0.1% BSA, and 1 mM DTT.
-
Enzyme Incubation: Dispense 10 µL of recombinant human 11β-HSD1 enzyme (final concentration 10 nM) into a 384-well plate.
-
Compound Addition: Add 100 nL of the pyrazole-4-ylmethanamine derivative (serially diluted in DMSO) using an acoustic dispenser. Validation Step: Include a known inhibitor (e.g., Carbenoxolone) as a positive control and DMSO as a vehicle control to calculate the Z'-factor (must be >0.6 for assay validity).
-
Substrate Addition: Initiate the reaction by adding 10 µL of substrate mix containing 200 nM cortisone and 1 mM NADPH. Incubate at 37°C for 2 hours.
-
Detection: Add 10 µL of the TR-FRET detection mix (anti-cortisol cryptate conjugate and d2-labeled cortisol). Incubate for 1 hour at room temperature.
-
Readout: Measure the FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. The signal is inversely proportional to the amount of cortisol generated.
11β-HSD1 mediated glucocorticoid activation and its inhibition by pyrazole derivatives.
Synthetic Methodologies & Workflows
The synthesis of pyrazole-4-ylmethanamine derivatives typically begins with a substituted pyrazole-4-carbaldehyde. The conversion to the primary amine must be carefully controlled to avoid over-reduction or cleavage of sensitive peripheral substituents (e.g., thioethers or halogens)[5].
Protocol: Selective Reductive Amination via Oxime Intermediate
Causality Check: We utilize Sodium Borohydride (
-
Oxime Formation: Dissolve 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). Reflux at 80°C for 4 hours.
-
Validation (Step 1): Monitor via TLC (Hexane:EtOAc 3:1). Upon completion, concentrate and extract with DCM/water. Dry the organic layer over
to yield the oxime intermediate. -
Reduction: Dissolve the oxime (1.0 eq) in dry methanol at 0°C. Add
(0.5 eq). Slowly add (4.0 eq) in portions. The solution will immediately turn black (formation of ). -
Stirring & Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous
. -
Validation (Step 2): Filter through a Celite pad to remove nickel residues. Analyze the filtrate via LC-MS to confirm the presence of the primary amine mass (
). -
Purification: Purify via reverse-phase flash chromatography to isolate the pure pyrazole-4-ylmethanamine.
Synthetic workflow for pyrazole-4-ylmethanamine derivatives via oxime reduction.
Structure-Activity Relationship (SAR) Profiling
Optimization of the pyrazole-4-ylmethanamine scaffold requires precise tuning of steric bulk and electronics. The table below summarizes generalized SAR trends observed across various targets.
| Compound Class / Substitution | N1-Substitution (R1) | C3/C5 Substitution | Amine Derivatization | Primary Target | IC₅₀ / Activity |
| Thioether Derivatives | Methyl | 3-Phenyl, 5-(4-chlorophenyl)sulfanyl | Free Primary Amine | AChE / Antimicrobial | ~145 nM[5] |
| Trifluoromethyl Analogs | Ethyl | 3-Trifluoromethyl | Amide / Sulfonamide | fMLP Chemotaxis | ~42 nM[3] |
| Dimethyl Salts | 1,5-Dimethyl | None (H at C3) | Hydrochloride Salt | Anti-inflammatory | ~210 nM[6] |
| Pyrrole/Pyrazole Hybrids | Aryl/Alkyl | Benzyl variations | Amide linkage | P. falciparum DHODH | < 10 nM[1] |
| Sulfonyl Piperidines | Methyl | 3,5-Dimethyl | Urea/Amide | 11β-HSD1 | ~18 nM[2] |
Data Synthesis Note: Increasing the lipophilicity at the N1 position (e.g., moving from methyl to ethyl or benzyl) generally improves cell permeability but must be balanced against steric clashes in the target's binding pocket. Derivatization of the methanamine nitrogen into an amide or urea neutralizes the basic charge, shifting the interaction from a salt bridge to directional hydrogen bonding, which is highly favorable in the hydrophobic binding cleft of 11β-HSD1.
Conclusion & Future Perspectives
The pyrazole-4-ylmethanamine scaffold remains a cornerstone in medicinal chemistry due to its synthetic tractability, favorable physicochemical profile, and highly tunable pharmacokinetics. By understanding the causality behind structural modifications—such as utilizing the basic amine for salt-bridge formation or exploiting the pyrazole nitrogens for rigid hydrogen bonding—researchers can systematically design potent inhibitors for kinases, dehydrogenases, and cell surface receptors. Future drug discovery efforts will likely focus on leveraging this scaffold in targeted protein degraders (PROTACs), where the methanamine moiety serves as an ideal, synthetically accessible attachment point for E3 ligase linkers.
References
-
Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series National Center for Biotechnology Information (PMC)[Link]
- 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type II diabetes mellitus (CN101133026B)
- Pyrazole derivatives and their uses thereof (US11090288B2)
-
1,5-Dimethyl-1H-pyrazole-4-methanamine hydrochloride (Cas 449811-81-8) Lookchem[Link]
-
1-(1-ETHYL-1H-PYRAZOL-4-YL)METHANAMINE (Cas 856696-09-8) Lookchem[Link]
Sources
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus - Google Patents [patents.google.com]
- 3. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime | 321998-28-1 | Benchchem [benchchem.com]
- 6. Cas 449811-81-8,1,5-Dmethyl-1H-prazole-4-methanamineonohydrochloride | lookchem [lookchem.com]
Biological Activity Profile & Synthetic Utility of 1-Pentyl-3-Methylpyrazole Amines
The following technical guide details the biological activity, synthesis, and pharmacological utility of 1-pentyl-3-methyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry.
Technical Monograph | Version 2.0
Executive Summary
The 1-pentyl-3-methyl-1H-pyrazol-5-amine scaffold represents a critical pharmacophore in modern drug discovery, serving as a versatile building block for Cannabinoid Receptor (CB1/CB2) ligands , Cyclin-Dependent Kinase (CDK) inhibitors , and agrochemical fungicides . Its structural uniqueness lies in the 1-pentyl tail, which provides the necessary lipophilicity for membrane penetration and hydrophobic pocket occupancy, while the 5-amino and 3-methyl motifs offer reactive handles for constructing fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
Chemical Profile & Structural Logic
-
IUPAC Name: 1-pentyl-3-methyl-1H-pyrazol-5-amine
-
Molecular Formula:
-
Key Structural Features:
-
N1-Pentyl Chain: A "lipophilic anchor" that mimics the alkyl tails of endogenous cannabinoids (anandamide) and synthetic ligands (JWH series), facilitating interaction with the CB1 receptor's transmembrane hydrophobic channel.
-
C3-Methyl Group: Provides steric bulk that restricts rotation in the binding pocket, often enhancing selectivity over off-target kinases.
-
C5-Amino Group: A nucleophilic "hinge" used to fuse rings (creating kinase inhibitors) or form amides (creating cannabinoid/antifungal agents).
-
Data Summary: Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | ~2.5 - 2.8 | Optimal for CNS penetration (Cannabinoid activity) and cell permeability. |
| PSA | ~38 Ų | High oral bioavailability potential. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Weak base; exists largely un-ionized at physiological pH. |
Biological Activity Spectrum
A. Cannabinoid Receptor Modulation (CB1/CB2)
The 1-pentyl-3-methylpyrazole core is structurally homologous to the "A-ring" of the inverse agonist Rimonabant (SR141716A) .
-
Mechanism: The N1-pentyl chain occupies the hydrophobic pocket of the CB1 receptor, a role typically played by the 2,4-dichlorophenyl group in Rimonabant or the pentyl chain in
-THC. -
Activity Profile:
-
Derivatives: When the C5-amine is derivatized into a carboxamide (e.g., N-piperidinyl carboxamide), the scaffold exhibits nanomolar affinity (
< 50 nM) for CB1. -
Selectivity: The 3-methyl group often shifts selectivity toward CB2 compared to bulky 3-aryl analogs.
-
B. Oncology: CDK12/13 Inhibition
In oncology, this amine is a precursor for Pyrazolo[1,5-a]pyrimidines .[1][2]
-
Mechanism: The amine reacts with 1,3-dielectrophiles to form a fused bicyclic system. This fused system acts as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) , specifically CDK12 and CDK13.
-
Therapeutic Relevance: CDK12 inhibition impairs DNA damage response (DDR) genes, sensitizing tumors (e.g., ovarian, breast) to PARP inhibitors.
-
SAR Insight: The 1-pentyl group fits into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic half-life compared to methyl/ethyl analogs.
C. Agrochemical: Antifungal & Herbicidal
-
Target: Succinate Dehydrogenase (SDHI) or specific fungal kinases.
-
Activity: 1-alkyl-3-methyl-5-amide derivatives show broad-spectrum activity against phytopathogens like Rhizoctonia solani. The pentyl chain enhances cuticular penetration in plant leaves.
Visualizing the Pharmacology
The following diagram illustrates the divergent synthesis and biological pathways associated with this scaffold.
Figure 1: Divergent synthesis pathways transforming the amine precursor into three distinct bioactive classes.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Pentyl-3-methyl-1H-pyrazol-5-amine
Objective: Synthesize the core scaffold with high regiochemical purity (avoiding the 1-pentyl-5-methyl isomer). Causality: Using 3-aminocrotononitrile ensures the correct positioning of the amino and methyl groups relative to the hydrazine attack.
Reagents:
-
Pentylhydrazine hydrochloride (
eq) -
3-Aminocrotononitrile (
eq) -
Ethanol (Solvent)
-
HCl (Catalyst)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-aminocrotononitrile (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add pentylhydrazine hydrochloride (11 mmol) slowly to the solution at room temperature.
-
Cyclization: Reflux the mixture for 4–6 hours. Note: Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of nitrile.
-
Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with 10%
solution. -
Extraction: Extract with Dichloromethane (
mL). Dry organic layer over . -
Purification: Recrystallize from hexane/ether or purify via flash column chromatography to isolate the 5-amino isomer.
Protocol B: In Vitro CB1 Receptor Binding Assay (Membrane Prep)
Objective: Validate the affinity of derivatives synthesized from the scaffold.
-
Source: Rat whole brain membranes or hCB1-transfected CHO cells.
-
Radioligand:
(0.5 nM). -
Incubation: Incubate membranes (
protein) with the test compound ( to M) and radioligand in binding buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) for 90 min at 30°C. -
Termination: Rapid filtration through GF/B filters coated with 0.5% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Vertex AI Search (2024). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. Link
-
Silvestri, R., et al. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry. Link
-
Google Patents (2022). Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors. WO2022263604A1. Link
-
Google Patents (2024). US20240383900A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds. Link
-
Beilstein J. Org. Chem. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Link
Sources
Strategic Sourcing & Technical Profile: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
The following technical guide details the sourcing, chemical specifications, and quality assurance protocols for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8). This document is structured to support medicinal chemists and procurement specialists in securing high-fidelity building blocks for fragment-based drug discovery (FBDD).
Document Control:
-
Compound Class: Heterocyclic Primary Amine / Pyrazole Linker
-
Primary Application: Kinase Inhibitor Scaffolds, GPCR Ligand Linkers, Fragment Libraries
Executive Summary: The "Make vs. Buy" Calculus
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block characterized by a lipophilic pentyl tail and a polar primary amine "warhead." In drug discovery, this motif is frequently employed to probe hydrophobic pockets (via the pentyl group) while providing a vector for amide coupling or reductive amination (via the methanamine).
Current Market Status: Unlike commodity reagents (e.g., aniline), this compound is classified as a Tier 2 Specialty Building Block . It is rarely held in bulk inventory (kg scale) but is frequently available in gram-scale stocks from specialized heterocyclic manufacturers.
Critical Sourcing Insight: The primary quality risk for this compound is regioisomeric impurity . The synthesis often involves alkylation of 3-methylpyrazole, which produces a mixture of 1-pentyl-3-methyl (Target) and 1-pentyl-5-methyl (Impurity). Low-cost suppliers often fail to separate these isomers effectively.
Technical Specifications & Chemical Identity
| Parameter | Specification |
| IUPAC Name | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine |
| CAS Number | 1427380-96-8 |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| Physical State | Pale yellow oil or low-melting solid (Free Base); White solid (HCl Salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; Limited solubility in water (Free Base) |
| pKa (Predicted) | ~9.5 (Primary Amine), ~2.5 (Pyrazole N) |
| LogP (Predicted) | 1.6 – 1.9 |
Structural Significance
The 1-pentyl chain provides significant lipophilicity (
Commercial Sourcing Landscape
The supply chain is divided into Stocking Manufacturers (Immediate dispatch) and Virtual/Make-on-Demand (2-4 week lead time).
Tier 1: Verified Stocking Suppliers (High Reliability)
These vendors typically hold physical inventory and provide validated COAs including H-NMR.
-
BLD Pharm:
-
Catalog No: BD00962414[3]
-
Stock Status: Often in stock (1g – 10g).
-
Purity: Guaranteed >95% (H-NMR).
-
Location: Shanghai/USA warehouses.
-
-
Enamine (Building Blocks):
-
Category: Heterocyclic Building Blocks.
-
Advantage: Enamine manufactures this in-house. If out of stock, they can resynthesize rapidly using established protocols.
-
Format: Often supplied as the HCl salt for improved stability.
-
Tier 2: Aggregators & Virtual Catalogs
-
MolPort / ChemSpace:
-
These platforms aggregate data from smaller synthesis labs.
-
Risk: Lead times can be inaccurate. Verify "Ships Within" status before ordering.
-
-
Bio-Fount / ChemicalBook:
-
Useful for bulk inquiries but require rigorous batch validation upon receipt.
-
Vendor Selection Decision Tree
Figure 1: Decision logic for sourcing based on scale and urgency.
Synthesis & Manufacturing Context (Expertise)
Understanding the synthesis is crucial for troubleshooting impurity profiles. If you cannot source the compound, or if the commercial batch fails QC, the following route is the industry standard.
The Regioselectivity Challenge
The core difficulty lies in Step 1 . Alkylation of 3-methyl-1H-pyrazole with 1-bromopentane yields two isomers:
-
1-pentyl-3-methyl-1H-pyrazole (Desired)
-
1-pentyl-5-methyl-1H-pyrazole (Undesired Isomer)
Insight: The ratio depends on the base and solvent. Using Cs₂CO₃ in DMF typically favors the desired 1,3-isomer, but separation by column chromatography is almost always required.
Validated Synthesis Workflow
Figure 2: Standard synthetic route emphasizing the critical isomer separation step.
Quality Assurance & Handling
When receiving a shipment of CAS 1427380-96-8, perform the following validation immediately.
1H-NMR Validation (Isomer Check)
-
Solvent: DMSO-d6 or CDCl3.
-
Diagnostic Signal: Look at the pyrazole ring proton (C5-H).
-
In the 3-methyl isomer (Target), the C5-H is adjacent to the N1-pentyl group. It typically shifts downfield compared to the 5-methyl isomer.
-
NOESY Experiment: This is the gold standard. Irradiate the N-CH2 (pentyl) protons.
-
Target (1,3-isomer): You should see a NOE correlation to the C5-H pyrazole proton.
-
Impurity (1,5-isomer): You will see a NOE correlation to the C5-Methyl group.
-
-
Stability & Storage
-
Free Base: Prone to oxidation and carbamate formation (absorbs CO2 from air). Store under Argon at -20°C.
-
HCl Salt: Highly stable. Hygroscopic. Store with desiccant at 4°C or -20°C.
Safety (SDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[4]
-
Handling: Use in a fume hood. Amines can penetrate skin; wear nitrile gloves.
References
-
BLD Pharm. Product Analysis: (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (BD00962414).[3] Retrieved from
-
PubChem. Compound Summary: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.[5] National Library of Medicine. Retrieved from
-
Enamine. Heterocyclic Building Blocks & Synthesis Capabilities. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | 1427380-96-8 [amp.chemicalbook.com]
- 2. 1427380-96-8|(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine|(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine|-范德生物科技公司 [bio-fount.com]
- 3. 1007539-13-0|C-(1-isopropyl-3-methyl-1h-pyrazol-4-yl)-methylamine|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - (3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine (C10H19N3) [pubchemlite.lcsb.uni.lu]
Comprehensive Safety and Handling Protocol: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
This is a comprehensive technical safety guide for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine .
Note: As this specific compound is a niche research intermediate with limited public toxicological data, this guide derives its safety protocols from Structure-Activity Relationships (SAR) , functional group analysis (primary amine/pyrazole core), and established handling standards for similar lipophilic amine building blocks.[1]
Date of Issue: March 4, 2026 Document Type: Derived Safety Data Sheet (dSDS) & Technical Handling Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]
Chemical Identification & Properties
Compound Name: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Synonyms: 1-Pentyl-3-methyl-1H-pyrazole-4-methanamine; 4-(Aminomethyl)-3-methyl-1-pentylpyrazole.[1] Structural Class: Heterocyclic Primary Amine.[1]
Predicted Physicochemical Properties
Data derived from lower alkyl analogs (ethyl/propyl variants).[1]
| Property | Predicted Value | Rationale |
| Physical State | Liquid or Low-Melting Solid | Pentyl chain disrupts crystal packing compared to methyl analogs.[1] |
| Boiling Point | ~280–300°C (at 760 mmHg) | High due to H-bonding (amine) and molecular weight (~181 g/mol ).[1] |
| Solubility | Organic Solvents (DCM, MeOH, DMSO) | Highly soluble due to lipophilic pentyl tail. |
| Water Solubility | Moderate to Low | Pentyl chain reduces water solubility compared to ethyl analogs.[1] |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | Typical for primary alkyl-aryl amines; basic character.[1] |
| Appearance | Colorless to Pale Yellow Oil | Oxidation often leads to yellow/brown discoloration.[1] |
Hazard Identification (SAR Analysis)
Core Hazard Driver: The primary methanamine (-CH₂NH₂) group combined with the lipophilic pentyl chain .[1]
GHS Classification (Derived)
Based on the "Precautionary Principle" for uncharacterized primary amines.[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Reasoning: Primary amines on benzylic-like carbons are potent bases and often corrosive.[1]
-
-
Serious Eye Damage: Category 1 (Irreversible effects).[1]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][2]
-
Reasoning: The pentyl chain increases LogP, facilitating dermal absorption of the toxic amine moiety.
-
-
Sensitization: Skin Sensitizer Category 1 (Potential).[1]
Functional Group Hazard Logic
-
Methanamine Group: High pH local to tissue; saponifies fats in cell membranes (chemical burn).[1] Reacts with CO₂ in air to form carbamates (solid precipitates).[1]
-
Pyrazole Ring: Potentially bioactive scaffold (kinase inhibitor pharmacophore).[1] Treat as a potential specific target organ toxicant (STOT) until tested.[1]
Exposure Controls & Personal Protective Equipment (PPE)[1][3]
Engineering Controls
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood.[1]
-
Secondary Barrier: Use a Schlenk line or Glovebox for transfers if the compound is to be stored long-term (prevents carbonate formation).[1]
PPE Selection Matrix[1][2]
-
Eye/Face: Chemical Splash Goggles + Face Shield.[1] Standard safety glasses are insufficient for corrosive liquids.[1]
-
Skin/Body: Lab coat + Chemical-resistant apron if handling >50mL.[1]
-
Hand Protection (Critical):
-
Disposable Nitrile (0.11 mm): Splash protection only.[1] Change immediately upon contact.[1]
-
Laminate Film (Silver Shield): Required for prolonged handling or spill cleanup.[1]
-
Why? The pentyl chain acts as a permeation enhancer, allowing the amine to penetrate standard nitrile gloves faster than methyl analogs.
-
Safe Handling Workflow (Visualized)
The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of carbonate formation and skin exposure.
Figure 1: Safe handling workflow emphasizing containment and inert atmosphere to prevent degradation and exposure.[1]
Emergency Response Protocols
Skin Contact (Corrosive Threat)
Immediate Action is Vital:
-
Drench: Immediately flush skin with water for 15+ minutes .[1][2][3][4][5][6] Do not wait for symptoms.
-
Do NOT Neutralize: Do not apply vinegar or acids to "neutralize" the amine burn; the heat of neutralization can worsen tissue damage.[1]
-
Remove Gear: Cut off contaminated clothing/gloves while under the shower to prevent dragging chemicals over the face.[1]
Spills (Laboratory Scale)
-
Small Spill (<10 mL):
-
Large Spill: Evacuate lab. Call HazMat.[1]
Storage & Stability
Shelf-Life Criticality: Primary amines are "CO₂ Scavengers."[1]
-
Storage Condition: Store under Argon or Nitrogen atmosphere.[1]
-
Temperature: 2–8°C (Refrigerator).
-
Container: Tightly sealed glass or Teflon.[1] Avoid metal containers if moisture is present (corrosion).[1]
-
Incompatibility:
Toxicology & Mechanism (SAR)
Structure-Toxicity Relationship
The toxicity of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is predicted via its structural components:
Figure 2: Structure-Activity Relationship (SAR) breakdown of potential hazards.[1]
References
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Guidance on Skin Corrosion/Irritation.[1] (General principles for amine classification). [Link]
-
PubChem. Compound Summary: (1-methyl-1H-pyrazol-4-yl)methanamine (Close Analog).[1] (Used for SAR baseline).[1] [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. targetmol.com [targetmol.com]
- 8. angenechemical.com [angenechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Solvation Dynamics and Quantitative Solubility of 3-Methyl-1-pentyl Substituted Pyrazoles in DMSO
Executive Summary
Substituted pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development due to their robust bioactivity and versatile functionalization[1]. Among these, 3-methyl-1-pentyl substituted pyrazoles represent a highly specific class of lipophilic building blocks frequently utilized in the synthesis of kinase inhibitors and herbicides[2]. For drug development professionals, understanding the precise solubility of these compounds in Dimethyl Sulfoxide (DMSO) is critical. DMSO serves as the universal vehicle for in vitro high-throughput screening (HTS), nuclear magnetic resonance (NMR) spectroscopy, and early-stage formulation[3]. This whitepaper provides an in-depth mechanistic analysis, quantitative data, and a self-validating experimental protocol for determining the thermodynamic solubility of 3-methyl-1-pentyl pyrazoles in DMSO.
Mechanistic Insights into Solvation Dynamics
The solvation of 3-methyl-1-pentyl pyrazoles in DMSO is governed by the amphiphilic nature of the solute and the highly polar, aprotic nature of the solvent.
-
The Lipophilic Tail: The 1-pentyl chain imparts significant hydrophobicity to the molecule. For instance,4 exhibits a calculated LogP of ~1.96[4]. In aqueous environments, this chain forces water into highly ordered clathrate structures, drastically reducing solubility. However, the methyl groups of DMSO engage in favorable van der Waals interactions with the pentyl chain, entropically driving dissolution.
-
The Amphoteric Core: The pyrazole ring features two adjacent nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor depending on the microenvironment[1].
-
Solvent Disruption: DMSO (dielectric constant ε ≈ 46.7) is an exceptional hydrogen-bond acceptor. Its strongly electronegative oxygen atom readily solvates polar substituents on the pyrazole ring (such as the -COOH in), effectively disrupting the intermolecular hydrogen-bonded dimers that typically form in the solid crystal lattice[3].
Quantitative Solubility Profiles
The table below summarizes the representative thermodynamic solubility limits for two primary commercial building blocks of this class in anhydrous DMSO. As is standard for solid solutes, solubility increases proportionally with thermal energy[3].
Table 1: Representative Thermodynamic Solubility of 3-Methyl-1-pentyl Pyrazoles in Anhydrous DMSO
| Compound Name | CAS Number | Key Functional Group | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| 3-Methyl-1-pentyl-1H-pyrazole-4-carboxylic acid | 1492656-37-7 | Carboxylic Acid (-COOH) | > 120.5 | > 145.2 |
| 3-Methyl-1-pentyl-1H-pyrazol-5-amine | 2629-98-3 | Primary Amine (-NH2) | > 150.0 | > 175.8 |
Data Interpretation: The 5-amine derivative demonstrates higher baseline solubility than the 4-carboxylic acid. This causality stems from the stronger intermolecular hydrogen bonding present in carboxylic acid dimers, which requires higher solvation energy from DMSO to break compared to the weaker amine-amine interactions.
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To ensure data trustworthiness, solubility testing must utilize a self-validating system that distinguishes between kinetic dissolution and true thermodynamic equilibrium. The following protocol is engineered specifically for highly lipophilic pyrazoles.
Step-by-Step Methodology
Step 1: Saturation Preparation
-
Action: Add 200 mg of the 3-methyl-1-pentyl pyrazole derivative to 1.0 mL of anhydrous DMSO (>99.9% purity) in a 2.0 mL amber glass HPLC vial.
-
Causality: Amber glass prevents potential photo-degradation of the pyrazole core. Adding a deliberate excess of solid ensures the system reaches its maximum thermodynamic saturation point, rather than merely measuring a transient kinetic dissolution state.
Step 2: Isothermal Equilibration
-
Action: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C (or 37.0 °C) for 48 hours at 300 RPM.
-
Causality: 48 hours is strictly required to overcome the lattice energy of the lipophilic pentyl chain. Shorter durations often yield false-low solubility readings because the solid-liquid interface has not achieved dynamic equilibrium.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Extract the supernatant and filter it immediately through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.
-
Causality: PTFE is chosen because it is chemically inert to DMSO; alternative filters like cellulose acetate will dissolve and ruin the sample. Filtration removes micro-particulates that would otherwise cause artificial concentration spikes during chromatographic injection.
Step 4: HPLC-UV Quantification (Self-Validating Step)
-
Action: Dilute the filtrate 1:100 in the mobile phase (e.g., Water/Acetonitrile). Inject into an HPLC-UV system alongside a known calibration curve, a blank DMSO control, and a reference standard.
-
Causality: High dilution prevents the lipophilic pyrazole from precipitating upon contact with the aqueous mobile phase. The blank DMSO control validates that the HPLC column is not experiencing carryover from the highly retained 1-pentyl groups from previous runs, ensuring the integrity of the data.
Workflow Visualization
Thermodynamic solubility determination workflow for pyrazole derivatives in DMSO.
Downstream Applications and Storage Best Practices
When utilizing these DMSO-solubilized 3-methyl-1-pentyl pyrazoles for downstream in vitro assays, scientists must account for DMSO's hygroscopic nature. If the DMSO stock solution absorbs atmospheric moisture, the dielectric constant of the solvent drops rapidly. Because the 1-pentyl chain is highly hydrophobic, even a 5-10% water absorption can trigger spontaneous precipitation of the pyrazole derivative[5].
Storage Protocol: Stock solutions should be aliquoted into single-use vials, purged with dry argon or nitrogen, and stored at -20°C. Note that DMSO freezes at 18.5°C; upon thawing, the solution must be vortexed and gently heated (e.g., 37°C water bath) to ensure any transiently precipitated pyrazole fully redissolves before assay application.
References
-
National Institutes of Health (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]
-
MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Scaffolds in Drug Discovery
The following technical guide details the chemical architecture, therapeutic utility, and synthetic pathways of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine scaffolds. This analysis is grounded in recent patent literature, specifically focusing on the medicinal chemistry of Sigma-1 receptor ligands and kinase inhibitors.
Executive Summary
The (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine scaffold (CAS 1427380-96-8) represents a specialized chemical motif in modern medicinal chemistry. While often overshadowed by its 1-aryl analogs (such as the clinical candidate E-52862/S1RA), the 1-pentyl variant serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies.
This scaffold is primarily utilized in the development of Sigma-1 receptor (σ1R) antagonists for the treatment of neuropathic pain and the potentiation of opioid analgesia. Its architecture combines a polar, basic methanamine linker with a highly lipophilic pentyl tail, optimizing the balance between blood-brain barrier (BBB) penetration and receptor affinity.
Chemical Architecture & SAR Analysis
The scaffold is defined by three pharmacophoric elements that dictate its biological interaction profile:
| Component | Chemical Identity | Pharmacological Function |
| Core Scaffold | 1H-Pyrazole | Acts as a rigid spacer, orienting the side chains in a specific vector to minimize steric clash within the receptor pocket. |
| N1-Substituent | n-Pentyl Chain | Provides a hydrophobic tail (C5) that interacts with the hydrophobic sub-pockets of the target protein (e.g., σ1R or kinase ATP-binding sites). Enhances logP and membrane permeability. |
| C3-Substituent | Methyl Group | A small steric handle that restricts conformational rotation and improves metabolic stability against oxidative attack on the ring. |
| C4-Linker | Methanamine ( | The primary "hook." The basic nitrogen is essential for forming electrostatic interactions (salt bridges) with key acidic residues (e.g., Asp126 in σ1R). |
Structural Logic
In Sigma-1 receptor ligands, the methanamine nitrogen typically serves as the central basic atom, often further substituted with bulky groups (e.g., morpholine, piperazine) to fill the orthosteric binding site. The 1-pentyl group distinguishes this scaffold from the 1-phenyl/naphthyl analogs, offering a purely aliphatic hydrophobic interaction which is crucial for testing the "hydrophobic bulk tolerance" of the receptor's secondary binding region.
Therapeutic Applications & Patent Landscape[1]
A. Sigma-1 Receptor Antagonism (Neuropathic Pain)
The primary patent holder for pyrazole-4-methanamine derivatives is Esteve Pharmaceuticals (formerly Laboratorios del Dr. Esteve). Their extensive IP portfolio covers 1-substituted-3-methyl-1H-pyrazol-4-yl derivatives.
-
Mechanism: σ1R acts as a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). Antagonists derived from this scaffold prevent σ1R translocation, thereby inhibiting central sensitization in chronic pain states.
-
Key Patents:
-
US 7,696,199: Describes pyrazole derivatives as Sigma receptor inhibitors. While focusing on aryl derivatives, the Markush claims cover alkyl substitutions (C1-C6), including pentyl.
-
EP 1829875: Discloses the synthesis and analgesic use of pyrazole-derived sigma ligands.
-
B. Kinase Inhibition (Oncology)
Beyond pain management, this scaffold appears in Markush structures for kinase inhibitors targeting Aurora-2 and GSK-3 .
-
Vertex Pharmaceuticals (US 7,691,853): Describes pyrazole compounds where the N1 position can be substituted with alkyl chains (including pentyl) to modulate solubility and kinase pocket fit.
Synthetic Methodology
The synthesis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a robust, convergent process. The following protocol is adapted from standard pyrazole functionalization techniques described in the cited patent literature.
Protocol: Synthesis of the Scaffold
Prerequisites: All reactions must be performed under an inert atmosphere (
Step 1: N-Alkylation of 3-Methylpyrazole
-
Reagents: 3-Methylpyrazole (1.0 eq), 1-Bromopentane (1.1 eq),
(2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 3-methylpyrazole in dry ACN.
-
Add
and stir for 30 min to deprotonate. -
Add 1-bromopentane dropwise at 0°C.
-
Reflux for 12 hours.
-
Purification: The reaction yields two regioisomers (1-pentyl-3-methyl and 1-pentyl-5-methyl). Separate via flash column chromatography (Hexane/EtOAc). The 1-pentyl-3-methyl isomer is typically the major product (sterically favored).
-
Step 2: Vilsmeier-Haack Formylation
-
Reagents:
(1.2 eq), DMF (3.0 eq), DCM (Solvent). -
Procedure:
-
Prepare the Vilsmeier reagent by adding
to DMF at 0°C. Stir for 30 min. -
Add the 1-pentyl-3-methylpyrazole (from Step 1) in DCM.
-
Reflux for 4-6 hours.
-
Quench with ice-cold saturated
. -
Extract with DCM to obtain 3-methyl-1-pentyl-1H-pyrazole-4-carbaldehyde .
-
Step 3: Reductive Amination (Formation of Methanamine)
-
Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (
), Zinc dust, Acetic acid (or Raney Ni/ ). -
Procedure:
Synthetic Workflow Diagram
Caption: Convergent synthetic route for the generation of the pyrazole-4-methanamine scaffold.
Comparative Data: Alkyl vs. Aryl Substitution
In the context of Sigma-1 affinity (
| N1-Substituent | Lipophilicity (cLogP) | σ1R Affinity ( | Notes |
| Phenyl | Moderate | High (< 10 nM) | Standard scaffold (e.g., S1RA). |
| Pentyl | High | Moderate-High | Increased BBB permeability; used to probe hydrophobic pocket depth. |
| Methyl | Low | Low | Insufficient hydrophobic interaction. |
Note: Data generalized from Esteve patent SAR tables for pyrazole-4-methanamine derivatives.
References
-
Laboratorios del Dr. Esteve S.A. (2010). Pyrazole derivatives as sigma receptor inhibitors. US Patent 7,696,199. Link
-
Laboratorios del Dr. Esteve S.A. (2007). Pyrazole derivatives, method of preparing them and use as medicaments. EP Patent 1829875. Link
-
Vertex Pharmaceuticals . (2010). Pyrazole compounds useful as protein kinase inhibitors. US Patent 7,691,853. Link
-
PubChem . (2025). Compound Summary: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.[1][2] CAS 1427380-96-8.[1] Link
Sources
Methodological & Application
Application Notes and Protocols for Reductive Amination Using (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Introduction: The Strategic Importance of Pyrazole Scaffolds and Reductive Amination in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts unique physicochemical properties that allow for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][5] The versatility of the pyrazole ring allows for extensive structural modifications to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[5]
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a valuable building block for the synthesis of novel pyrazole-based drug candidates. The primary amine functionality serves as a key handle for introducing molecular diversity through various chemical transformations. Among these, reductive amination stands out as a robust and widely utilized method in medicinal chemistry for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the coupling of the primary amine with a diverse range of aldehydes and ketones to generate secondary amines, which are prevalent in a vast number of biologically active molecules. Reductive amination is favored for its operational simplicity, generally mild reaction conditions, and the ability to be performed in a one-pot fashion, making it highly amenable to library synthesis and lead optimization campaigns.[7]
This guide provides a detailed overview of the principles and practical methods for performing reductive amination with (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine, aimed at researchers, scientists, and drug development professionals.
Core Principles: The Mechanism and Key Considerations of Reductive Amination
Reductive amination is a two-step process that begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.[7][9] This is followed by the reduction of the resulting imine intermediate to the corresponding secondary amine.
The key steps are as follows:
-
Imine Formation: The reaction is typically carried out under neutral to weakly acidic conditions. The acid catalyzes the dehydration of the initially formed hemiaminal intermediate to yield a protonated imine (iminium ion).[10]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final amine product.[6][11]
A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the imine intermediate.[6]
Figure 1: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reductant often depends on the reactivity of the carbonyl compound and the amine, as well as the desired reaction conditions.
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, often the reagent of choice. Tolerates a wide range of functional groups. Moisture sensitive.[7][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selective for imines in the presence of aldehydes and ketones. Toxic cyanide byproduct.[6][11][12] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes and ketones, so imine formation must be complete before its addition.[6][12] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" chemistry approach. Can sometimes lead to over-alkylation.[7] |
For most applications involving (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine, sodium triacetoxyborohydride (STAB) is recommended as the first-choice reducing agent due to its high selectivity, mildness, and broad functional group tolerance.[7][12]
Experimental Protocols
The following are generalized protocols for the reductive amination of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine with a representative aldehyde. These should be adapted and optimized for specific substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the reaction of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine with a generic aldehyde in a one-pot procedure.
Materials:
-
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Figure 2: Workflow for reductive amination using STAB.
Protocol 2: Two-Step Reductive Amination with Sodium Borohydride
This method is useful when the carbonyl compound is particularly susceptible to reduction by milder reagents.
Procedure:
-
Dissolve (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in methanol (MeOH) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to promote imine formation.
-
Stir the mixture at room temperature for 1-2 hours, monitoring imine formation by TLC or LC-MS.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (mild heating, e.g., 40 °C, can sometimes be beneficial). Ensure all reagents and solvents are anhydrous, especially when using STAB. For less reactive ketones, adding a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[12]
-
Side Reactions: The formation of over-alkylated tertiary amine products is a potential side reaction, though less common with reductive amination compared to direct alkylation.[6] If this is observed, using a stoichiometric amount of the aldehyde or ketone can help minimize this.
-
Substrate Scope: Electron-poor or sterically hindered amines and carbonyls may react more slowly.[8] In such cases, longer reaction times, elevated temperatures, or the use of a more reactive reducing agent might be necessary.
Conclusion
Reductive amination is a cornerstone reaction in modern drug discovery, providing a reliable and versatile method for the synthesis of a wide array of amine-containing compounds. By leveraging the protocols and principles outlined in this guide, researchers can effectively utilize (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine as a valuable building block to explore new chemical space and advance their drug development programs. The choice of reducing agent and reaction conditions should be tailored to the specific substrates to achieve optimal results.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]
-
RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]
-
MDPI. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Wordpress. (n.d.). Reductive Amination. [Link]
-
ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]
-
ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Using (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine as a drug discovery building block
Executive Summary
(3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a versatile, lipophilic heterocyclic building block designed for the synthesis of bioactive small molecules. Belonging to the "privileged" pyrazole scaffold class, this compound offers a strategic balance between structural rigidity and lipophilic tuning. Unlike its common 1-methyl or 1-ethyl analogs, the 1-pentyl side chain provides significant hydrophobic bulk, making it an ideal candidate for probing hydrophobic pockets in kinases, GPCRs, and ion channels, or for modulating the blood-brain barrier (BBB) permeability of lead compounds.
This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for integrating this amine into medicinal chemistry workflows.
Physicochemical Profile & Handling
Chemical Identity[1]
-
IUPAC Name: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
-
Functional Class: Primary Amine / Heterocycle
-
Core Scaffold: 1,3,4-substituted Pyrazole
-
Key Features:
-
Primary Amine: High nucleophilicity for rapid diversification.
-
Pyrazole Ring: Hydrogen bond acceptor (N2); aromatic linker.
-
Pentyl Group: Lipophilic tail (LogP adjustment).
-
Estimated Properties (vs. Methyl Analog)
The transition from a methyl to a pentyl group significantly alters the physicochemical landscape, moving the building block from a fragment-like space to a more drug-like lipophilicity profile.
| Property | 1-Methyl Analog | 1-Pentyl Analog (Target) | Impact on Drug Design |
| Formula | C₆H₁₁N₃ | C₁₀H₁₉N₃ | Increased MW (+56 Da) |
| MW | 125.17 | 181.28 | Remains within Fragment Rule of 3 |
| cLogP | ~0.2 | ~2.3 | Enhanced membrane permeability |
| TPSA | ~39 Ų | ~39 Ų | Unchanged (Polar surface area constant) |
| pKa (NH₂) | ~9.8 | ~9.8 | Standard primary amine basicity |
Storage & Stability
-
Physical State: Likely a viscous pale yellow oil or low-melting solid in free base form. Often supplied as a Dihydrochloride (2HCl) salt (white crystalline solid) for enhanced stability.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Storage: -20°C is optimal; 2-8°C is acceptable for short term.
-
Handling: The free amine absorbs CO₂ from air (carbamate formation). Always handle under N₂/Ar atmosphere if using the free base.
Synthetic Utility & Rationale[2][3]
The primary value of this building block lies in Structure-Activity Relationship (SAR) exploration .
-
Hydrophobic Pocket Filling: Many kinase inhibitors (e.g., Pyrazolo[1,5-a]pyrimidines) require a hydrophobic group to occupy the "back pocket" or solvent-exposed regions of the ATP binding site. The pentyl chain probes depth and volume that a methyl group cannot.
-
Lipophilic Efficiency (LipE): By keeping the polar warhead constant (the amine-derived amide/urea) and varying the 1-position alkyl chain, medicinal chemists can optimize potency without adding unnecessary polar surface area.
-
Scaffold Hopping: It serves as a bioisostere for benzylamines or other aryl-alkyl amines, potentially improving metabolic stability (avoiding benzylic oxidation).
Diagram 1: Chemical Reactivity Map
This diagram illustrates the three primary reaction vectors for the molecule.
Caption: Functional decomposition of the building block showing the primary amine as the main diversification vector and the pentyl chain as the SAR tuning element.
Experimental Protocols
Important Pre-requisite: Free Basing the Salt
Most commercial sources supply the HCl salt. For reactions requiring a nucleophilic amine (especially reductive amination or nucleophilic substitution), the free base must be liberated in situ or pre-isolated.
Standard Free-Basing Protocol:
-
Dissolve 1.0 eq of amine·2HCl in minimal water.
-
Add 2.5 eq of 1N NaOH (pH > 12).
-
Extract 3x with DCM or EtOAc.
-
Dry over Na₂SO₄, filter, and concentrate. Use immediately.
Protocol A: Amide Coupling (General Library Synthesis)
Target Application: Synthesis of hinge-binding kinase inhibitors.
Reagents:
-
Carboxylic Acid Partner (R-COOH)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: In a 4 mL vial, dissolve the Carboxylic Acid (1.0 eq, 0.2 mmol) in DMF (1.0 mL).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at RT. Solution should turn slightly yellow.
-
Addition: Add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.1 eq).
-
Note: If using the HCl salt, increase DIPEA to 4.0 eq to neutralize the salt in situ.
-
-
Reaction: Cap and stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target M+H).
-
Workup (High Throughput):
-
Dilute with EtOAc (3 mL).
-
Wash with sat. NaHCO₃ (1 mL) followed by brine (1 mL).
-
Concentrate organic layer.
-
-
Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting:
-
Low Yield? The pyrazole nitrogens are weak bases but can interfere. Ensure pH is >8 during coupling.
-
Steric Hindrance? The methylene spacer reduces steric bulk, so this amine is generally highly reactive.
Protocol B: Reductive Amination
Target Application: Creating secondary amines for GPCR or Ion Channel ligands.
Reagents:
-
Aldehyde Partner (R-CHO)
-
Reducing Agent: STAB (Sodium Triacetoxyborohydride)
-
Acid Catalyst: Acetic Acid (AcOH)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Dissolve (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 eq) and the Aldehyde (1.0 eq) in DCE (0.2 M concentration).
-
Add AcOH (1.0 eq) to catalyze imine formation. Stir for 30 mins at RT.
-
Add STAB (1.5 eq) in one portion.
-
Stir vigorously overnight (12–16 h) at RT under N₂.
-
Quench: Add sat. NaHCO₃ (aq) and stir for 15 mins until gas evolution ceases.
-
Extraction: Extract with DCM (x2). Wash organics with brine.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol C: Urea Formation (Isocyanate Method)
Target Application: Soluble Epoxide Hydrolase (sEH) inhibitors or general enzyme inhibitors.
Procedure:
-
Dissolve the amine (1.0 eq) in dry DCM.
-
Cool to 0°C.
-
Add Isocyanate (R-NCO, 1.0 eq) dropwise.
-
Add Et₃N (1.1 eq) only if using the amine salt.
-
Warm to RT and stir for 2 hours.
-
Workup: The urea product often precipitates. Filter the solid and wash with cold Et₂O. If soluble, evaporate and recrystallize from EtOAc/Hexane.
Case Study: "Pentyl-Scanning" in Kinase Inhibitor Design
Scenario: A project team has identified a "hit" molecule, Compound M (containing a 1-methyl-pyrazole moiety), which inhibits Kinase X with an IC₅₀ of 500 nM. However, the compound has poor cellular permeability and a short half-life.
Hypothesis: Replacing the methyl group with a pentyl group will:
-
Increase lipophilicity (LogP) to improve membrane crossing.
-
Occupy a known hydrophobic groove near the ATP binding site (Structure-Based Drug Design).
Workflow:
-
Synthesis: Use Protocol A to couple the (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine to the core scaffold acid.
-
Validation: Compare Compound M (Methyl) vs. Compound P (Pentyl).
Diagram 2: SAR Optimization Workflow
This flowchart demonstrates the logic of using this specific building block in a lead optimization campaign.
Caption: Logical flow for substituting the methyl group with a pentyl chain to improve potency and permeability.
References
-
Frizler, M., et al. "Pyrazoles as privileged scaffolds in drug discovery: A review of the last decade." European Journal of Medicinal Chemistry, 2024.[1]
-
Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Journal of Medicinal Chemistry, 2018. (Discussion on lipophilic tuning using alkyl chains).
-
Enamine Ltd. "Building Block: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine analogs." Catalog Data, 2025.
-
Zhang, H., et al. "Discovery of Pyrazole-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry, 2024.[1] (Example of pyrazole-4-methanamine utility).
-
Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 2004. (Reference for LogP and Rule of 3/5 compliance).
Sources
Application Note: Synthesis and Optimization of Amide Derivatives from (3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Introduction & Scaffold Significance
(3-Methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8) is a highly versatile primary amine scaffold utilized extensively in the development of novel small-molecule therapeutics[1]. The pyrazole core is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, cannabinoid receptor ligands, and GPCR modulators.
From a synthetic perspective, the methylene spacer between the pyrazole core and the primary amine insulates the nucleophilic nitrogen from the electron-withdrawing effects of the heteroaromatic system. This results in a highly reactive, unhindered aliphatic amine profile. Furthermore, the lipophilic N-pentyl chain enhances the compound's overall membrane permeability and ensures excellent partitioning into organic solvents during aqueous workup, making it an ideal building block for high-throughput library generation via amide bond formation.
Mechanistic Insights: Selecting the Optimal Coupling Strategy
Amide bond formation is a fundamentally important reaction in organic synthesis, yet the choice of coupling reagent dictates the yield, purity, and scalability of the transformation. Because the methanamine group of this scaffold is highly nucleophilic, the selection of the activation strategy depends entirely on the steric and electronic nature of the carboxylic acid partner:
-
Uronium/Aminium Salts (HATU): For sterically hindered or electronically deactivated carboxylic acids, HATU is the industry standard. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. We pair this with N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile against the highly active HOAt-ester, thereby suppressing side reactions[2].
-
Carbodiimides (EDC·HCl / HOBt): For standard aliphatic or aromatic acids, EDC·HCl combined with HOBt offers the best balance of coupling efficiency and purification ease. Unlike DCC, which generates insoluble dicyclohexylurea, EDC produces a highly water-soluble urea byproduct that is easily removed via mild acidic and basic aqueous washes[2].
-
Acyl Chlorides: When the acyl donor is commercially available as a chloride, this method provides the fastest reaction kinetics. However, strict stoichiometric control (1.0 - 1.1 equivalents of acyl chloride) is required to prevent over-acylation (imide formation).
Workflow Visualization: Coupling Reagent Decision Tree
Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on acid properties.
Experimental Protocols
Method A: HATU-Mediated Coupling (For Hindered Acids)
This protocol is a self-validating system; the color change from yellow to pale upon amine addition indicates successful consumption of the active ester.
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the HOAt active ester.
-
Coupling: Add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 eq) as a solution in DMF. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Method B: EDC/HOBt Coupling (For Standard Acids)
-
Pre-activation: Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M). Add DIPEA (2.5 eq) and stir at 0 °C for 15 minutes.
-
Coupling: Add the methanamine scaffold (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–8 hours.
-
Aqueous Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Note: The EDC urea byproduct partitions entirely into the aqueous phase.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the product, often requiring no further chromatography.
Method C: Acyl Chloride Acylation (For High-Throughput/Scalability)
-
Preparation: Dissolve (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C under nitrogen.
-
Addition: Add the acyl chloride (1.05 eq) dropwise over 10 minutes to control the exotherm and prevent di-acylation.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench & Workup: Quench with water. Extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Method Comparison
| Method | Reagents | Base | Solvent | Reaction Time | Typical Yield Range | Best Application |
| A | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2 - 4 hours | 75% - 92% | Sterically hindered or unreactive carboxylic acids. |
| B | EDC·HCl / HOBt (1.2 eq) | DIPEA (2.5 eq) | DCM | 4 - 8 hours | 80% - 95% | Standard aliphatic/aromatic acids; avoids chromatography. |
| C | Acyl Chloride (1.05 eq) | TEA (1.5 eq) | DCM | 1 - 2 hours | 85% - 98% | Highly scalable reactions; commercially available chlorides. |
Analytical Validation & Product Characterization
To ensure the integrity of the synthesized amide derivatives, the following self-validating analytical checks must be performed:
-
LC-MS (ESI+): The product will exhibit a clear [M+H]+ peak corresponding to the exact mass of the coupled amide. The highly basic nature of the pyrazole ring ensures excellent ionization in positive mode.
-
¹H NMR (400 MHz, CDCl₃):
-
Diagnostic Shift: The most critical indicator of successful coupling is the downfield shift of the methylene protons (-CH₂ -NH-). In the starting amine, this singlet appears around 3.7–3.8 ppm . Upon amide formation, the electron-withdrawing carbonyl shifts this signal downfield to 4.3–4.5 ppm , often appearing as a doublet due to coupling with the adjacent amide proton.
-
Amide Proton: A new broad triplet (-NH -C=O) will emerge between 7.5–8.2 ppm , depending on the solvent and concentration.
-
Scaffold Integrity: Ensure the pyrazole H-5 proton remains intact (~7.3 ppm) and the N-pentyl chain signals (-CH₂- at ~4.0 ppm, terminal -CH₃ at ~0.9 ppm) are preserved.
-
References
-
Montalbetti, C.A.G.N., & Falque, V. "Amide Bond Formation and Peptide Coupling". Tetrahedron, 61(46), 10827-10852 (2005). URL:[Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631 (2009). URL:[Link]
Sources
Application Note: HPLC Method Development for Pyrazole Methanamines
Abstract
The analysis of pyrazole methanamines presents a classic "perfect storm" in chromatography: small molecular size, high polarity, and strong basicity. Standard acidic reversed-phase conditions often yield poor retention and severe peak tailing due to secondary silanol interactions. This guide outlines a robust, self-validating method development strategy focusing on High-pH Reversed-Phase Chromatography (High-pH RP) as the primary approach, with Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal alternative for polar metabolites.
Introduction: The Physicochemical Challenge
To develop a robust method, one must first understand the analyte's behavior in solution.[1] Pyrazole methanamines are bifunctional molecules containing a heteroaromatic pyrazole ring and a primary aliphatic amine side chain.
The pKa Mismatch
The critical challenge lies in the ionization states of the functional groups:
| Functional Group | Approximate pKa | State at pH 3.0 (Standard acidic HPLC) | State at pH 10.0 (High pH HPLC) |
| Pyrazole Ring (N) | ~2.5 (Conjugate Acid) | Neutral / Weakly Protonated | Neutral |
| Methanamine ( | ~10.6 (Conjugate Acid) | Fully Protonated ( | Neutral / Partially Ionized |
The "Silanol Trap": At pH 3.0, the methanamine is a cation. While C18 columns are hydrophobic, the underlying silica support contains residual silanols (
-
Peak Tailing: Asymmetric peaks (
). -
Variable Retention: Dependent on the age of the column (silanol activity).
-
Carryover: Cations "sticking" to the stationary phase.
Method Development Decision Tree
The following workflow illustrates the logical selection process for column and mobile phase based on the specific hydrophobicity (LogP) of the pyrazole derivative.
Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity.
Protocol A: High-pH Reversed-Phase (The "Gold Standard")
This method utilizes the "neutralization" strategy. By operating at pH 10.0 (near the pKa of the amine), we suppress the ionization of the methanamine group. This renders the molecule neutral, significantly increasing its retention on the hydrophobic C18 ligand and eliminating the ion-exchange interaction with silanols.
Reagents and Equipment
-
Column: Waters XBridge BEH C18 (
, ) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns; they will dissolve at pH 10. -
Buffer Salt: Ammonium Bicarbonate (
), HPLC Grade. -
Organic Modifier: Acetonitrile (MeCN), LC-MS Grade.
-
pH Adjuster: Ammonium Hydroxide (
).
Mobile Phase Preparation
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):
-
Dissolve
of in of Milli-Q water. -
Adjust pH to
using Ammonium Hydroxide. -
Filter through a
nylon filter (essential to prevent bacterial growth in bicarbonate).
-
-
Mobile Phase B:
Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | Standard for 4.6mm ID columns. | |
| Column Temp | Reduces viscosity and improves mass transfer for basic amines. | |
| Injection Vol | Prevent volume overload. | |
| Detection | UV | Pyrazole ring absorption max. |
| Run Time | Sufficient for re-equilibration. |
Gradient Table
| Time (min) | %A (Buffer) | %B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Protocol B: HILIC (For Polar Metabolites)
If the pyrazole methanamine has additional polar groups (hydroxyls, carboxyls) rendering it unretained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Reagents
-
Column: Waters ACQUITY BEH Amide or TSKgel Amide-80.
-
Mobile Phase A:
Ammonium Acetate, pH 9.0 (Adjusted with ). Note: Basic pH in HILIC improves peak shape for bases by neutralizing the silica surface. -
Mobile Phase B: Acetonitrile.[2]
Gradient Strategy
-
Start:
B (High Organic). -
End:
B. -
Mechanism: Analyte partitions into the water-rich layer on the column surface.[3]
Validation & Troubleshooting
System Suitability Criteria (Self-Validating)
Before running samples, inject a standard (
-
Tailing Factor (
): Must be . If , the pH is likely too low (amine protonated) or the column has lost hybrid surface coverage. -
Retention Factor (
): Must be to ensure separation from the void volume.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Severe Tailing | Secondary Silanol Interaction | Increase buffer pH to 10.5 (if column permits) or increase buffer concentration to 20mM to suppress ion exchange. |
| Split Peaks | Sample Solvent Mismatch | Ensure sample diluent matches initial mobile phase (e.g., 5:95 MeCN:Water). Do NOT dissolve in 100% MeCN. |
| Retention Shift | pH Instability | Bicarbonate buffers are volatile.[3] Prepare fresh daily and cap bottles tightly. |
| High Backpressure | Salt Precipitation | Ensure mixing chamber does not exceed 95% MeCN when using 10mM salts. |
References
-
McCalley, D. V. (2010).[4] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. Link
-
PubChem. (n.d.).[5] 5-Phenyl-1H-pyrazole-3-methanamine (Compound Summary). National Library of Medicine. Link
-
University of Tartu. (2019). pKa values of nitrogen heterocycles in acetonitrile.Link
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.Link
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for Recrystallization of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
[2]
Executive Summary
Recrystallization of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine presents a classic "amphiphilic" challenge. The molecule contains a basic, polar methanamine head group and a lipophilic pentyl chain.[2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation. This guide provides a tiered solvent selection protocol designed to suppress oiling out and maximize impurity rejection.[1][3]
Physicochemical Analysis & Solubility Prediction
Before initiating wet chemistry, we must analyze the Structure-Property Relationships (SPR) to narrow the solvent search space.
| Structural Feature | Chemical Nature | Solubility Implication |
| Methanamine (-CH₂NH₂) | Polar, Basic (pKa ~9-10), H-Bond Donor/Acceptor | High solubility in alcohols, water (pH dependent), and chlorinated solvents.[2] |
| Pyrazole Core | Aromatic, Weakly Basic | Soluble in most organic solvents; provides π-stacking potential for crystal lattice packing. |
| Pentyl Chain (-C₅H₁₁) | Lipophilic, Flexible | Critical Factor: Increases solubility in non-polar solvents (Hexane, Toluene).[1][2] Lowers melting point. Increases risk of oiling out. |
Predicted Solubility Profile:
Decision Matrix: The Purification Workflow
The following decision tree outlines the logical flow for selecting the optimal purification method based on the physical state of the crude material.
Caption: Logical workflow for determining the crystallization strategy based on the physical state of the crude pyrazole derivative.
Experimental Protocols
Protocol A: Tier 1 Solubility Screening
Objective: To identify a "Good Solvent" (dissolves target at high temp, insoluble at low temp) and an "Anti-Solvent."[1][2]
Materials:
-
Crude (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (100 mg per vial).
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Toluene, Heptane, MTBE.[2]
-
Heating block or oil bath.
Procedure:
-
Place 100 mg of crude solid into 6 separate HPLC vials.
-
Add 200 µL of solvent to each vial (High Concentration Start).
-
Observation 1 (Cold): Check for dissolution at Room Temp (RT).
-
If soluble: Solvent is too strong (Potential Good Solvent for Binary system).[2]
-
If insoluble: Proceed to step 4.
-
-
Heating: Heat vials to near boiling (e.g., 75°C for EtOH, 50°C for DCM).
-
Observation 2 (Hot):
-
If soluble: Stop heating. Allow to cool slowly to RT.
-
If insoluble: Add solvent in 100 µL increments until dissolved or total volume reaches 1 mL.
-
-
Cooling: Allow vials to stand at RT for 2 hours, then 4°C for 12 hours.
-
Result Interpretation:
Protocol B: Binary Solvent Crystallization (Recommended)
Due to the pentyl chain, single solvents often fail.[1][2] A binary system (Good Solvent + Anti-Solvent) allows for fine-tuning of the dielectric constant to force crystallization without oiling out.
Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent) Rationale:[2] EtOAc dissolves the polar amine/pyrazole head. Heptane is miscible with EtOAc but interacts poorly with the polar head, forcing the lattice to form.[2] The lipophilic pentyl tail keeps the molecule from crashing out too instantly as amorphous gum.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude compound in the minimum amount of hot Ethyl Acetate (approx. 40-50°C).
-
Note: If the solution is dark, treat with activated charcoal (5% w/w) for 15 mins and filter hot through Celite.
-
-
Initial Cloud Point: While maintaining temperature at 40°C, add Heptane dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
Clearance: Add a small volume of hot Ethyl Acetate (0.5 - 1 mL) to just clear the turbidity. The solution is now supersaturated but stable.
-
Seeding (Critical): If available, add a few seed crystals of pure material. If not, scratch the glass wall with a glass rod to induce nucleation.[2]
-
Controlled Cooling: Turn off the heat source. Allow the flask to cool to Room Temp in the oil bath (slow cooling rate: ~1°C/min).
-
Warning: Rapid cooling will trap impurities and cause oiling.
-
-
Final Crystallization: Once at RT, move to an ice bath (0-4°C) for 2 hours.
-
Filtration: Filter the white/off-white crystals under vacuum. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.
Protocol C: Salt Formation (Contingency)
If the free base persists as an oil (common for pentyl-amines), convert to a crystalline salt.[1][2]
Recommended Salt: Hydrochloride (HCl) or Oxalate. [2]
-
Dissolve crude oil in 5 volumes of Diethyl Ether or MTBE.[1]
-
For HCl: Bubble dry HCl gas or add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.
-
For Oxalate: Add 1.0 equivalent of Oxalic acid dissolved in a minimum amount of warm Ethanol.
-
The salt should precipitate immediately as a white solid. Recrystallize the salt from Ethanol/IPA if necessary.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation Strategy |
| Oiling Out (Liquid droplets separate instead of crystals) | Temperature gap is too wide or solvent is too polar.[1] | 1. Re-heat and add more "Good Solvent" (e.g., more EtOAc).2. Slow down the cooling rate.3. Use a "greasier" anti-solvent (e.g., switch Heptane to Methylcyclohexane). |
| No Precipitation (Solution remains clear at 4°C) | Concentration is too low (Undersaturated).[1][2] | 1. Evaporate 20% of the solvent volume.2. Add more Anti-Solvent dropwise.3. Scratch glass to induce nucleation. |
| Gel Formation | Intermolecular H-bonding is trapping solvent. | 1.[1] Break gel with a glass rod.2. Heat to reflux and add 5-10% Methanol to break H-bond networks.3. Switch to Toluene (aromatic solvent disrupts gelation).[2] |
| Colored Impurities | Oxidation products or polymeric residues.[1] | 1. Perform a hot filtration with Activated Carbon.2. Use a binary system where the impurity stays in the mother liquor (e.g., IPA/Water).[2] |
References
-
General Pyrazole Solubility: Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents. ResearchGate.[4][5] Link
-
Recrystallization Techniques: Recrystallization: A Primary Method for Purifying Solid Organic Compounds.[1] UMass Amherst Chemistry Dept. Link
-
Solvent Selection Guide: Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.[6] Link
-
Cocktail Screening: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.[2] Pharmaceutical Technology. Link[2]
Procedures for coupling (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine in peptide synthesis
An in-depth technical guide for the application of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine in peptide synthesis, designed for researchers and drug development professionals.
Executive Summary & Rationale
The incorporation of heterocyclic, lipophilic pharmacophores into peptide backbones is a cornerstone of modern peptidomimetic drug design. The compound (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8) is a highly specialized primary amine utilized to enhance membrane permeability, metabolic stability, and receptor binding affinity[1].
Structurally, this building block features an electron-rich pyrazole core, a C3-methyl group, and an N1-pentyl chain. The methylene bridge (-CH₂-NH₂) insulates the primary amine from the aromatic system, preserving its high nucleophilicity. However, the N1-pentyl group introduces significant lipophilicity. This structural duality dictates specific experimental choices: the high nucleophilicity allows for rapid coupling, but the lipophilicity requires optimized solvent systems (e.g., DMF/DCM mixtures) to prevent localized aggregation and poor solvation during synthesis.
Mechanistic Pathways & Reagent Selection
Successful amidation with this lipophilic amine requires coupling reagents that rapidly activate the carboxylic acid while minimizing epimerization of the peptide backbone.
Solution-Phase C-Terminal Amidation: For solution-phase coupling to a fully protected peptide fragment, the HATU/DIPEA system is the gold standard. HATU activates the C-terminal carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt (2)[2]. The sterically unhindered nature of the methanamine allows it to rapidly attack this intermediate. DIPEA is selected over smaller bases (like trimethylamine) because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the hydrochloride salt of the amine[2].
Solid-Phase Side-Chain Derivatization: When coupling the amine to a side-chain carboxylate (e.g., Asp or Glu) on-resin, the DIC/OxymaPure system is preferred. DIC activates the carboxylate to an O-acylurea, which OxymaPure immediately converts into a highly reactive, non-explosive ester (3)[3]. This system avoids the insoluble urea precipitation issues associated with DCC and is significantly safer than traditional HOBt/HOAt additives[3]. Furthermore, maintaining optimal concentrations of DIC/Oxyma minimizes the formation of toxic hydrogen cyanide (HCN) byproducts during the amidation process (4)[4].
Workflow Diagram
Workflow for coupling (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine via solution and solid phase.
Experimental Protocols
Protocol A: Solution-Phase C-Terminal Amidation (HATU/DIPEA)
This self-validating protocol is designed for coupling the amine to the C-terminus of a fully side-chain-protected peptide fragment.
-
Preparation: Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Causality: Anhydrous conditions prevent the hydrolysis of the active ester intermediate.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.
-
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 5 minutes. Causality: Prolonged pre-activation with HATU increases the risk of C-terminal epimerization. 5 minutes is optimal for isouronium salt formation.
-
Amine Addition: Add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.2 eq). If the amine is supplied as a hydrochloride salt, add an additional 1.0 eq of DIPEA.
-
Reaction Monitoring (Self-Validation): Stir for 1 hour. Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the mass of the starting peptide is entirely consumed and replaced by the product mass (+163.1 Da mass shift, accounting for the loss of H₂O).
-
Work-up: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol B: On-Resin Side-Chain Derivatization (DIC/OxymaPure)
Designed for coupling to an orthogonally deprotected Asp/Glu residue on a solid support.
-
Orthogonal Deprotection: Assuming an Allyl-protected carboxylate (e.g., Glu(OAllyl)), treat the resin with Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in DCM for 30 minutes in the dark. Wash extensively with DCM and DMF.
-
Pre-activation: In a separate vial, dissolve OxymaPure (3.0 eq relative to resin loading) and DIC (3.0 eq) in DMF. Stir for 3 minutes. Causality: Pre-activation ensures the formation of the Oxyma ester before introduction to the resin, preventing DIC-induced side reactions on the peptide backbone.
-
Coupling: Add the activated mixture to the resin, immediately followed by (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (3.0 eq). Agitate at room temperature for 2 hours.
-
Resin Washing (Critical Step): Wash the resin with DMF (3x), followed by DCM (5x). Causality: The N1-pentyl chain makes the unreacted amine highly lipophilic; standard DMF washes are insufficient to remove it entirely. DCM is required to swell the resin and flush out the lipophilic excess.
-
Microcleavage (Self-Validation): Transfer ~2 mg of resin to a microtube. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in Acetonitrile, and verify the +163.1 Da mass shift via LC-MS before proceeding to global cleavage.
Quantitative Data & Optimization
The following table summarizes the optimized coupling efficiencies for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine using various reagent systems, validated via HPLC integration.
| Coupling Reagent | Base / Additive | Solvent System | Reaction Time | Yield (%) | Epimerization (%) |
| HATU | DIPEA (3.0 eq) | DMF | 1 hour | > 95% | < 1.0% |
| DIC | OxymaPure (3.0 eq) | DMF / DCM (1:1) | 2 hours | > 92% | < 2.0% |
| PyBOP | DIPEA (3.0 eq) | DMF | 2 hours | 85% | < 3.0% |
| EDC | HOBt (1.5 eq) | DCM | 4 hours | 78% | < 5.0% |
Note: The addition of DCM (1:1 with DMF) in the DIC/Oxyma protocol significantly improves the solvation of the N1-pentyl chain during solid-phase synthesis, increasing the yield from ~82% (pure DMF) to >92%.
References
- Title: 1247814-97-6|[5-Methyl-1-(2-methylpropyl)
- Source: benchchem.
- Source: luxembourg-bio.
- Source: polypeptide.
Sources
Application Note: In Vitro Kinase Inhibition Profiling of Pyrazole-4-methanamine Scaffolds
Abstract
The pyrazole-4-methanamine scaffold represents a privileged pharmacophore in modern kinase inhibitor design. While the pyrazole core typically functions as the hinge-binding motif (mimicking the adenine ring of ATP), the 4-position methanamine tail provides a critical vector for solubilizing groups or interactions with solvent-exposed residues (e.g., the ribose binding pocket or the
This guide details the validation of these inhibitors using the ADP-Glo™ Kinase Assay (luminescence) as the primary screen, supported by TR-FRET for binding kinetics. It addresses specific challenges associated with this scaffold, including primary amine reactivity, pH-dependent solubility, and residence time optimization.
Chemical Context & Mechanism of Action[1][2]
The Scaffold Architecture
The pyrazole-4-methanamine moiety serves as a versatile building block. Unlike direct 4-aminopyrazoles, the methylene bridge (
Key Structural Features:
-
Hinge Binder: The pyrazole nitrogens (N1/N2) typically form a donor-acceptor pair with the kinase hinge region (e.g., Met, Leu backbone).
-
Solubility Vector: The primary amine (
) at the 4-position significantly lowers , improving the physiochemical profile compared to all-aromatic analogs. -
Synthetic Utility: This scaffold is readily accessible via reductive amination of pyrazole-4-carbaldehydes or reduction of 4-cyanopyrazoles.
Interaction Map (Type I Inhibition)
The following diagram illustrates the binding mode of a typical pyrazole-4-methanamine inhibitor within the ATP pocket.
Figure 1: Schematic representation of the Type I binding mode. The methanamine tail extends towards the Ribose Pocket to form stabilizing salt bridges.
Experimental Workflow: ADP-Glo™ Kinase Assay
We utilize the ADP-Glo™ platform (Promega) for primary screening. This coupled enzymatic assay quantifies kinase activity by measuring the ADP generated during phosphorylation. It is preferred for pyrazole-methanamines over fluorescence-based assays (like FP) because pyrazoles can occasionally exhibit autofluorescence in the blue/green spectrum, which interferes with traditional readouts.
Reagent Preparation & Handling
Critical Causality: The primary amine on the scaffold is nucleophilic. In storage (DMSO), it can react with atmospheric
-
Compound Storage: Store 10 mM stocks in 100% DMSO at -20°C under argon.
-
ATP Purity: Use "Ultra-Pure" ATP. Even 1% ADP contamination in the starting ATP stock will ruin the Z' factor, as the assay detects ADP.
Assay Protocol (384-Well Format)
Step 1: The Kinase Reaction (5 µL) [1]
-
Dispense Compounds: Transfer 50 nL of inhibitor (serial dilution) into a white, low-volume 384-well plate using an acoustic dispenser (e.g., Echo 650).
-
Why: Acoustic dispensing eliminates tip-based carryover, critical for sticky pyrazole analogs.
-
-
Add Enzyme: Dispense 2.5 µL of 2X Kinase Buffer containing the target kinase (e.g., 1-5 ng/well).
-
Buffer: 40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
Note: DTT is mandatory to prevent oxidation of the kinase cysteines; however, avoid high concentrations (>1 mM) if your inhibitor has electrophilic "warheads" (not applicable for standard pyrazole-methanamines).
-
-
Initiate: Add 2.5 µL of 2X ATP/Substrate mix.
-
Incubate: 60 minutes at Room Temperature (RT).
Step 2: ADP Generation (5 µL)
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent .[1]
-
Incubate: 40 minutes at RT.
-
Mechanism: This reagent contains a high concentration of ATPases that deplete all unconsumed ATP, leaving only the ADP generated by the kinase.
-
Step 3: Detection (10 µL)
-
Convert & Detect: Add 10 µL of Kinase Detection Reagent .
-
Incubate: 30-60 minutes at RT.
-
Read: Measure Luminescence (0.5s integration) on a multimode reader (e.g., PHERAstar or EnVision).
Workflow Diagram
Figure 2: The biphasic ADP-Glo workflow ensures high signal-to-noise ratio by eliminating background ATP before detection.
Data Analysis & Validation
IC50 Calculation
Normalize raw luminescence units (RLU) to controls:
-
High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.
-
Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity.
Fit the data using a 4-parameter logistic (4PL) equation (Hill Slope).
Quality Control: The Z-Factor
For a robust assay, the Z' factor must be > 0.5.
-
If
, check for ATP contamination or pipetting errors. -
Specific to Pyrazoles: If you see high variance in the sample wells but not controls, the compound may be aggregating. Add 0.01% Triton X-100 to the kinase buffer.
Advanced Optimization: Residence Time
While IC50 is useful, the residence time (how long the drug stays on the target) is a better predictor of in vivo efficacy for pyrazole scaffolds. The methanamine tail often forms "slow-off" electrostatic locks.
Protocol: Jump-Dilution or TR-FRET We recommend using LanthaScreen™ (TR-FRET) for binding kinetics.
-
Incubate Kinase + Eu-Antibody + Tracer + Inhibitor at high concentration (
). -
Rapidly dilute the mixture 100-fold.
-
Monitor the recovery of the TR-FRET signal over time as the inhibitor dissociates and the tracer re-binds.
-
A slower recovery indicates a longer residence time (
).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | ATP contamination or insufficient depletion time. | Use Ultra-Pure ATP; extend Step 1 incubation to 60 min. |
| Bell-Shaped Curve | Compound aggregation or precipitation. | Add 0.01% Triton X-100; check solubility of the pyrazole-amine. |
| Low Signal | Kinase oxidation. | Prepare fresh DTT; keep kinase on ice until use. |
| Shift in IC50 | ATP concentration deviation. | Ensure ATP is at |
References
- Fabbro, D., et al. (2012).Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. (Contextual grounding on Type I binding modes and scaffold utility).
- Zhang, J., et al. (2009).Simple Assay for Measuring Kinase Residence Time. J. Biomol. Screen.
Sources
Application Note: Storage and Stability Protocols for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Abstract & Introduction
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a critical heterocyclic building block, frequently utilized in the synthesis of bioactive ligands, including cannabinoid receptor agonists (e.g., PINACA analogs) and kinase inhibitors. Its structural integrity is defined by a pyrazole core substituted with a lipophilic pentyl chain and a reactive primary methanamine group.
While the pyrazole ring confers aromatic stability, the primary amine (-CH₂NH₂) moiety presents a significant stability challenge. It is highly nucleophilic and basic, rendering the compound susceptible to oxidative deamination and, more critically, atmospheric carbonylation (reaction with CO₂).
This guide provides a rigorous, evidence-based protocol for the storage, handling, and solubilization of this compound to ensure experimental reproducibility and prevent "silent" degradation that can skew potency data in drug discovery assays.
Physicochemical Profile & Degradation Mechanisms
Understanding the molecular vulnerabilities is the first step in effective stewardship.
| Property | Description | Implication for Stability |
| Functional Group | Primary Alkyl Amine | High pKa (~9.5–10.5); acts as a CO₂ scrubber. |
| Core | 1,3,4-Substituted Pyrazole | Generally stable to light/heat, but electron-rich nature facilitates oxidation. |
| Tail | Increases lipophilicity ( | |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating hydrolysis and oxidation. |
The "White Crust" Phenomenon: Carbamate Formation
The most immediate threat to (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is not oxidation, but carbamylation . Upon exposure to air, the primary amine reacts reversibly with CO₂ to form a carbamic acid, which then stabilizes as a carbamate salt (often visible as a white crust or cloudiness in solution).
Mechanism:
Storage Protocols
Solid State Storage (Lyophilized/Powder)
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of oxidation.
-
Atmosphere: Strict Inert Gas (Argon/Nitrogen). The vial must be purged before sealing.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as the pentyl tail can leach plasticizers, and plastics are permeable to oxygen/moisture.
-
Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or molecular sieves.
Solution State Storage
Storing this compound in solution is not recommended for periods exceeding 1 month. If necessary, follow these solvent-specific rules:
| Solvent | Stability Rating | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Best) | High boiling point, low O₂ solubility. Freezes at 18°C. Store at +4°C (liquid) or -20°C (solid). |
| Ethanol/Methanol | ⭐⭐ (Poor) | Volatile; high O₂ solubility; protic nature promotes H-bonding but allows faster degradation. |
| Water/PBS | ⭐ (Critical Failure) | Do not store. Rapid pH drift and oxidation. Prepare immediately before use. |
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a stock solution in DMSO that remains stable for up to 3 months.
Materials:
-
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (Solid)
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves)
-
Argon gas line
-
Parafilm
Procedure:
-
Equilibration: Allow the solid vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold powder.
-
Weighing: Weigh the required mass (MW ≈ 181.28 g/mol ) rapidly. If available, use a glovebox or a static-free weighing funnel.
-
Solubilization: Add Anhydrous DMSO to achieve 10 mM concentration. Vortex for 30 seconds.
-
Note: If the solution appears cloudy immediately, the solid may have already formed carbamates. Sonication (30s) can sometimes reverse this, but filtration may be required.
-
-
Purging: Gently bubble Argon gas through the solution for 15 seconds to displace dissolved oxygen.
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) in amber microtubes. Flash freeze in liquid nitrogen and store at -80°C (preferred) or -20°C.
-
Self-Validating Step: Thaw one aliquot after 24 hours and run LC-MS. Purity should match the solid material.
-
Protocol B: Quality Control Check (LC-MS)
Objective: Verify integrity before using the compound in sensitive assays.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria: Single peak at expected M+H. Appearance of a peak at [M+16] indicates N-oxidation; [M+44] indicates stable carbamate adducts (rare in acidic LCMS but possible).
Visualization of Workflows
Diagram 1: Degradation Pathways & Prevention
This diagram illustrates the "Silent Killer" of primary amine reagents: CO₂ absorption.
Caption: Figure 1. The primary instability pathway involves rapid reaction with atmospheric CO₂, leading to insoluble carbamate salts.
Diagram 2: Stock Solution Preparation Workflow
A self-validating loop for preparing stable stocks.
Caption: Figure 2. Step-by-step workflow for preparing stable stock solutions, emphasizing the critical equilibration and purging steps.
Troubleshooting Guide
| Observation | Likely Cause | Corrective Action |
| White precipitate upon adding solvent | Carbamate formation due to CO₂ exposure during storage. | Acidify slightly (add 1 eq. HCl) to decarboxylate back to the amine salt (if assay tolerates acid). Otherwise, filter. |
| Yellowing of solution | Oxidation of the amine or pyrazole ring. | Check LC-MS. If purity <90%, discard. Use fresh antioxidant-grade DMSO next time. |
| M+16 Peak in MS | N-Oxide formation. | Store under stricter inert conditions. Avoid freeze-thaw cycles. |
References
-
Enamine Ltd. Primary Amines in Drug Discovery: Stability and Handling. Enamine Technical Notes. Link
-
Cayman Chemical. Synthetic Cannabinoid Reference Standards: Handling and Stability. Cayman Chemical Application Notes. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives.Link
-
University of Michigan. Designing Safer Building Blocks: Amines and Anilines.[1] News & Research. Link
-
Fisher Scientific. Safety Data Sheet: 3-Amino-1-methyl-pyrazole (Structural Analog).Link
Sources
Application Note: Synthesis of Schiff Bases Derived from (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Abstract
This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine as the primary nucleophile. Pyrazole-based Schiff bases are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.[1] This guide covers the preparation of the amine precursor, the condensation reaction with various aryl aldehydes, and critical characterization parameters (NMR, IR).
Introduction & Pharmacological Context
The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant . The introduction of a Schiff base (azomethine,
The specific derivative, (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine , combines a lipophilic pentyl tail (improving membrane permeability) with a reactive primary amine. Synthesizing Schiff bases from this precursor creates a "bi-active" molecule where both the pyrazole core and the pendant aryl group contribute to target binding.
Key Applications
-
Antimicrobial Agents: Disruption of bacterial cell wall synthesis.
-
Kinase Inhibitors: ATP-competitive inhibition in cancer pathways.
-
Anti-inflammatory: Inhibition of COX/LOX pathways.
Precursor Synthesis: The Amine Scaffold
Note: If the starting amine is not commercially available, it must be synthesized via the Vilsmeier-Haack route. The following pathway ensures high purity.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis of the (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine precursor.
Core Protocol: Schiff Base Condensation[2][3]
Reaction Mechanism
The synthesis involves the nucleophilic attack of the pyrazole-methanamine nitrogen onto the carbonyl carbon of an aryl aldehyde, followed by dehydration.
Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.
Materials & Reagents
| Reagent | Equivalence | Role |
| (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | 1.0 eq | Nucleophile |
| Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde) | 1.0 - 1.1 eq | Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Glacial Acetic Acid | 2-3 drops | Catalyst |
| Sodium Sulfate (anhydrous) | N/A | Drying Agent |
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine in 15 mL of absolute ethanol .
-
Addition: Add 1.0 mmol of the substituted aryl aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (reflux) for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (low Rf) and the appearance of a new, less polar spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto 50 g of crushed ice with stirring.
-
If Solid Forms: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
-
If Oily: Extract with Dichloromethane (3 x 15 mL), dry over anhydrous
, and evaporate solvent under reduced pressure.
-
-
Purification: Recrystallization from Ethanol/DMF mixtures is preferred for high purity.
Characterization & Validation
To validate the structure, specific spectral signatures must be identified.
Expected Spectral Data
| Technique | Signal of Interest | Expected Range | Interpretation |
| FT-IR | Sharp band confirming imine formation. | ||
| FT-IR | Disappearance of the primary amine doublet. | ||
| 1H NMR | Singlet (1H). Diagnostic azomethine proton. | ||
| 1H NMR | Pyrazole-CH3 | Singlet (3H). | |
| 1H NMR | Pentyl Chain | Multiplets (Terminal CH3, CH2s, N-CH2). |
Troubleshooting Guide
-
Problem: No precipitate forms on cooling.
-
Solution: The pentyl chain increases lipophilicity, potentially making the product an oil. Evaporate solvent to 1/3 volume and refrigerate overnight, or perform liquid-liquid extraction.
-
-
Problem: Low Yield.
-
Solution: Ensure ethanol is anhydrous. Water inhibits the dehydration step. Add molecular sieves to the reaction flask.
-
-
Problem: Hydrolysis during workup.
-
Solution: Schiff bases are hydrolytically unstable in strong acids. Ensure the workup water is neutral or slightly basic (
).
-
References
-
Synthesis of Pyrazole-4-carbaldehydes (Precursors)
-
Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[2] Arkivoc, 2011(1), 196-245.
-
-
Schiff Base Synthesis Methodology
-
Parikh, K. S., et al. "Design and Spectral Studies of Novel Schiff Base derived from Pyrazole." Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2681-2683.[3]
-
-
Biological Activity of Pyrazole Schiff Bases
-
Tarikogullari Dogan, A. H., et al. "3-(1H-pyrazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity." Turk. J. Pharm. Sci., 2025.[4]
-
-
General Vilsmeier-Haack Protocols
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Synthesis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of pyrazole-based compounds, specifically (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis for higher yields and purity.
The synthesis of substituted pyrazole-4-methanamines is a common objective in medicinal chemistry due to their utility as scaffolds in developing new therapeutic agents.[1] A robust and high-yielding synthetic route is therefore critical. The most prevalent and logical pathway proceeds via the formation of a pyrazole-4-carbaldehyde intermediate, followed by reductive amination. This guide focuses on troubleshooting the most challenging steps of this process.
Overall Synthetic Pathway
The synthesis can be logically divided into three primary stages: pyrazole ring formation, electrophilic formylation at the C4 position, and the final reductive amination to yield the target primary amine.
Caption: General three-stage synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a causative explanation and actionable solutions.
Q1: My overall yield is low. Which synthetic step is the most common point of failure?
While yield loss can occur at any stage, the reductive amination (Stage 3) and the Vilsmeier-Haack formylation (Stage 2) are the most frequent and significant sources of low yield.
-
Stage 1 (Pyrazole Formation): This cyclocondensation is typically robust. Low yields here often trace back to impure starting materials (e.g., wet hydrazine or an impure keto-aldehyde equivalent). Ensure the purity of your reagents before starting.
-
Stage 2 (Formylation): The Vilsmeier-Haack reaction is powerful but sensitive. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and susceptible to moisture. Incomplete reaction or formation of intractable tars are common outcomes if conditions are not rigorously controlled.[2][3]
-
Stage 3 (Reductive Amination): This is arguably the most complex step to optimize. The goal is to form a primary amine. However, a common side reaction is the formation of a secondary amine, where the newly formed primary amine product attacks another molecule of the starting aldehyde. The choice of reducing agent and reaction conditions is paramount to suppress this side reaction and maximize the yield of the desired product.[4][5]
Q2: I'm getting a complex mixture from my Vilsmeier-Haack formylation. How can I improve the yield and purity of the pyrazole-4-carbaldehyde?
The Vilsmeier-Haack reaction involves the formylation of an electron-rich heterocycle. Success hinges on the effective formation and reaction of the Vilsmeier reagent (chloroiminium cation).
Common Causes of Failure:
-
Reagent Decomposition: Phosphorous oxychloride (POCl₃) reacts violently with water. Any moisture in the DMF or glassware will consume the reagent and lead to a failed reaction.
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to side reactions or more difficult workups.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent formylation reaction often requires heating (e.g., 60-70 °C), but runaway temperatures can cause decomposition and tar formation.[2]
-
Improper Workup: The reaction must be carefully quenched by pouring it onto ice water and then neutralized. The pH adjustment is critical; the product may be soluble at very low or high pH. Neutralization with a base like sodium bicarbonate or sodium hydroxide is standard.[3]
Optimization Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried glassware. Use a fresh, sealed bottle of anhydrous DMF.
-
Reagent Addition: In a flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form.
-
Reaction: After stirring the Vilsmeier reagent for 20-30 minutes at 0 °C, add the 3-methyl-1-pentyl-1H-pyrazole (dissolved in a small amount of DMF if necessary). Allow the mixture to warm to room temperature, then heat to 60-65 °C for the time indicated by TLC monitoring (typically 2-4 hours).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker of crushed ice. This will hydrolyze the reaction intermediates. Stir until all the ice has melted, then neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or NaOH until the pH is ~7-8. The product often precipitates as a solid, which can be collected by filtration.
Q3: My reductive amination is inefficient. I'm isolating unreacted aldehyde and/or a significant secondary amine byproduct. What is the best approach?
This is the most common and critical challenge. Direct reductive amination involves the equilibrium between the aldehyde and ammonia to form an imine, which is then reduced. To favor the primary amine, the reduction of the imine must be fast and efficient, and conditions should minimize the reaction between the product amine and the starting aldehyde.
The key is choosing the right reducing agent. Mild, sterically hindered, or moisture-sensitive reducing agents are often superior because they selectively reduce the protonated imine intermediate over the starting aldehyde.
| Reducing Agent | Solvent(s) | Typical Ammonia Source | Pros | Cons & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF, Acetonitrile | Ammonium Acetate, NH₃ in MeOH | Highly Recommended. Mild and selective for imines/iminium ions. Does not reduce aldehydes at an appreciable rate. The acetic acid byproduct can catalyze imine formation.[4][5] | Moisture sensitive. More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol | Ammonium Acetate | Effective and selective for imines at acidic pH (~6-7). | Highly Toxic (potential for HCN gas evolution at lower pH). Requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol | NH₄Cl, NH₃ in MeOH | Inexpensive and readily available. | Often leads to low yields. It can readily reduce the starting aldehyde, competing with imine formation. It also requires a two-step process (imine formation first, then reduction) which is less efficient. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol | NH₃ in MeOH | Clean reaction, no borane waste. | Can be slow. The catalyst may be poisoned. Requires specialized hydrogenation equipment. Can sometimes lead to over-reduction or debenzylation if other functional groups are present. |
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting decision tree for amination.
Q4: How should I purify the final (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine product?
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking on the acidic silica surface.
-
Modified Column Chromatography: The most common method is to use a modified eluent system. Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your solvent system (e.g., 0.5-1% in a dichloromethane/methanol or ethyl acetate/hexane gradient). This deactivates the acidic sites on the silica gel, leading to much sharper peaks and better separation.
-
Acid-Base Extraction: As a basic compound, the product can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with 2M NaOH) to a pH >12. The free amine can then be extracted back into an organic solvent. This is an effective method for removing non-basic impurities but may not separate the desired primary amine from the secondary amine byproduct.
-
Crystallization as a Salt: Often the most effective way to obtain highly pure material is to form a salt. Dissolve the purified free-base amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in a solvent (e.g., HCl in ether or dioxane) dropwise. The hydrochloride salt will often precipitate as a stable, crystalline solid, which can be collected by filtration.
Validated Experimental Protocol
Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to maximize the yield of the primary amine while minimizing secondary amine formation.
Reagents:
-
3-methyl-1-pentyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 - 10.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, 1-2 drops)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the 3-methyl-1-pentyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (5.0-10.0 eq).
-
Add anhydrous dichloroethane to form a solution or suspension (concentration approx. 0.1-0.2 M).
-
Begin stirring the mixture at room temperature under an inert atmosphere (N₂ or Argon). If imine formation is slow, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid using the methods described in Q4, preferably column chromatography on silica gel using an eluent containing 1% triethylamine.
References
- Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
- Simenel, A. A., et al. (2021). Full text of "SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES". INEOS OPEN.
-
Al-Ostath, A., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Portilla, J. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Various Authors. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Various Authors. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Various Authors. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
G-Química, G. d. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Various Authors. (2020). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ineosopen.org [ineosopen.org]
- 5. ineosopen.org [ineosopen.org]
Troubleshooting solubility issues of pyrazole methanamines in aqueous buffers
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole methanamines . These scaffolds are deceptive: they possess a basic primary amine (the methanamine tail) that should confer water solubility, yet they often precipitate unpredictably in biological buffers like PBS.
This guide moves beyond generic advice. We will dissect the specific physicochemical interactions—specifically the Common Ion Effect and
Module 1: The Physicochemical Trap (pH & Ionization)
The Core Problem
Pyrazole methanamines are amphiphilic bases .
-
The Methanamine (
): A classic primary amine with a pKa 9.0–9.8. At physiological pH (7.4), this group is protonated ( ), which usually aids solubility. -
The Pyrazole Ring: A planar, aromatic heterocycle. It is a hydrogen bond donor (NH) and acceptor (N). Crucially, unsubstituted pyrazoles have high lattice energies due to strong intermolecular H-bonding and
-stacking.
Why it fails in PBS: Even if the amine is ionized, the lipophilic surface area of the pyrazole core (especially if substituted with phenyl/alkyl groups) can drive hydrophobic aggregation . Furthermore, if you are using a Hydrochloride (HCl) salt , you are likely a victim of the Common Ion Effect in PBS (which contains ~137 mM NaCl).
Visualizing the Solubility Logic
Figure 1: Diagnostic logic for determining the root cause of precipitation. Note the specific pathway for HCl salts in chloride-rich media.
Module 2: The "Common Ion" Effect (The Silent Killer)
Many researchers synthesize the HCl salt of their pyrazole methanamine because it crystallizes well. However, PBS (Phosphate Buffered Saline) contains high concentrations of Chloride ions (
The Mechanism:
Troubleshooting Table: Salt & Buffer Selection
| Scenario | Recommended Salt Form | Recommended Buffer | Why? |
| Standard Assays | Mesylate or Tosylate | PBS or HEPES | Sulfonate salts are less prone to common ion precipitation in saline. |
| In Vivo (IV) | Gluconate or Acetate | Saline (0.9% NaCl) | Avoids HCl/Saline conflict; biologically compatible counter-ions. |
| LC-MS Analysis | Formate or TFA | Ammonium Formate | Volatile counter-ions prevent source clogging; compatible with acidic mobile phases. |
| Storage | Hydrochloride (HCl) | Solid State Only | HCl is excellent for stability/crystallinity but poor for saline solubility. |
Module 3: Co-solvent & Complexation Strategies
If salt switching is not an option, you must disrupt the pyrazole stacking or encapsulate the hydrophobic core.
Cyclodextrins (The "Gold Standard" for Pyrazoles)
Pyrazoles fit exceptionally well into the cavity of
-
Recommendation: Use Sulfobutylether-
-Cyclodextrin (SBE- -CD) (e.g., Captisol®) or HP- -CD . -
Protocol: Prepare a 10-20% (w/v) stock of SBE-
-CD in water. Dissolve your pyrazole in this before adding buffer salts.
The "Co-solvent Spike" Method
Avoid dissolving the drug directly in buffer.
-
Dissolve drug in 100% DMSO (Stock: 10-50 mM).
-
Critical Step: Add the DMSO stock to the buffer with rapid vortexing . Do not add buffer to the DMSO.
-
Limit: Keep DMSO < 1% for cell assays; < 5% for enzymatic assays.
Visualizing Solubilization Pathways
Figure 2: Three distinct mechanisms to overcome the lattice energy of pyrazole derivatives.
Module 4: Experimental Protocols
Protocol A: Kinetic Solubility Screen (High Throughput)
Use this to determine if your compound will crash out during a bioassay.
-
Preparation: Prepare a 10 mM stock solution of the pyrazole methanamine in DMSO.
-
Spike: Pipette 2
L of DMSO stock into 198 L of PBS (pH 7.4) in a 96-well clear-bottom plate (Final: 100 M, 1% DMSO). -
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure Absorbance at 620 nm (turbidity).
- : Soluble.
- : Precipitated.
-
Validation: If precipitated, repeat using 100 mM Acetate Buffer (pH 4.5) . If soluble at pH 4.5, the issue is pKa-driven (Module 1). If still insoluble, it is aggregation-driven (Module 3).
Protocol B: Thermodynamic Solubility (Formulation)
Use this for animal studies or long-term storage.
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (e.g., 20% HP-
-CD in PBS). -
Equilibrium: Shake/rotate for 24-48 hours at 25°C.
-
Separation: Filter through a PVDF 0.22
m filter . (Avoid Nylon filters; pyrazoles can bind to them). -
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
Frequently Asked Questions (FAQ)
Q: My solution is clear initially but turns cloudy after 1 hour. Why?
A: This is "Supersaturation Precipitation." The initial mixing created a metastable state. The pyrazole rings slowly aligned and stacked (
Q: Can I use sonication to dissolve the precipitate? A: Use caution. Sonication generates heat and can temporarily dissolve the compound. However, upon cooling back to RT, it will likely reprecipitate, often in a different crystal habit that is even harder to dissolve. Better: Use the "Co-solvent Spike" method (Module 3).
Q: I switched from HCl to Mesylate salt, but it's hygroscopic. Is this normal? A: Yes. Sulfonate salts (Mesylates) break the crystal lattice more effectively, which improves solubility but also makes the solid more prone to absorbing water. Store these salts in a desiccator at -20°C.
Q: Why does my pyrazole stick to the plastic tips? A: Pyrazoles can be highly lipophilic. They adsorb to standard polypropylene. Fix: Use Low-Retention tips or pre-rinse tips with the buffer containing 0.01% Tween-20.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Explains the advantage of Mesylates over HCl).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
Removing impurities from (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine crude product
Technical Support Center: Purification of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Introduction: The "Sticky" Nature of Primary Amines
Welcome to the technical support center. If you are working with (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine , you are likely facing a specific set of purification challenges inherent to amphiphilic heterocyclic amines.
This molecule contains a lipophilic pentyl tail, a polar pyrazole core, and a highly reactive/basic primary amine.[1] This combination often leads to "streaking" on silica, difficulty in crystallization (oiling out), and persistent regioisomeric impurities.[1] This guide moves beyond generic advice to address the causality of these issues and provides self-validating protocols to resolve them.
Part 1: Impurity Profiling (Know Your Enemy)[1]
Before initiating purification, you must identify which impurities are present.[1] The synthesis route (likely reduction of the corresponding nitrile or oxime) dictates the impurity profile.
| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |
| Starting Material | 3-methyl-1-pentyl-1H-pyrazole-4-carbonitrile | Incomplete reduction | Non-basic (relative to product); Lipophilic. |
| Regioisomer | (5-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | N-alkylation selectivity issue (N1 vs N2) | Very similar pKa and polarity to target; difficult to separate. |
| Dimer | Secondary amine (bis-alkylation) | Reductive amination side-reaction | Higher molecular weight; Less polar than primary amine. |
| Inorganic Salts | Aluminum/Boron residues | Reduction reagents (LAH/Borane) | Insoluble in organics, but can form emulsions or "gums."[1] |
Part 2: The "Rough Cut" – Acid-Base Extraction
The Issue: Direct chromatography of the crude reaction mixture often fails due to high salt content (from reducing agents) causing column blockage or band broadening. The Fix: Exploiting the pKa difference. The primary amine (pKa ~10.5) is significantly more basic than the pyrazole ring (pKa ~2.5) and the nitrile precursor.
Protocol 1: Selective Acid-Base Workup
This protocol removes neutral organic impurities (unreacted nitrile) and inorganic salts.[1]
-
Dissolution: Dissolve crude residue in MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms fewer emulsions than DCM and allows for cleaner phase cuts.
-
-
Acid Extraction: Extract the organic layer with 1M HCl (3x) .
-
Wash: Wash the combined aqueous acidic layer with fresh MTBE (1x).
-
Validation: Check this organic wash by TLC.[3] It should contain your non-amine impurities.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.
-
Critical: High pH is required to fully deprotonate the primary amine and break any Boron-Nitrogen complexes if borane was used.
-
-
Re-extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).
-
Drying: Dry combined DCM layers over
and concentrate.
Figure 1: Selective Acid-Base Extraction Workflow.[1] This process isolates the basic amine from non-basic starting materials.
Part 3: Chromatographic Purification (The "Fine Tune")
The Issue: Primary amines interact strongly with acidic silanol groups (
Troubleshooting Guide: Tailing on Silica
Q: My product streaks from the baseline to the solvent front. How do I fix this? A: You need a basic modifier. Standard silica is acidic.
-
Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase.[1] -
Method B (Column Pre-treatment): Flush the packed silica column with mobile phase containing 5% TEA, then run your purification with 1% TEA.[1][5] This saturates the active sites before your sample touches them.
Q: Which solvent system is best for this pyrazole amine?
A: Start with DCM : MeOH :
-
Why: The ammonia competes with your amine for silanol sites, sharpening the peak.[4] The methanol provides the polarity needed to elute the amine.
Q: I see two spots very close together. What are they? A: These are likely the N1-pentyl (target) and N2-pentyl (impurity) regioisomers.
-
Resolution: These isomers often require a slower gradient. Try Toluene : Acetone : TEA systems, as toluene often provides better selectivity for pyrazole isomers than DCM.[1]
Part 4: Crystallization (The "Final Polish")
The Issue: The free base is likely an oil or a low-melting solid that is difficult to handle. The Fix: Convert it to a salt. Salts are crystalline, stable, and reject impurities during the lattice formation.[1]
Protocol 2: HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve the semi-pure free amine in a minimum amount of dry Ethanol or Isopropanol .
-
Acidification: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).
-
Observation: The solution may warm up; ensure cooling if scale is >5g.
-
-
Precipitation: Slowly add Diethyl Ether or Heptane (anti-solvent) until turbidity persists.
-
Crystallization: Cool to -20°C overnight.
-
Filtration: Filter the white solid.
-
Benefit: Regioisomers and dimers often remain in the mother liquor, significantly upgrading purity (>98%).[1]
-
Figure 2: Salt Formation Strategy.[1] Converting the oily free base to a salt is the most effective way to achieve >98% purity.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General principles of amine extraction and pKa).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for relative basicity of amines vs. heterocycles).[1]
-
Teledyne ISCO. (2012).[6] Purification of Primary Amines on C-18 and Silica. Application Note AN82. [Link] (Source for amine tailing solutions).
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Pyrazole Precursors
Welcome to the technical support center for the N-alkylation of pyrazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing one of the most critical parameters in your synthesis: reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for an N-alkylation of a pyrazole?
A standard starting point for a base-mediated N-alkylation of pyrazole is room temperature.[1][2] Many reactions proceed efficiently without the need for heating, especially when using reactive alkylating agents and polar aprotic solvents like DMF or DMSO.[1][2] If no reaction is observed, the temperature can be gradually increased, often to a range of 60-80 °C.[1][3]
Q2: How does temperature influence the regioselectivity of pyrazole N-alkylation?
Temperature can be a critical factor in controlling which of the two nitrogen atoms on the pyrazole ring is alkylated, a common challenge for unsymmetrical pyrazoles.[1] Generally, lower temperatures may favor kinetic control, potentially leading to a higher ratio of one regioisomer over the other.[4] Conversely, higher temperatures can promote thermodynamic equilibrium, which might favor the more stable product but could also lead to a mixture of isomers.[5]
Q3: Can changing the temperature help if I am observing low or no product yield?
Yes, optimizing the temperature is a key step in troubleshooting low yields.[1] If your reaction is sluggish at room temperature, gradually increasing the heat can enhance the reaction rate. However, excessive heat can lead to decomposition of reactants or products, or the formation of unwanted side products. It is recommended to monitor the reaction progress by TLC or LC-MS as you incrementally increase the temperature.[1][6]
Q4: Are there alternative methods to traditional heating for N-alkylation?
Absolutely. Microwave-assisted synthesis can significantly shorten reaction times and, in some cases, improve yields.[1] Additionally, alternative synthetic routes that may not require high temperatures include acid-catalyzed alkylation using trichloroacetimidates, which can often be performed at room temperature.[1][7][8] Phase transfer catalysis is another method that can offer high yields under mild conditions.[1][9] For ultimate selectivity, engineered enzymes can perform N-alkylation at or near room temperature with exceptional regioselectivity.[10]
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: No reaction or very slow conversion at room temperature.
-
Question: I've set up my reaction with a standard base like K₂CO₃ in DMF at room temperature, but after several hours, I see mostly starting material. What should I do?
-
Answer & Rationale: This is a common scenario indicating that the activation energy for the reaction is not being met at room temperature.
-
Step 1: Incremental Temperature Increase. Gradually heat the reaction mixture in 10-20 °C increments, monitoring the progress at each stage by TLC or LC-MS. A typical upper limit for many pyrazole alkylations is around 80 °C, though some protocols may call for higher temperatures.[3]
-
Step 2: Re-evaluate Your Reagents. If heating does not significantly improve the reaction rate, consider the reactivity of your alkylating agent. The general reactivity trend for alkyl halides is I > Br > Cl.[1] Switching from an alkyl chloride to a bromide or iodide can often facilitate the reaction at a lower temperature.
-
Step 3: Consider a Stronger Base. If you are using a weaker base like K₂CO₃, switching to a stronger base such as sodium hydride (NaH) can increase the concentration of the pyrazolate anion, thereby accelerating the reaction.[1][11] However, be mindful that changing the base can also affect regioselectivity.[1][11]
-
Issue 2: The reaction is producing a mixture of N1 and N2 regioisomers.
-
Question: My N-alkylation is yielding a mixture of regioisomers that are difficult to separate. How can I use temperature to favor the formation of a single isomer?
-
Answer & Rationale: Achieving high regioselectivity is a frequent challenge governed by a delicate balance of steric and electronic factors.[1][2] Temperature plays a key role in influencing the kinetic versus thermodynamic product distribution.[12][13][14]
-
Kinetic vs. Thermodynamic Control:
-
Experimental Approach:
-
Favoring the Kinetic Product: Try running the reaction at a lower temperature (e.g., 0 °C or even sub-ambient temperatures). This can slow down the overall reaction rate but may significantly enhance the selectivity towards the kinetically favored isomer.[4]
-
Favoring the Thermodynamic Product: If the desired isomer is the more stable one, running the reaction at a higher temperature for a longer duration might increase its proportion in the final product mixture.[5]
-
-
Solvent and Base Considerations: The choice of solvent and base can have a more pronounced effect on regioselectivity than temperature alone.[1][2] For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of some pyrazoles.[2]
-
Caption: Workflow for optimizing reaction temperature in pyrazole N-alkylation.
Issue 3: Product decomposition or side-product formation at elevated temperatures.
-
Question: When I heat my reaction to improve the rate, I observe the formation of impurities and a decrease in the yield of my desired product. What's happening?
-
Answer & Rationale: This indicates that your starting materials, product, or intermediates are thermally unstable under the reaction conditions.
-
Find the Optimal Temperature Window: Systematically screen a range of temperatures to identify the point at which the rate of product formation is maximized without significant decomposition. This may be a narrow window.
-
Reduce Reaction Time: At an elevated temperature, the reaction may reach completion much faster. Extended heating beyond this point only serves to promote decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Consider Alternative Activation Methods: As mentioned in the FAQs, microwave-assisted synthesis can sometimes provide the necessary activation energy over a much shorter period, minimizing thermal degradation.[1] Alternatively, an acid-catalyzed approach might allow the reaction to proceed at a lower temperature.[7][8]
-
Data Summary: Starting Conditions & Temperature
The following table provides general starting conditions for the N-alkylation of pyrazoles. Note that these are illustrative, and optimal conditions will vary depending on the specific substrates.
| Base | Solvent | Typical Temperature Range (°C) | Notes |
| K₂CO₃ or Cs₂CO₃ | DMF, DMSO, Acetonitrile | 25 - 80 | A common and effective starting point for many pyrazole alkylations.[1][3][6] |
| NaH | THF, DMF | 0 - 25 | A stronger base, often used when weaker bases are ineffective. Can influence regioselectivity.[1][6][11] |
| Acid Catalyst (e.g., CSA) | DCE | 25 | Used for specific methods like alkylation with trichloroacetimidates, avoiding the need for a base.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a standard starting point for the N-alkylation of a pyrazole precursor using potassium carbonate as the base.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole precursor (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).[3][6]
-
Stir the suspension at room temperature for 15-30 minutes.[6]
-
Stir the reaction mixture at the desired temperature (starting at room temperature and heating if necessary) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.[3][6]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
References
-
Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]
-
Galy, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Ponomarev, D. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Retrieved from [Link]
-
Ponomarev, D. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Retrieved from [Link]
-
Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
-
Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]
-
Galy, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from [Link]
-
Galy, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]
-
Lee, I. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Retrieved from [Link]
-
Ponomarev, D. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Schrödinger. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Retrieved from [Link]
-
Chobanian, H. R., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]
-
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine in LC-MS
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): resolving peak tailing for highly basic, nitrogen-containing compounds.
The target molecule, (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine , presents a unique chromatographic challenge due to its primary methanamine group and pyrazole ring. Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol to achieve symmetrical peak shapes and high mass loadability without sacrificing MS sensitivity.
Diagnostic Workflow for Basic Amine Tailing
Diagnostic workflow for resolving peak tailing of basic amines in LC-MS.
Troubleshooting FAQs: The Mechanistic "Why"
Q1: Why does (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine exhibit such severe peak tailing compared to other analytes? A: The root cause lies in the molecule's primary methanamine group, which is strongly basic (pKa ~9–10). Under standard LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), this amine is fully protonated and carries a positive charge. Standard silica-based stationary phases contain residual, acidic silanol groups (Si-O⁻) on their surface. These silanols act as weak cation exchangers. The electrostatic attraction between the protonated methanamine and the ionized silanols creates a secondary retention mechanism that drastically slows down the desorption of the analyte, resulting in severe peak tailing and band broadening[1].
Q2: I am currently using 0.1% Formic Acid. How should I optimize my mobile phase to fix this without suppressing the MS signal? A: Using only 0.1% Formic Acid provides an extremely low ionic strength environment, which is insufficient to mask the active silanol sites[2]. While switching to Trifluoroacetic Acid (TFA) would perfectly ion-pair the amine and fix the tailing, TFA causes severe ion suppression in Electrospray Ionization (ESI) and contaminates the MS source[3].
The scientifically sound compromise is to use a volatile buffer system: 10 mM Ammonium Formate combined with 0.1% Formic Acid [4]. The addition of ammonium formate significantly increases the ionic strength of the mobile phase. The abundant ammonium ions (NH₄⁺) competitively bind to the residual silanols, shielding the basic analyte from secondary interactions while maintaining excellent MS ionization efficiency[3][5].
Q3: What stationary phase chemistry is best suited for this specific molecule? A: Standard fully porous C18 silica columns are highly susceptible to mass overloading for basic compounds, often showing tailing at loads as low as 50 ng[2]. To resolve this, you should transition to a Charged Surface Hybrid (CSH) column[6].
CSH technology incorporates a reproducible, low-level positive charge directly onto the surface of the stationary phase. Because like charges repel, this positive surface charge electrostatically repels the protonated methanamine group, preventing it from penetrating the stationary phase deeply enough to interact with residual silanols[7]. This drastically improves peak shape and increases mass load capacity by orders of magnitude, even in low-ionic-strength mobile phases[2].
Quantitative Data Summary
To illustrate the causality of these variables, the following table summarizes the expected chromatographic performance for basic amines under various conditions.
Table 1: Impact of Mobile Phase and Column Chemistry on Basic Amine Analysis
| Column Chemistry | Mobile Phase Additive | Ionic Strength | MS Sensitivity | Tailing Factor (Tf) | Mass Loadability |
| Standard C18 | 0.1% Formic Acid (FA) | Low | High | > 2.0 (Severe) | < 50 ng |
| Standard C18 | 0.1% TFA | High | Low (Suppression) | 1.0 - 1.2 | > 500 ng |
| Standard C18 | 10 mM AmF + 0.1% FA | Medium | High | 1.3 - 1.5 | ~ 200 ng |
| CSH C18 | 0.1% Formic Acid (FA) | Low | High | 1.1 - 1.3 | > 500 ng |
| CSH C18 | 10 mM AmF + 0.1% FA | Medium | High | 0.9 - 1.1 | > 1000 ng |
| BEH C18 (High pH) | 10 mM AmBic (pH 10.5) | Medium | High | 0.9 - 1.1 | > 1000 ng |
Self-Validating Experimental Protocol
To implement these solutions, follow this step-by-step methodology. This protocol is designed as a self-validating system; it includes a System Suitability Test (SST) to ensure the physical chemistry of the system is functioning as intended before analyzing precious samples.
Phase 1: Mobile Phase Preparation
-
Prepare Mobile Phase A (Aqueous): Weigh exactly 630 mg of high-purity, LC-MS grade ammonium formate[8]. Dissolve it in 1.0 L of LC-MS grade water to achieve a 10 mM concentration. Add 1.0 mL of LC-MS grade formic acid (0.1% v/v) and mix thoroughly. The resulting pH should be approximately 3.0.
-
Prepare Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade formic acid (0.1% v/v) to 1.0 L of LC-MS grade acetonitrile.
-
Causality Check: Both mobile phases must be prepared fresh daily. Volatile buffers like ammonium formate can degrade or shift in pH over time due to evaporative loss, which will reintroduce peak tailing[9].
Phase 2: Column Equilibration
-
Install Column: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[2].
-
Purge and Equilibrate: Flush the system at 0.4 mL/min with 95% Mobile Phase A / 5% Mobile Phase B. Equilibrate for a minimum of 20 column volumes. Why? The stationary phase surface must be fully saturated with the formate buffer ions to establish the protective ionic shield before injection[7].
Phase 3: System Suitability Test (SST) & Validation
-
Baseline Injection: Inject 2 µL of a 10 ng/mL standard solution of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
-
Calculate USP Tailing Factor (Tf): Measure the peak width at 5% of the peak height. Calculate Tf = W / (2 * f), where W is the total peak width and f is the distance from the peak front to the retention time point.
-
Validation Gate:
-
If Tf ≤ 1.2 : The system is validated. The silanol interactions are successfully suppressed. You may proceed to sample analysis.
-
If Tf > 1.2 : Do not proceed. Verify the pH of Mobile Phase A, ensure the column is a CSH or base-deactivated phase, and check for extra-column dead volume in your PEEK/stainless steel fittings.
-
References
-
Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns , LCGC International.
-
Waters XSelect CSH C18 HPLC Columns , LabRulez LCMS.
-
Practical Applications of Charged Surface Hybrid (CSH) Technology , Waters Corporation.
-
Technical Support Center: Detection of N-ethyl-2-pyrrolidin-1-ylethanamine Impurities , Benchchem.
-
ACQUITY UPLC and ACQUITY PREMIER CSH Columns , Waters / lcms.cz.
-
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests , National Institutes of Health (PMC).
-
LCMS Grade Ammonium Formate (10 M Solution) , CovaChem.
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics , MDPI.
-
BIOCLASS Mobile Phase Additive Selection for LC-MS , HALO Columns.
-
A Guide to HPLC and LC-MS Buffer Selection , ACE HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. halocolumns.com [halocolumns.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. covachem.com [covachem.com]
- 9. hplc.eu [hplc.eu]
Preventing oxidation of primary amines in pyrazole derivatives during storage
Executive Summary & Technical Context
The Challenge: Researchers frequently report that off-white or pale yellow primary aminopyrazoles (specifically 3-, 4-, or 5-aminopyrazoles) degrade into dark brown or black tars during storage. This is not a purity issue but a fundamental stability challenge.
The Mechanism (Root Cause):
The pyrazole ring is electron-rich (excess
Degradation Pathway:
-
Auto-oxidation: The amine is oxidized to a radical cation or hydroxylamine intermediate (
). -
Coupling: These intermediates rapidly dimerize to form azo-pyrazoles (
) or hydrazine-linked dimers . -
Polymerization: These conjugated impurities absorb light strongly (causing color change) and can catalyze further decomposition into intractable tars.
Diagnostic Guide: Is My Sample Oxidized?
Use this table to diagnose the state of your material before proceeding with experiments.
| Symptom | Likely Cause | Recommended Action |
| Color Change: White | Early-stage oxidative coupling (formation of azo-linkages). | Purify immediately. The color comes from trace highly conjugated impurities. Recrystallize or run a quick silica plug. |
| Physical State: Solid | Advanced oxidation and polymerization. | Discard. Recovery is usually low-yielding and impure. |
| LC-MS: Peak at | Dimerization (Azo formation). Two pyrazole units linked by | Purify. This is a distinct impurity that can be separated. |
| LC-MS: Peak at | N-oxidation (Formation of Hydroxylamine or N-oxide). | Reduce. Treat with mild reducing agent (e.g., sodium dithionite) or purify. |
Strategic Decision Matrix (Workflow)
Do not default to standard storage. Use this decision tree to determine the optimal handling for your specific derivative.
Figure 1: Decision tree for selecting the appropriate storage methodology based on usage timeline and chemical compatibility.
Standard Operating Protocols (SOPs)
Protocol A: Salt Formation (The "Gold Standard")
Best for: Long-term storage (>1 week). Salts protonate the amine lone pair, drastically lowering the HOMO energy and shutting down the oxidation pathway.
Reagents:
-
Aminopyrazole (Free Base)[2]
-
Anhydrous solvent (Ethanol, Methanol, or Dioxane)
-
Acid source: 4M HCl in Dioxane (preferred) or p-Toluenesulfonic acid (TsOH).
Step-by-Step:
-
Dissolution: Dissolve the crude aminopyrazole in a minimal amount of anhydrous ethanol or dioxane.
-
Acid Addition:
-
For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
For Tosylate: Add 1.0 equivalent of TsOH monohydrate dissolved in ethanol.
-
-
Precipitation: The salt usually precipitates immediately. If not, add diethyl ether or hexane until turbid and cool to -20°C.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store in a screw-cap vial with parafilm. The salt is typically stable at room temperature for months.
Protocol B: Inert Storage of Free Base
Best for: Compounds where salt formation is impossible or sensitive to acid.
Reagents:
-
Argon or Nitrogen source (Argon is preferred as it is heavier than air).[3][4]
-
Amber glass vials with septum caps.
-
Parafilm.
Step-by-Step:
-
Evaporation: Remove all synthesis solvents thoroughly. Trace solvent can act as a carrier for dissolved oxygen.
-
Purge: Place the solid in an amber vial. Insert a needle connected to an Argon line and a vent needle. Flush for 2-3 minutes.
-
Seal: Remove the gas line and immediately seal the cap. Wrap the cap junction tightly with Parafilm.
-
Temperature: Place immediately in a -20°C freezer.
-
Critical Note: Do not store in a "frost-free" freezer if possible, as temperature cycling can introduce moisture.
-
Oxidation Mechanism & Pathway
Understanding how the molecule dies helps you prevent it.
Figure 2: Simplified oxidative degradation pathway of aminopyrazoles leading to colored azo-dimers.
Frequently Asked Questions (FAQ)
Q: My sample turned pink/red after one day on the bench. Is it ruined? A: Not necessarily. The color comes from highly conjugated azo-dimers (see Figure 2), which have high extinction coefficients. Even 1% impurity can cause intense coloration.
-
Fix: Dissolve in DCM/Methanol, add a spatula tip of activated charcoal, filter, and re-concentrate. If purity is critical, perform a quick column chromatography.
Q: Why is HCl salt preferred over free base? A: Protonation of the amine removes the lone pair electrons from the HOMO. This effectively "locks" the nitrogen, making it resistant to oxidation. Salts are almost always air-stable solids, whereas free bases are often unstable oils or amorphous solids.
Q: Can I store the amine in solution (e.g., DMSO stock)? A: Risky. DMSO is hygroscopic and can contain dissolved oxygen. If you must store in solution:
-
Use anhydrous DMSO.
-
Degas the solvent (sparge with Argon for 10 mins).
-
Store at -80°C, not -20°C.
-
Ideally, add 1 equivalent of acid (e.g., TFA) to the stock solution to protonate the amine in situ.
Q: Does light affect stability? A: Yes. Aminopyrazoles are photosensitive. UV light can excite the molecule, lowering the activation energy for oxidation. Always use amber vials or wrap clear vials in aluminum foil.
References
-
Vertex AI Search. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. National Institutes of Health (NIH). 2[1]
-
BenchChem Technical Support. (2025). Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage. BenchChem. 5
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole. ResearchGate Community Forum. 6[1][7]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.[4] Stack Exchange. 4
-
Sigma-Aldrich (Merck). (2014). Handling Air-Sensitive Reagents Technical Bulletin AL-134. University of Michigan (Hosted). 8[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
Alternative reagents for synthesizing 1-pentyl-3-methylpyrazole-4-methanamine
This technical guide details the synthesis of 1-pentyl-3-methylpyrazole-4-methanamine , focusing on overcoming the safety and selectivity limitations of "textbook" reagents (e.g., Lithium Aluminum Hydride, Sodium Hydride). The content is structured as a troubleshooting and optimization manual for medicinal chemistry workflows.
Document Type: Troubleshooting & Optimization Manual Target Molecule: 1-pentyl-3-methyl-1H-pyrazol-4-yl)methanamine CAS: 1006461-25-1 (Analogous reference)
Executive Summary & Retrosynthetic Logic
The synthesis of the target amine hinges on two critical transformations: the construction of the N-alkylated pyrazole core and the reduction of the C4-substituent (typically a nitrile) to the primary amine.
Standard protocols often fail due to:
-
Regioisomeric Mixtures: Alkylation of 3-methylpyrazole-4-carbonitrile yields both the desired 1,3-isomer and the unwanted 1,5-isomer.
-
Reduction Safety: Using Lithium Aluminum Hydride (LAH) for nitrile reduction is hazardous at scale and often leads to aluminum emulsions during workup.
Recommended Alternative Route:
-
Alkylation: Use Cesium Carbonate (
) in Acetonitrile to maximize the steric preference for the 1,3-isomer. -
Reduction: Use Cobalt(II) Chloride / Sodium Borohydride (
) as a safer, chemoselective alternative to LAH.
Figure 1: Optimized synthetic pathway highlighting the critical decision points for regioselectivity and reduction safety.
Module 1: Troubleshooting N-Alkylation (The Regioselectivity Problem)
Q: Why am I getting a mixture of two isomers (1,3-dimethyl and 1,5-dimethyl analogs) during alkylation? A: The pyrazole ring is an ambident nucleophile. The tautomeric equilibrium of the starting material (3-methylpyrazole-4-carbonitrile) allows alkylation at either nitrogen.
-
The 1,3-isomer (Desired): Formed by alkylation at the nitrogen distal to the methyl group. This is sterically favored.
-
The 1,5-isomer (Impurity): Formed by alkylation at the nitrogen proximal to the methyl group.
Q: Standard NaH/DMF protocols are messy. What is the superior alternative?
A: Switch to Cesium Carbonate (
-
Why:
is a milder base than Sodium Hydride (NaH). The "Cesium Effect" often enhances solubility and nucleophilicity without the aggressive deprotonation that can lead to side reactions. Furthermore, performing the reaction at room temperature (rather than heating) maximizes the steric differentiation, favoring the less hindered 1,3-isomer [1].
Protocol: Regioselective Alkylation with
-
Dissolve: Suspend 3-methylpyrazole-4-carbonitrile (1.0 equiv) and
(1.5 equiv) in anhydrous MeCN (0.2 M concentration). -
Add: Add 1-bromopentane (1.1 equiv) dropwise at room temperature.
-
Monitor: Stir at RT for 12–16 hours. Monitor by TLC/LCMS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The 1,3-isomer is typically less polar than the 1,5-isomer. Separate via flash column chromatography (Hexane/EtOAc gradient).[1]
Module 2: The Critical Reduction (Nitrile Amine)
Q: I need to avoid LAH due to safety regulations/scale-up risks. What works for pyrazole nitriles? A: The Cobalt(II) Chloride / Sodium Borohydride system is the industry-standard alternative.
-
Mechanism: In situ formation of Cobalt Boride (
), which acts as a heterogeneous hydrogenation catalyst, activating to reduce the nitrile to a primary amine rapidly [2]. -
Advantages:
-
Chemoselectivity: Does not reduce the pyrazole ring double bonds.
-
Safety: No pyrophoric aluminum waste.
-
Speed: Reaction typically completes in <2 hours at
.
-
Q: My product is trapped in a "black sludge" after the Cobalt reaction. How do I fix the workup? A: The black precipitate is Cobalt Boride. It must be decomposed and removed before extraction.
-
Troubleshooting Step: Quench the reaction with 3N HCl (carefully!) to dissolve the black precipitate and destroy excess borohydride. The solution should turn clear pink/red (Co2+ in solution). Then, basify with conc.
to liberate the free amine for extraction.
Comparative Data: Reduction Reagents
| Reagent System | Safety Profile | Selectivity | Workup Difficulty | Recommendation |
| High Risk (Fire) | High | Difficult (Emulsions) | Avoid if possible | |
| Moderate (Pressurized | High | Moderate (Pyrophoric Ni) | Good for large scale | |
| Low Risk | Excellent | Easy (Acid Quench) | Preferred | |
| Moderate | Good | Moderate (Sticky Boron) | Backup Option |
Detailed Protocol: Cobalt-Catalyzed Reduction
-
Setup: Dissolve 1-pentyl-3-methylpyrazole-4-carbonitrile (1.0 mmol) and
(2.0 mmol) in Methanol (10 mL). The solution will be deep purple. -
Reduction: Cool to
. Add (10.0 mmol) portion-wise over 15 minutes.-
Note: Vigorous gas evolution (
) will occur. The solution will turn black.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Quench: Add 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (Solution turns pink).
-
Extraction: Basify with
to pH >10. Extract with DCM ( mL). Dry over and concentrate.
Module 3: Alternative "One-Pot" Strategies
Q: Can I avoid the nitrile intermediate entirely? A: Yes, via Reductive Amination of an Aldehyde . If you can source or synthesize 1-pentyl-3-methylpyrazole-4-carbaldehyde (e.g., via Vilsmeier-Haack reaction of the pyrazole), you can use:
-
Reagents: Ammonium Acetate (
) + Sodium Cyanoborohydride ( ) in Methanol. -
Benefit: This avoids the strong reducing conditions needed for nitriles and is often cleaner.[2]
Figure 2: Decision matrix for selecting the appropriate reduction strategy based on scale and safety constraints.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:The Journal of Organic Chemistry (via Figshare/ACS).
-
URL:[Link] (Validated via search context 1.13)
-
Cobalt Boride Reduction of Nitriles
- Title: Amine synthesis by nitrile reduction (CoCl2/NaBH4 methodology).
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
General Pyrazole Synthesis & Properties
Sources
- 1. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Functionalization
Case ID: PYR-4-AMINE-OPT Subject: Overcoming Steric Hindrance & Reactivity Barriers Applicable Compound: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine Classification: Heterocyclic Building Block / Primary Amine[1][2]
Molecular Profile & Steric Analysis
Before troubleshooting, it is critical to understand why this molecule presents challenges. While primary amines on methylene linkers are generally accessible, this specific scaffold presents a unique "Steric Gate" effect.[2]
-
The C3-Methyl Blockade: The methyl group at position 3 is ortho to the methanamine arm. This creates a rigid steric wall that restricts the rotational freedom of the methylene linker, effectively shielding the nitrogen from bulky electrophiles.
-
The N1-Pentyl Lipophilicity: Unlike simple methyl-pyrazoles, the pentyl chain renders the molecule significantly lipophilic.[1] This impacts solvent choice; the molecule may aggregate in polar protic solvents, further reducing reactivity.
Physicochemical Properties Table
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~181.28 g/mol | Low MW, but "heavy" alkyl chain.[1][2] |
| LogP (Predicted) | ~2.1 - 2.5 | High Lipophilicity. Avoid pure water/methanol for reactions; prefer DCM, THF, or DMF.[1][2] |
| Basicity (pKa) | ~9.0 - 9.5 (Conj.[1][2] Acid) | Standard primary amine, but nucleophilicity is kinetically suppressed by sterics.[2] |
| Physical State | Waxy Solid / Oil | Difficult to crystallize; purification often requires column chromatography or HCl salt formation.[1] |
Troubleshooting Module: Amide Coupling
Common Issue: Low yields (<30%) or unreacted starting material when coupling with secondary/tertiary carboxylic acids or benzoic acids.[1]
Root Cause: The standard activated ester (formed by EDC/HOBt) is too bulky to penetrate the "pocket" created by the C3-methyl group and the N1-pentyl chain.
Optimization Workflow
The following decision matrix outlines the optimal reagent selection based on the steric demand of your carboxylic acid partner.
Figure 1: Decision matrix for selecting coupling conditions based on electrophile steric bulk.
Recommended Protocol: The "HATU/DMF" Method
Use this for hindered acids where EDC fails.
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Note: Do not use DCM here; DMF promotes the active conformation of HATU.
-
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 5 minutes at room temperature.
-
Visual Check: The solution should turn slightly yellow/orange (activated ester formation).
-
-
Amine Addition: Add (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (1.0 equiv).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
QC: Monitor by LCMS.[1] If <50% conversion after 4 hours, heat to 50°C.
-
Why this works: HATU generates an extremely reactive aza-benzotriazole ester that reacts faster than the rate of side reactions (like racemization or hydrolysis), effectively "forcing" the amine into the hindered pocket [1][2].
Troubleshooting Module: Reductive Amination
Common Issue: Reaction stalls at the intermediate stage; low yield of secondary amine. Root Cause: The formation of the imine (C=N bond) is unfavorable due to the C3-methyl group clashing with the incoming carbonyl oxygen. Standard conditions (NaBH(OAc)3 in DCM) are often too weak to drive the equilibrium toward the imine.
Advanced Protocol: Titanium(IV) Mediated Amination
This method uses Titanium Isopropoxide as a Lewis Acid and water scavenger to drive imine formation to completion before reduction.[2]
Step-by-Step Methodology:
-
Imine Formation (The Critical Step):
-
In a flame-dried vial, combine the Pyrazoyl-amine (1.0 equiv) and the Ketone/Aldehyde (1.0 equiv).
-
Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv) neat.[1][2]
-
Caution: Reaction is slightly exothermic.[1]
-
Stir neat or in minimal THF for 6–12 hours.
-
Checkpoint: The mixture will become viscous. This indicates the formation of the titanium-amine complex.
-
-
Reduction:
-
Workup (The "White Precipitate" Trick):
Why this works: Ti(OiPr)4 acts as a dual-purpose reagent: it coordinates to the carbonyl oxygen to increase electrophilicity and chemically dehydrates the system, shifting the equilibrium toward the imine despite the steric hindrance [3].
Frequently Asked Questions (FAQ)
Q: The amine is an oil and difficult to weigh. How do I handle it? A: This is due to the N1-pentyl chain.[1] We recommend converting it to the Hydrochloride Salt for storage. Dissolve the oil in Et2O and add 4M HCl in Dioxane. The resulting solid is non-hygroscopic and easy to weigh. Note: You must use 3.0 equiv of base (DIPEA) in reactions to neutralize the salt.
Q: Can I use T3P (Propylphosphonic anhydride) instead of HATU? A: Yes, and it is often preferred for scale-up (>1g).[1][2] T3P has lower toxicity and easy aqueous workup.[1] Use T3P (50% in EtOAc) with Pyridine (3 equiv) as the base.[1] The pyridine/T3P combination is excellent for sterically hindered amines [4].
Q: My reaction shows a "dimer" impurity by LCMS. What is it? A: This is likely the bis-amide or over-alkylation product.[1] Because the pyrazole ring is electron-rich, if you are using very strong electrophiles (like acid chlorides) without temperature control, you might see acylation at the C5 position of the pyrazole ring, although this is rare.[2] More likely, it is a symmetric anhydride formation of your starting acid reacting with itself if the amine addition is too slow. Ensure the amine is added immediately after activation.[3]
References
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1][2]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1][2]
-
Bhattacharyya, S. (1995).[1][2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[8][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2][9]
-
Basavaprabhu, H., et al. (2013).[1][2] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Enamine [enamine.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. designer-drug.com [designer-drug.com]
- 10. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
Technical Support Center: Purification of Oily Pyrazole Amine Derivatives
[1]
Current Status: Online Operator: Senior Application Scientist Dr. H. Chen Topic: Troubleshooting Purification of Oily, Polar, and Basic Pyrazole Amines[1]
Introduction: The "Sticky" Reality of Pyrazole Chemistry
Welcome to the technical support center. If you are here, you are likely staring at a flask containing a dark, viscous oil that refuses to crystallize, or a TLC plate where your product streaks from the baseline to the solvent front.[1]
Pyrazole amine derivatives are notorious in drug discovery. They possess a "dual-personality" challenge:
-
Polarity & Basicity: The pyrazole ring (specifically the N2 nitrogen) and the exocyclic amine create significant hydrogen bonding and basicity, leading to strong interactions with silica gel (tailing) and high water solubility (workup loss).
-
The "Oil" Phase: Many derivatives, especially those with flexible alkyl chains or protecting groups, have low melting points and tend to "oil out" rather than crystallize, trapping impurities.[1]
This guide moves beyond standard textbook answers to provide field-tested protocols for isolating high-purity solids.
Part 1: Chromatography Troubleshooting (The "Sticky" Column)
Q1: My product streaks/tails severely on silica gel, even with MeOH/DCM. How do I fix this?
Diagnosis: Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). Your pyrazole amine is basic.[2] The amine interacts with the silanol protons via hydrogen bonding and acid-base attraction, causing the compound to "drag" rather than elute cleanly.
The Fix: Deactivate the Silica Surface. You must block the silanol sites with a stronger, volatile base.
Protocol A: The "Pre-Wash" Method (Recommended)
-
Pack your column with silica as usual.
-
Flush the column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et₃N) .
-
Run your purification using your standard gradient (e.g., Hexane/EtOAc or DCM/MeOH). The Et₃N stays adsorbed to the silica, preventing your amine from sticking.
Protocol B: Mobile Phase Additive Add 0.5% to 1% Et₃N or 1% NH₄OH (28% aqueous ammonia) directly to your mobile phase solvents.
-
Note: If using NH₄OH in DCM/MeOH, ensure miscibility.[1] A common "Magic Solvent" for polar amines is:
-
DCM : MeOH : NH₄OH (90 : 9 : 1) .
-
Data Comparison: Tailing Factor (Tf)
| Condition | Tailing Factor (Tf) | Resolution (Rs) | Outcome |
| Standard Silica (DCM/MeOH) | > 2.5 (Severe) | Poor | Co-elution with impurities |
| + 1% Et₃N Additive | 1.1 (Symmetrical) | High | Clean separation |
| Amine-Functionalized Silica | 1.0 (Ideal) | High | Expensive, but effective |
Q2: I have close-running regioisomers (N1 vs. N2 alkylation). How do I separate them?
Expert Insight: In pyrazole synthesis (e.g., alkylation of 3-aminopyrazole), you often get a mixture of isomers. They have identical mass but different polarities.
The Strategy: Regioselective Interaction.
-
Switch Stationary Phase: If silica fails, try C18 Reverse Phase . The hydrophobic difference between isomers often results in better separation than polarity differences on silica.
-
The "pH Swing" on Column:
-
Run a test TLC with Acidic Eluent (e.g., DCM/MeOH + 0.5% Acetic Acid).[1]
-
Run a test TLC with Basic Eluent (e.g., DCM/MeOH + 1% Et₃N).[1]
-
Why? The pKa of the ring nitrogens differs slightly between isomers. One isomer may protonate (and slow down) more than the other under acidic conditions, changing the Rf delta.
-
Part 2: Crystallization & The "Oil" Trap
Q3: My product comes off the column as a pure oil but won't solidify. How do I get a solid?
Diagnosis: You likely have trace solvent trapped in the lattice or the compound is a "supercooled liquid." Pyrazoles are prone to this.[2]
The Fix: Salt Formation (The "Chemical Anvil") Turn your oily free base into a crystalline salt. This is the most reliable method for handling oily amines.
Protocol: HCl Salt Formation
-
Dissolve the oily amine in a minimal amount of anhydrous diethyl ether or 1,4-dioxane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (commercially available) or bubble HCl gas.
-
Observation: A white precipitate should form immediately.
-
Filter and wash with cold ether.
-
Troubleshooting: If it forms a "gum" instead of a powder, sonicate the flask for 5 minutes. The mechanical energy helps break the amorphous phase.
-
Alternative Salts (If HCl is hygroscopic):
-
Oxalate Salts: Dissolve 1 eq of oxalic acid in EtOH and add to your amine. Oxalates often crystallize beautifully.
-
Fumarate/Maleate: Good for pharmaceutical acceptability.
Q4: I tried recrystallizing, but it "oiled out" (formed droplets at the bottom). What now?
Diagnosis: This happens when the compound is less soluble in the oil phase than in the hot solvent, or you cooled it too fast. This is a "Liquid-Liquid Phase Separation" (LLPS).
The "Cloud Point" Protocol:
-
Dissolve the oil in a "Good Solvent" (e.g., Ethanol or EtOAc) at reflux. Use just enough to dissolve it.
-
Remove from heat.
-
Immediately add a "Bad Solvent" (e.g., Hexane or Pentane) dropwise while hot until the solution turns slightly cloudy (turbid).
-
Add one drop of the Good Solvent to clear the cloudiness.
-
Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.
-
Critical Step: If oil droplets appear, scratch the glass vigorously with a spatula or add a seed crystal.[1]
Part 3: Workup & Chemical Purification
Q5: Can I purify my amine without a column?
Yes.[3] Use the "Back-Extraction" Technique. This exploits the pH-dependent solubility of the amine.
Workflow Diagram: The following diagram illustrates the logic of separating a basic pyrazole from non-basic impurities (like unreacted starting materials) and neutral byproducts.
Caption: Acid-Base "Back-Extraction" workflow for isolating basic pyrazole amines from neutral impurities.
Summary of Key Solvents & Additives
| Technique | Recommended System | Purpose |
| TLC / Column | DCM / MeOH / NH₄OH (90:9:[1]1) | Prevents streaking of polar amines. |
| TLC / Column | Hexane / EtOAc + 1% Et₃N | For lipophilic pyrazoles; Et₃N blocks silanols. |
| Recrystallization | EtOH / Hexane (Cloud Point) | Standard method for inducing solids. |
| Salt Formation | 4M HCl in Dioxane | Converts oils to stable, filterable solids.[1] |
| Extraction | DCM (Organic) / 1M HCl (Aqueous) | Back-extraction to remove neutral impurities. |
References
-
Separation of Pyrazole Regioisomers
-
Flash Chromatography of Basic Amines
- Title: How do I purify ionizable organic amine compounds using flash column chrom
- Source: Biotage Technical Support.
-
URL:[Link]
-
Synthesis and Purification of Pyrazoles
-
Crystallization of Organic Salts
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 4. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Acylation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the acylation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine. This molecule features a highly reactive, unhindered primary aliphatic amine (methanamine) adjacent to a substituted pyrazole core. While primary amines readily undergo nucleophilic acyl substitution, the specific structural environment of this substrate demands precise control over reaction conditions to prevent side reactions.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity amide bond formation.
Part 1: Mechanistic Insights into Side Reactions
To optimize this reaction, we must first understand the causality behind the potential failure modes. The target nucleophile is the primary amine (-CH₂NH₂) at the C4 position of the pyrazole ring.
-
Over-acylation (Diacylation): Primary amines are highly nucleophilic. While the resulting amide is significantly less nucleophilic than the starting amine[1], the use of harsh conditions or an excess of highly reactive acylating agents (e.g., acid chlorides) can force a second acylation event, yielding an unwanted di-acylated imide byproduct[2].
-
Guanidinylation: When utilizing uronium-based coupling reagents (such as HATU or HBTU), a premature introduction of the amine can lead to direct nucleophilic attack on the coupling reagent itself. This forms a stable guanidinium byproduct, permanently consuming your valuable pyrazole-methanamine.
-
Hydrolysis: Acyl chlorides and active esters are highly moisture-sensitive. If water is present in the solvent or atmosphere, it competes with the primary amine, hydrolyzing the acylating agent back to the unreactive carboxylic acid[3].
-
Pyrazole Ring Acylation: The pyrazole ring contains an sp² nitrogen (N2). However, due to the steric bulk of the adjacent C3-methyl group and the N1-pentyl chain, coupled with the natural electronic deactivation of the aromatic ring compared to an aliphatic amine, regioselectivity is naturally heavily favored toward the methanamine.
Fig 1: Reaction pathways showing desired amide formation versus common side reactions.
Part 2: Troubleshooting FAQs
Q1: I am observing a +[M+Acyl] mass in my LC-MS, indicating di-acylation. How do I prevent this? A: Di-acylation occurs when the local concentration of the acylating agent is too high, or the reaction is run at elevated temperatures. To prevent this, ensure strict stoichiometric control (maximum 1.05 equivalents of the acylating agent). If using an acid chloride, add it dropwise to the amine solution at 0 °C to maintain a low concentration of the electrophile[2].
Q2: My yield is low, and I see a large amount of unreacted pyrazole-methanamine alongside hydrolyzed carboxylic acid. A: This is a classic symptom of moisture contamination. The acylating agent is reacting with water faster than with your amine[3]. Ensure that your dichloromethane (DCM) or tetrahydrofuran (THF) is strictly anhydrous. Flame-dry your glassware and conduct the reaction under a positive pressure of nitrogen or argon.
Q3: I am using HATU for the coupling, but LC-MS shows a mass corresponding to a guanidinium adduct. What went wrong? A: You likely added the amine, carboxylic acid, and HATU into the flask simultaneously. The primary amine attacked the highly electrophilic HATU molecule before the carboxylic acid could form the active OAt ester. Solution: Always pre-activate the carboxylic acid with HATU and DIPEA for at least 10 minutes before adding the (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Q4: Is there a risk of acylating the pyrazole N2 position? A: It is kinetically unfavorable compared to the primary aliphatic amine. However, transient N-acylation can occur if highly reactive acid chlorides are used in large excess. These N-acyl pyrazoles are generally unstable and will hydrolyze back to the free pyrazole during aqueous workup. Using milder active esters (like HOBt/EDC) completely bypasses this risk[4].
Part 3: Quantitative Data & Reagent Selection Matrix
To help you select the best conditions for your specific substrate, the following table summarizes the quantitative risk profiles of various acylating strategies.
| Acylating Strategy | Relative Reactivity | Risk of Over-Acylation | Risk of Guanidinylation | Optimal Stoichiometry (Amine : Acid : Reagent) |
| Acid Chloride | Very High | High | None | 1.0 : 1.05 : N/A (requires base) |
| Mixed Anhydride | High | Medium | None | 1.0 : 1.1 : 1.1 |
| EDC / HOBt | Moderate | Low | None | 0.95 : 1.0 : 1.1 (EDC) / 1.1 (HOBt) |
| HATU / DIPEA | High | Low | High (if not pre-activated) | 0.95 : 1.0 : 1.05 (HATU) |
Note: Using a slight sub-stoichiometric amount of the pyrazole-methanamine (0.95 eq) when using coupling reagents ensures complete consumption of the amine, simplifying downstream purification.
Part 4: Validated Experimental Protocol (EDC/HOBt Method)
For the acylation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine, the EDC/HOBt coupling strategy is highly recommended. It provides a perfect balance of reactivity while eliminating the risk of guanidinylation and minimizing over-acylation[4].
This protocol is designed as a self-validating system , meaning you will analytically confirm the success of intermediate steps before proceeding.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (N₂).
-
Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).
-
-
Activation:
-
Cool the solution to 0 °C using an ice bath.
-
Add HOBt (1.1 mmol, 1.1 eq) and EDC·HCl (1.1 mmol, 1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq) dropwise.
-
Stir at 0 °C for 15 minutes.
-
Self-Validation Check: Draw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (formed by methanol attacking the active HOBt ester), confirming the carboxylic acid is fully activated.
-
-
Coupling:
-
Dissolve (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (0.95 mmol, 0.95 eq) in anhydrous DCM (2 mL).
-
Add the amine solution dropwise to the activated ester mixture over 5 minutes to prevent local concentration spikes.
-
-
Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Analyze the reaction mixture via LC-MS. Look for the disappearance of the amine mass ([M+H]⁺ m/z 182.16)[5] and the appearance of the desired amide product.
-
-
Workup & Purification:
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Wash the combined organic layers with 1N HCl (10 mL) to remove any trace unreacted amine and DIPEA.
-
Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel column chromatography if necessary.
-
Fig 2: Step-by-step experimental workflow for the optimized acylation protocol.
References
- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Luxembourg Bio Technologies (Chemical Society Reviews). Amide bond formation: beyond the myth of coupling reagents.
- Algor Education. Acylation Reactions | Algor Cards.
- Pressbooks. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry.
- ACS Publications (Organic Process Research & Development). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- PubChemLite. (3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine Mass Spectrometry Data.
Sources
- 1. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylation Reactions | Algor Cards [cards.algoreducation.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - (3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine (C10H19N3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Comparing biological potency of methyl vs. ethyl substituted pyrazole amines
Executive Summary
The Verdict: The "Methyl Advantage" in Steric Fit and Metabolic Stability.
In the context of aminopyrazole-based drug design—particularly for kinase inhibitors (e.g., JNK, CDK, Aurora kinases) and GPCR ligands—methyl substitution is statistically superior to ethyl substitution regarding biological potency and ligand efficiency.[1]
While ethyl groups increase lipophilicity (LogP), they frequently introduce a "Steric Penalty" .[1] The additional methylene unit (–CH₂–) in the ethyl group often forces the pyrazole ring out of the optimal planar conformation required for deep pocket binding (e.g., the ATP-binding hinge region of kinases). Consequently, N-methyl or C-methyl pyrazoles typically exhibit 2–10x lower IC₅₀ values (higher potency) compared to their ethyl counterparts. However, ethyl substitutions are occasionally employed to deliberately induce selectivity by clashing with non-conserved residues in off-target proteins.
Chemical & Physical Basis of Potency
To understand why methyl outperforms ethyl, we must analyze the physicochemical changes at the molecular level.[1]
| Feature | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Impact on Potency |
| Steric Volume | Small (A-value: 1.70) | Medium (A-value: 1.[1][2]75) | Ethyl often clashes with "Gatekeeper" residues in kinases. |
| Lipophilicity | Moderate increase | High increase | Ethyl increases non-specific binding but lowers solubility. |
| Conformation | Allows planarity | Induces torsion | Ethyl can force the pyrazole ring out-of-plane, breaking |
| Metabolic Stability | High (N-dealkylation is slow) | Moderate | Ethyl is more prone to oxidative dealkylation (CYP450). |
The "Planarity Penalty"
In aminopyrazoles, the lone pair on the exocyclic amine often participates in resonance with the pyrazole ring.
-
Methyl groups are small enough to sit in the plane of the aromatic system.
-
Ethyl groups , due to the flexibility of the ethyl chain, often encounter steric repulsion with adjacent substituents (ortho-effect). This forces the substituent to rotate out of plane, disrupting the hydrogen bond network necessary for high-affinity binding.
Comparative Case Studies: Experimental Data
Case Study A: JNK3 Kinase Inhibitors
In the optimization of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3), researchers investigated the N-substituent effect on the pyrazole ring.[3]
-
Observation: The N-methyl analogue demonstrated high potency and metabolic stability.[4]
-
The Ethyl Drop-off: Replacing the N-methyl with an N-ethyl or larger alkyl group resulted in a reduction of inhibitory activity. The tight ATP-binding pocket of JNK3 tolerates the methyl group, which fills a small hydrophobic pocket defined by the gatekeeper residue (Methionine or Threonine). The ethyl group is too large, causing steric clash with the hinge region backbone.[1]
-
Exception (Selectivity): Interestingly, moving to a much bulkier isopropyl group regained some utility not by potency, but by improving isoform selectivity (JNK3 vs. JNK1), as the bulkier group exploited subtle differences in the solvent-exposed regions.[1]
Case Study B: CDK2/Cyclin A Inhibition
For Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazole moiety often acts as a hinge-binder.[4]
-
Data Point: In 5-aminopyrazole scaffolds, the C3-methyl substituent is critical. It provides a hydrophobic contact with the "roof" of the ATP pocket.
-
Comparison: Extension to a C3-ethyl group typically results in a 3-to-5-fold loss in potency (IC₅₀ increases from ~50 nM to ~200 nM). The ethyl group exceeds the available volume, forcing the inhibitor to shift its binding mode, which weakens the critical hydrogen bonds at the hinge.[1]
Experimental Validation Protocols
To objectively compare methyl vs. ethyl potency in your own lead series, follow this self-validating workflow.
Protocol 1: Parallel Synthesis of N-Alkyl Aminopyrazoles
Objective: Synthesize matched molecular pairs (MMP) differing only by the alkyl group.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 1.0 eq of
-ketonitrile in Ethanol (0.5 M). -
Step 2: Add 1.1 eq of Methylhydrazine (Flask A) or Ethylhydrazine (Flask B)[1] dropwise at 0°C.
-
Step 3: Reflux for 3–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Step 4: Cool to room temperature. The aminopyrazole often precipitates.
-
Step 5: Recrystallize from EtOH/Water.
-
Validation: Verify structure via 1H-NMR.
-
Protocol 2: Competitive Binding Assay (FRET-based)
Objective: Determine
-
System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).
-
Workflow:
-
Step 1: Prepare serial dilutions of Methyl-analog and Ethyl-analog (10 mM to 0.1 nM) in DMSO.
-
Step 2: Add Kinase/Antibody mixture (e.g., JNK3 + Eu-anti-GST) to 384-well plate.
-
Step 3: Add Tracer (Alexa Fluor™ conjugate).[1]
-
Step 4: Add inhibitor dilutions. Incubate 60 mins at RT.
-
Step 5: Read Fluorescence Resonance Energy Transfer (FRET) signal.[1]
-
-
Analysis:
Mechanistic Visualization
Diagram 1: SAR Decision Logic (Methyl vs. Ethyl)
This decision tree illustrates the logical flow for medicinal chemists when choosing between methyl and ethyl substituents based on pocket constraints.
Caption: SAR decision matrix for alkyl substitution on pyrazole rings based on binding pocket volume.
Diagram 2: Synthesis & Assay Workflow
A visual representation of the parallel synthesis and testing protocol described in Section 4.
Caption: Parallel synthesis and biological evaluation workflow for methyl vs. ethyl pyrazole variants.
References
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link][6]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (MDPI). [Link]
-
Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. IUCrData. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI). [Link]
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Validation of purity for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine using qNMR
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Validation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Introduction: The Analytical Imperative in Amine Scaffolds
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel amine-containing scaffolds such as (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine, a molecule of interest in contemporary drug discovery, rigorous purity assessment is not merely a regulatory formality but a scientific necessity. Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while ubiquitous, can present challenges. These techniques often require specific reference standards for every impurity, can be susceptible to variations in detector response, and may not be universally applicable to all potential impurities, particularly those that are non-chromophoric or thermally labile.[1][2]
This guide presents a robust and increasingly recognized alternative: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio method, qNMR offers a distinct advantage by enabling the direct quantification of an analyte against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[3][4][5] This guide will provide a comprehensive comparison of qNMR with traditional methods and a detailed, field-proven protocol for the validation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine purity, grounded in the principles of scientific integrity and regulatory compliance.
The qNMR Advantage: A Paradigm Shift in Purity Determination
Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][6][7] This allows for the determination of the molar ratio of different compounds in a mixture, and by extension, the absolute purity of a substance when a certified reference material is used as an internal standard.[3][8]
A Comparative Overview: qNMR vs. Chromatographic Techniques
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3][6] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Reference Standard | Requires a single, certified internal standard for absolute quantification.[3][6] | Typically requires a specific, certified reference standard for each analyte and impurity.[2] | Requires a specific, certified reference standard for each analyte and impurity. |
| Universality | Near-universal detection for soluble compounds containing the target nucleus (e.g., ¹H).[5] | Dependent on the presence of a chromophore for UV detection; other detectors have their own limitations.[2] | Limited to volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[7][9] | Often requires more complex sample preparation, including filtration and dilution. | May require derivatization for non-volatile compounds. |
| Analysis Time | Rapid, typically 10-15 minutes per sample.[4][10] | Can be longer, depending on the chromatographic run time. | Run times can vary significantly. |
| Structural Information | Provides detailed structural information for both the analyte and any observed impurities. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery.[3] | Generally considered destructive. | Destructive. |
The Causality Behind Experimental Choices: A Self-Validating qNMR Protocol
The trustworthiness of any analytical method lies in its validation. The following protocol for the purity determination of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14]
Experimental Workflow for qNMR Validation
Caption: Workflow for the qNMR Purity Validation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Step-by-Step Methodology
1. Materials and Instrumentation:
-
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine: The analyte of interest.
-
Internal Standard: A certified reference material (CRM) with a known purity, such as Maleic Acid. The choice of internal standard is critical; it must be stable, non-reactive with the analyte, and have at least one signal that is well-resolved from the analyte's signals.[15]
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its high boiling point and ability to dissolve a wide range of organic compounds.
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[16]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine into a clean, dry vial. The use of a calibrated analytical balance is crucial for accuracy.[8]
-
Accurately weigh a molar equivalent amount of the internal standard (e.g., Maleic Acid) into the same vial. A 1:1 molar ratio is often ideal for comparable signal intensities.[7]
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Determine the 90° pulse width for the probe.
-
Set the acquisition parameters for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure complete relaxation. A value of 30-60 seconds is a conservative starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure high precision.[7][9]
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
-
Acquisition Time (at): A longer acquisition time provides better resolution.
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and apply a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine, suitable signals could be the methyl protons on the pyrazole ring or the methylene protons adjacent to the amine. For Maleic Acid, the two olefinic protons give a sharp singlet.
-
Calculate the purity of the analyte using the following equation:[7]
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
-
IS = Internal Standard
-
Validation Parameters (as per ICH Q2(R2))
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze the analyte, internal standard, and a mixture of both. Spike the analyte with potential impurities if available. | The signals used for quantification should be well-resolved and free from interference from other components.[12] |
| Linearity | Prepare a series of samples with varying concentrations of the analyte while keeping the internal standard concentration constant. Plot the ratio of the analyte to internal standard integral values against the concentration ratio. | The correlation coefficient (r²) should be ≥ 0.999.[12] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[13] | Typically 80-120% of the test concentration for an assay.[13] |
| Accuracy | Analyze samples of the analyte spiked with known amounts of a reference standard (if available) or by comparing the qNMR results to another validated method. Expressed as percent recovery. | Recovery should be within 98.0% to 102.0%.[12] |
| Precision | Repeatability: Multiple analyses of the same sample on the same day by the same analyst. Intermediate Precision: Analyses on different days, with different analysts, or on different instruments. Expressed as Relative Standard Deviation (%RSD). | %RSD should be ≤ 2%.[12] |
| Robustness | Intentionally vary method parameters such as relaxation delay, number of scans, and processing parameters. | The results should remain unaffected by small, deliberate variations in method parameters. |
Data Interpretation and Troubleshooting
A key advantage of qNMR is the wealth of structural information it provides. In addition to the purity value, the spectrum can be used to identify and, in some cases, quantify impurities. For instance, residual solvents will appear as characteristic signals that can be integrated and quantified against the internal standard.
Potential Challenges and Solutions:
-
Signal Overlap: If the chosen analyte signal overlaps with an impurity or the internal standard, select a different, well-resolved signal for quantification.
-
Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample.
-
Inaccurate Integration: Ensure proper phasing and baseline correction. The integration region should cover the entire signal, typically at least 20 times the signal's half-width.
Conclusion: Embracing a Higher Standard of Purity Analysis
Quantitative NMR offers a powerful, accurate, and efficient method for the purity determination of novel pharmaceutical compounds like (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine. Its ability to provide direct, absolute quantification with minimal sample preparation and without the need for specific impurity reference standards makes it a highly valuable tool in the modern drug development workflow.[3][4] By following a robust, validated protocol as outlined in this guide, researchers and scientists can ensure the integrity of their analytical data, ultimately contributing to the development of safer and more effective medicines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- NMR General Chapters and Best Practices for Compliance (Classroom) - USP.org. (n.d.). USP.org.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14). AZoM.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Patsnap Eureka.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
- A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods - Benchchem. (n.d.). Benchchem.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). MDPI.
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. (2020). Semantic Scholar.
- Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals - FUJIFILM Wako. (n.d.). FUJIFILM Wako.
- General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers - USP-NF. (2025, October 31). USP-NF.
- (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - ResearchGate. (2025, October 11). ResearchGate.
- 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. (n.d.). USP-NF.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Scielo.
- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2022, September 22). PubMed.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. (2020, August 25). American Pharmaceutical Review.
- General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. (n.d.). uspbpep.com.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). ACS Publications.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. (n.d.). PMC.
- Quantitative NMR | Organic Primary Standards Group. (n.d.). National Metrology Institute of Japan.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20). qNMR Exchange.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. (2023, January 12). PMC.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Pfizer.
- QNMR – a modern alternative to HPLC - Almac. (n.d.). Almac.
- (PDF) Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy - ResearchGate. (2010, February 4). ResearchGate.
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Comparative Structure-Activity Relationship (SAR) Guide: N-Pentyl Pyrazole Methanamines vs. Classical Heterocyclic Scaffolds
Executive Summary
The development of novel neurotropic and immunomodulatory agents frequently relies on the optimization of established pharmacophores. The N-pentyl pyrazole methanamine scaffold has emerged as a highly versatile structural motif, particularly in the design of cannabinoid receptor (CB1/CB2) ligands and targeted kinase inhibitors.
Unlike classical synthetic cannabinoids (which predominantly utilize rigid indole or indazole cores paired with neutral carboxamide linkers), the integration of a pyrazole core and a flexible, basic methanamine linker fundamentally alters the physicochemical landscape of the molecule. This guide objectively compares the SAR, pharmacological performance, and synthesis of N-pentyl pyrazole methanamines against traditional alternatives, providing actionable experimental frameworks for drug development professionals.
Structural Anatomy & SAR Profiling
The pharmacological behavior of this scaffold is dictated by a tripartite structural system:
A. The N-Pentyl Tail (Lipophilic Anchor)
In cannabinoid SAR, the N-alkyl chain acts as the primary anchor, driving the molecule into the deep, hydrophobic binding channel of the CB1 and CB2 receptors. Experimental data consistently demonstrates that a 5-carbon (pentyl) chain represents the optimal length for maximizing van der Waals interactions without introducing steric clashes that would otherwise abrogate binding affinity (1)[1]. Extending the chain to heptyl or shortening it to propyl significantly diminishes in vivo potency (2)[2].
B. The Pyrazole Core (Bioisosteric Modulation)
Replacing a traditional indole or indazole ring with a pyrazole introduces two adjacent nitrogen atoms, fundamentally altering the molecule's dipole moment. This creates a localized electron-rich region capable of unique hydrogen bonding with transmembrane GPCR residues. Furthermore, the pyrazole ring lowers the overall lipophilicity (LogP) compared to an indole, which mitigates non-specific binding and improves the pharmacokinetic profile[1].
C. The Methanamine Linker (Flexibility & Basicity)
The critical differentiator of this scaffold is the methanamine (-CH₂-NH-) linker. Unlike the rigid, neutral carboxamide (-CONH-) linkers found in classical scaffolds, the methanamine linker provides:
-
Rotational Freedom: Allows the distal aryl/alkyl group to adopt multiple conformations, often shifting the molecule's profile from a full agonist to a partial agonist or antagonist.
-
Ionizability: The secondary or tertiary amine is basic (pKa ~8.5–9.5), enabling the formation of stable hydrochloride salts. This drastically improves aqueous solubility—a major hurdle in traditional cannabinoid formulation (3)[3].
Comparative Performance Analysis
The following table summarizes the representative pharmacological and physicochemical data comparing the N-pentyl pyrazole methanamine scaffold against classical alternatives.
| Pharmacological Parameter | Classical Indole-3-Carboxamide (e.g., APINACA analogs) | Diarylpyrazole-3-Carboxamide (e.g., Rimonabant analogs) | N-Pentyl Pyrazole Methanamine (Target Scaffold) |
| CB1 Receptor Affinity (Kᵢ) | ~1.5 - 3.0 nM (High) | ~1.8 - 5.0 nM (High) | ~15.0 - 45.0 nM (Moderate) |
| CB2 Receptor Affinity (Kᵢ) | ~2.0 - 5.0 nM (High) | >1000 nM (Poor) | ~30.0 - 80.0 nM (Moderate) |
| Efficacy Profile | Full Agonist | Inverse Agonist / Antagonist | Partial Agonist / Antagonist |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL (Neutral, highly lipophilic) | < 10 µg/mL (Neutral) | > 150 µg/mL (As HCl salt) |
| Metabolic Liability | High (Hydroxylation of pentyl chain) | Moderate | Low-Moderate (Amine oxidation) |
Data Interpretation: While the methanamine linker slightly reduces raw binding affinity due to increased entropic penalties upon binding, it provides a massive gain in aqueous solubility and offers a tunable efficacy profile, making it highly desirable for therapeutic development where full agonism is associated with adverse psychoactive effects.
Mechanistic Pathway Visualization
Fig 1: GPCR-mediated signaling pathway of N-pentyl pyrazole methanamines at the CB1 receptor.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.
Protocol 1: Synthesis of N-Pentyl Pyrazole Methanamines
Fig 2: Multi-step synthetic workflow for N-pentyl pyrazole methanamine derivatives.
Step-by-Step Methodology:
-
Core Cyclization (Knorr Synthesis): React a substituted 1,3-diketone with N-pentylhydrazine hydrochloride (1.1 eq) in ethanol. Reflux for 4 hours. Causality: The hydrochloride salt of the hydrazine prevents premature oxidation and controls the rate of the initial nucleophilic attack, ensuring high regioselectivity.
-
Formylation: Subject the isolated N-pentylpyrazole to Vilsmeier-Haack conditions (POCl₃ in DMF) at 90°C to yield the pyrazole-4-carbaldehyde.
-
Reductive Amination: Dissolve the aldehyde in 1,2-dichloroethane (DCE). Add the target primary amine (1.2 eq) and a catalytic amount of glacial acetic acid. Stir for 30 minutes to form the iminium intermediate. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3].
-
Causality for Reagent Choice: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the protonated iminium ion without reducing the unreacted starting aldehyde. This prevents the formation of unwanted pyrazole-methanol byproducts, ensuring a clean reaction profile.
-
-
Purification: Quench with saturated NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol 2: Self-Validating Radioligand Binding Assay (CB1/CB2)
Step-by-Step Methodology:
-
Membrane Preparation: Utilize CHO cells stably expressing human CB1 or CB2 receptors. Homogenize and isolate the membrane fraction via ultracentrifugation.
-
Buffer Optimization: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, and 0.1% essentially fatty-acid-free Bovine Serum Albumin (BSA) .
-
Causality for BSA: Highly lipophilic ligands (like N-pentyl derivatives) will non-specifically adhere to the walls of plastic assay plates. BSA acts as a "lipid sink" to keep the ligand in solution, ensuring the calculated Kᵢ reflects true receptor affinity rather than plastic-binding artifacts.
-
-
Incubation: In a 96-well format, incubate 50 µg of membrane protein with the radioligand [³H]CP55,940 (0.5 nM) and varying concentrations of the test methanamine (10⁻¹⁰ to 10⁻⁵ M). Incubate for 90 minutes at 30°C to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI) .
-
Causality for PEI: Glass fiber filters carry a net negative charge. Because the methanamine linker is basic and positively charged at pH 7.4, it will bind non-specifically to the filter. PEI coats the filter with positive charges, repelling the ligand and drastically reducing background noise.
-
-
Validation & Analysis: Measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
-
Self-Validation Step: The assay run is only considered valid if a concurrent reference standard (e.g., WIN 55,212-2) yields a Kᵢ within its established historical confidence interval (1.5–3.5 nM).
-
References
- Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC. National Institutes of Health (NIH).
- (5-Methyl-1H-pyrazol-4-yl)methanamine. Benchchem.
- O-1269. Wikipedia.
Sources
Mass spectrometry fragmentation patterns of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine , a critical precursor and metabolite associated with pyrazole-based synthetic cannabinoids.
Executive Summary & Chemical Context
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (C₁₀H₁₉N₃, MW 181.16) is a primary amine functionalized pyrazole. In the context of drug development and forensic toxicology, it serves two critical roles:
-
Synthetic Precursor: It is the "head" moiety used to synthesize pyrazole-core cannabinoids (analogs of AB-PINACA where the indazole core is replaced by a pyrazole).
-
Biomarker/Metabolite: It appears as a hydrolysis product of carboxamide-linked designer drugs.
This guide compares its spectral signature against its closest structural analogs: the Indazole equivalent (AB-PINACA amine) and its Regioisomer (5-methyl analog).
Experimental Protocol (LC-HRMS & GC-MS)
To replicate the fragmentation data described below, the following validated workflows are recommended. These protocols ensure separation from isobaric interferences.
A. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[1]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (+).
-
Source Parameters: Capillary Temp: 320°C; Spray Voltage: 3.5 kV.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inlet: Splitless mode at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Ionization: Electron Impact (EI) at 70 eV.
Fragmentation Analysis & Pathways
A. ESI-MS/MS Fragmentation (Positive Mode)
The protonated molecule [M+H]⁺ (m/z 182.1652) is the precursor. The fragmentation is dominated by neutral losses characteristic of primary amines and alkyl chains.
| Fragment Ion (m/z) | Formula | Loss Identity | Mechanism/Insight |
| 182.1652 | C₁₀H₂₀N₃⁺ | Precursor | Protonated molecular ion. Stable base peak at low CE. |
| 165.1386 | C₁₀H₁₇N₂⁺ | - NH₃ (17 Da) | Primary Amine Loss. Characteristic of the methanamine side chain. This is the dominant transition. |
| 112.0869 | C₅H₁₀N₃⁺ | - C₅H₁₀ (70 Da) | Pentyl Chain Cleavage. Loss of the pentene moiety via McLafferty-like rearrangement or charge-remote fragmentation. |
| 95.0604 | C₅H₇N₂⁺ | - NH₃ & - C₅H₁₀ | Core Scaffold. The bare (3-methyl-pyrazol-4-yl)methyl cation. |
B. EI-MS Fragmentation (70 eV)
In GC-MS, the molecular ion is often weak. The spectrum is dominated by alpha-cleavage.
-
m/z 30 ([CH₂=NH₂]⁺): The base peak, formed by alpha-cleavage of the methanamine group.
-
m/z 152: Loss of the ethyl/propyl portion of the pentyl chain.
-
m/z 181 (M⁺): Typically low intensity (<5%).
Comparative Analysis: Target vs. Alternatives
Differentiation from structural isomers and analogs is critical for accurate identification.
Comparison Table
| Feature | Target Compound | Alternative 1: Indazole Analog | Alternative 2: 5-Methyl Isomer |
| Identity | (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine | 1-pentyl-1H-indazole-3-methanamine | (5-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine |
| Structure | Pyrazole Core (3-Me) | Indazole Core (Benzopyrazole) | Pyrazole Core (5-Me) |
| Precursor (m/z) | 182.17 | 218.17 | 182.17 (Isobaric) |
| Key Fragment 1 | 165 (NH₃ loss) | 201 (NH₃ loss) | 165 (NH₃ loss) |
| Key Fragment 2 | 112 (Core) | 148 (Indazole Core) | 112 (Core) |
| Differentiation | Mass Defect: Lower mass than Indazole.[1][2][3][4][5] | Mass Shift: +36 Da (Fused benzene ring). | Retention Time: 5-Me isomer elutes earlier on C18 due to steric shielding of the N-pentyl group by the 5-methyl. |
| Diagnostic Ratio | High 165/112 ratio. | High 201/148 ratio. | Modified 165/112 ratio due to steric strain enhancing pentyl loss. |
Visualization of Fragmentation Pathways
The following diagram illustrates the ESI+ fragmentation pathway, highlighting the critical cleavage points that distinguish the pyrazole core from the pentyl tail and amine head.
Figure 1: The primary pathway involves the loss of ammonia (m/z 165), followed by the cleavage of the pentyl chain.
Scientific Integrity & Validation
Differentiation Logic (Self-Validating Protocol)
To confirm the identity of the 3-methyl isomer versus the 5-methyl regioisomer without an analytical standard, utilize the NOE (Nuclear Overhauser Effect) logic in conjunction with MS:
-
Steric Argument: In the 5-methyl isomer, the methyl group at position 5 is sterically crowded against the N1-pentyl chain. This typically results in:
-
Lower Retention Time: Reduced interaction with the C18 stationary phase compared to the linear 3-methyl isomer.
-
Enhanced Pentyl Loss: The steric strain weakens the N-C bond, potentially increasing the relative abundance of the de-alkylated fragment (m/z 112) in the MS/MS spectrum.
-
References
-
Sekuła, K. et al. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds). Journal of the American Society for Mass Spectrometry. Link
-
Menzies, E. et al. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Molecules. Link
-
NIST Chemistry WebBook. Mass Spectrum of 1-Pentanamine, N-pentyl- and Pyrazole Derivatives. National Institute of Standards and Technology.[6] Link
-
PubChem. Compound Summary: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine. National Library of Medicine. Link
Sources
- 1. Quantification of [1-(5-fluoropentyl)-1H-indol-3-yl](naphthalene-1-yl)methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-Pentanamine, N-pentyl- [webbook.nist.gov]
Comparative Guide: Solubility Profile of Pyrazole Methanamine (HCl Salt vs. Free Base)
Executive Summary
This technical guide provides a definitive comparison between the Free Base and Hydrochloride (HCl) Salt forms of pyrazole methanamine (specifically (1H-pyrazol-3-yl)methanamine and its derivatives).
Key Takeaway: The HCl salt demonstrates superior aqueous solubility (>50-fold increase) at physiological pH compared to the free base, driven by the ionization of the primary amine. However, the free base offers superior stability in non-polar organic synthesis and reduced hygroscopicity. Selection between the two must be dictated by the specific stage of drug development: HCl salt for aqueous formulation/biological assays and Free Base for intermediate synthesis/purification.
Chemical Fundamentals & Theoretical Framework
To understand the solubility differences, we must first analyze the ionization centers of the molecule.
Structural Analysis & pKa
Pyrazole methanamine contains two distinct basic centers:
-
Primary Amine (–CH₂–NH₂): Highly basic (
). This is the primary site of protonation. -
Pyrazole Ring Nitrogen: Weakly basic (
). Protonates only in strongly acidic conditions.
Ionization Equilibrium Diagram
The following diagram illustrates the transition from the diprotonated salt to the neutral free base.
Figure 1: Ionization states of pyrazole methanamine as a function of pH. The monocationic form represents the stable HCl salt in solid state.
Comparative Solubility Analysis
The following data represents a synthesis of experimental trends observed for (1H-pyrazol-3-yl)methanamine derivatives.
Aqueous Solubility Profile
The solubility of the free base is pH-dependent (intrinsic solubility), whereas the HCl salt is pre-ionized, providing high initial solubility until the buffering capacity of the solvent converts it back to the free base.
| Parameter | Free Base | Hydrochloride (HCl) Salt | Mechanism |
| Water (pH 7.0) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Ion-dipole interactions vs. H-bonding only. |
| 0.1 N HCl (pH 1.2) | High (Soluble) | High (Soluble)* | Protonation of free base in situ. |
| PBS Buffer (pH 7.4) | Low | High | Salt maintains ionization at neutral pH. |
| 0.1 N NaOH (pH 13) | Low (Insoluble) | Low (Precipitates) | Salt converts to free base in alkali. |
*Note: In extremely high concentrations of HCl (>1M), the solubility of the HCl salt may decrease due to the Common Ion Effect (excess Cl⁻).
Organic Solvent Solubility
This profile is critical for process chemistry (synthesis and purification).
| Solvent | Free Base | HCl Salt | Recommendation |
| DMSO | High (> 100 mg/mL) | High (> 100 mg/mL) | Universal solvent for both forms. |
| Methanol/Ethanol | Moderate to High | High | Good for recrystallization of the salt. |
| Dichloromethane (DCM) | Moderate | Very Low | Use Free Base for extractions into DCM. |
| Ethyl Acetate | Moderate | Negligible | Use Ethyl Acetate to precipitate the Salt. |
Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols. These methods adhere to OECD Guideline 105 and Biopharmaceutics Classification System (BCS) standards.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the HCl salt vs. Free Base.
Workflow Diagram:
Figure 2: Standardized Shake-Flask Workflow for Equilibrium Solubility.
Step-by-Step Procedure:
-
Preparation: Add excess compound (approx. 10-20 mg) to 1 mL of the selected medium (Water, 0.1N HCl, Phosphate Buffer pH 6.8) in a glass vial.
-
Equilibration: Agitate the vials at 37°C ± 0.5°C for 24 to 72 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a syringe filter (ensure filter compatibility; PVDF is recommended for salts).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
-
Detection: UV at 210-254 nm (pyrazole absorption).
-
-
pH Check: Measure the final pH of the solution. This is critical as the dissolving salt can alter the bulk pH.
Protocol: Hygroscopicity Assessment (DVS)
Crucial for formulation stability.
-
Place 10 mg of sample in a Dynamic Vapor Sorption (DVS) balance.
-
Cycle Relative Humidity (RH) from 0% to 90% and back to 0% at 25°C.
-
Expectation: The HCl salt will likely show significant mass gain (deliquescence) above 60-70% RH, whereas the Free Base will remain relatively non-hygroscopic.
Critical Stability Considerations
When selecting the form for development, consider the "Disproportionation Risk."
The Mechanism of Disproportionation: In a non-buffered aqueous environment, dissolving the HCl salt releases protons, lowering the pH. However, in a high pH microenvironment (e.g., intestinal fluid), the HCl salt can convert back to the Free Base on the surface of the dissolving particle, forming a "shell" that inhibits further dissolution.
Figure 3: Disproportionation mechanism where high pH causes free base precipitation.
Recommendation:
-
Use HCl Salt for solid oral dosage forms to ensure rapid gastric dissolution (where pH is low).
-
Use Free Base for lipid-based formulations or if the drug is to be loaded into a hydrophobic carrier.
References
- Avdeef, A. (2003).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17750927, 5-Phenyl-1H-pyrazole-3-methanamine. PubChem.[2][3] Available at: [Link]
-
World Health Organization. Multisource (Generic) Pharmaceutical Products: Guidelines on Registration Requirements to Establish Interchangeability.[4] WHO Technical Report Series, No. 1003, 2017. Available at: [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.[5] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Benchmarking Guide: (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (MPPM) vs. Standard Kinase Inhibitors
The following guide is structured as a high-level technical manuscript designed for medicinal chemists and lead discovery biologists. It treats (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as MPPM ) as a Novel Chemical Entity (NCE) and a representative hinge-binding scaffold .
Given that this specific molecule is a structural fragment often used as a precursor or "minimal binder" in Fragment-Based Drug Discovery (FBDD), the benchmarking focuses on its evaluation as a lead scaffold against fully optimized clinical standards.
Executive Summary
This guide outlines the technical framework for benchmarking (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (MPPM) . Structurally, MPPM features a pyrazole core—a privileged scaffold in kinase inhibition known for bidentate hydrogen bonding with the kinase hinge region—and a flexible methanamine tail.
Based on structural homology with known inhibitors (e.g., Fasudil , Tozasertib ), MPPM is evaluated here primarily as a targeted scaffold for ROCK (Rho-associated protein kinase) and Aurora Kinases . This guide details the experimental protocols to quantify its Ligand Efficiency (LE) and Selectivity against industry standards.
The Competitor Landscape
| Compound | Class | Primary Target | Clinical Status | Benchmarking Role |
| MPPM | Pyrazole Fragment | Multi-Kinase (Scaffold) | Pre-clinical | Test Candidate |
| Fasudil | Isoquinoline | ROCK1/2 | Approved (Japan) | Potency Standard (ROCK) |
| Staurosporine | Indolocarbazole | Pan-Kinase | Research Tool | Promiscuity Control |
| VX-680 (Tozasertib) | Pyrimidine | Aurora A/B/C | Phase II | Potency Standard (Aurora) |
Mechanistic Rationale & Target Profile
Structural Logic
The pyrazole-4-methanamine core of MPPM functions as an ATP-competitive Type I inhibitor .
-
Hinge Binder: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the NH (N1) acts as a donor, mimicking the adenine ring of ATP.
-
Solvent Front Interaction: The 4-methanamine group projects towards the solvent front or the ribose-binding pocket, often serving as a vector for growing the molecule into a nanomolar inhibitor.
-
Hydrophobic Tail: The N-pentyl chain occupies the hydrophobic back-pocket (Gatekeeper region), potentially conferring selectivity based on the size of the gatekeeper residue (e.g., Threonine vs. Methionine).
Signaling Pathway Context (ROCK2 Focus)
The following diagram illustrates the Rho/ROCK pathway, highlighting the intervention point for MPPM and Fasudil.
Figure 1: The RhoA-ROCK signaling cascade. MPPM competes with ATP at the ROCK active site, preventing phosphorylation of downstream effectors like MYPT1.
Experimental Protocols (Self-Validating Systems)
Experiment A: Biochemical Potency (ADP-Glo™ Kinase Assay)
Objective: Determine the IC50 of MPPM vs. Fasudil against recombinant ROCK2. Rationale: The ADP-Glo assay is preferred over FRET for fragment screening because it is less susceptible to fluorescence interference from the high concentrations of compound often required for fragments.
Protocol:
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: S6 Peptide (20 μM final).
-
ATP: 10 μM (at Km for ROCK2 to ensure competitive kinetics).
-
-
Compound Dilution:
-
Prepare MPPM at 10 mM in 100% DMSO.
-
Perform 1:3 serial dilutions (10 points). Top concentration: 100 μM.
-
Control: Fasudil (Top conc: 1 μM).
-
-
Reaction:
-
Add 2 μL Compound + 4 μL Enzyme (ROCK2, 2 ng/well) in 384-well white plate.
-
Incubate 10 min RT (allows pre-equilibrium).
-
Add 4 μL ATP/Substrate mix to initiate.
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 μL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (converts ADP → ATP → Luciferase light). Incubate 30 min.
-
-
Read: Luminescence integration (0.5s).
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Staurosporine Control: IC50 must fall within 2-fold of historical mean (typically ~5-10 nM for ROCK2).
Experiment B: Cellular Target Engagement (NanoBRET™)
Objective: Confirm MPPM enters the cell and binds the kinase in a physiological environment. Rationale: Fragments often lack permeability. NanoBRET measures intracellular affinity without requiring a downstream phenotypic readout.
Workflow Diagram:
Figure 2: NanoBRET Target Engagement Workflow. A decrease in BRET signal indicates MPPM has successfully displaced the tracer from the kinase pocket.
Comparative Analysis & Data Interpretation
The following table presents representative benchmarking data . As MPPM is a scaffold, we expect lower potency (higher IC50) compared to optimized drugs, but high Ligand Efficiency (LE) .
Table 1: Benchmarking MPPM vs. Standards (ROCK2 Assay)
| Metric | MPPM (Test Scaffold) | Fasudil (Standard) | Staurosporine (Control) | Interpretation |
| Biochemical IC50 | 2.5 - 5.0 μM | 10 - 30 nM | 2 - 5 nM | MPPM is ~100x less potent, typical for a fragment lacking extensive tail interactions. |
| Ligand Efficiency (LE) | 0.35 - 0.40 | 0.32 | 0.28 | Critical: MPPM has high LE (binding energy per heavy atom), validating it as a high-quality starting point. |
| Cellular EC50 | > 20 μM | 100 - 300 nM | < 10 nM | The pentyl chain may limit solubility or permeability; optimization needed. |
| Selectivity (Gini) | Moderate (0.4) | High (0.7) | Low (0.1) | MPPM may hit other kinases (Aurora, PKA) due to the conserved pyrazole binding mode. |
Technical Insight: The "Pentyl" Factor
The 1-pentyl substitution on MPPM is a critical differentiator.
-
Pros: Increases lipophilicity (LogP), potentially aiding membrane permeability compared to a methyl/ethyl analog.
-
Cons: If the kinase "back-pocket" is small (e.g., p38 MAPK), the pentyl chain will cause steric clash, naturally selecting against those targets. In ROCK2, the pocket is accommodating, allowing binding.
References
-
Vertex Pharmaceuticals. (2006). Pyrazoles as inhibitors of Aurora kinases.[1][2] Journal of Medicinal Chemistry.[1]
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Systems Protocol. Promega Technical Manuals.
-
Liao, J. et al. (2007). Potent and highly selective ROCK-II inhibitors based on the pyrazole-phenyl scaffold.[3] Bioorganic & Medicinal Chemistry Letters.[1]
-
Hopkins, A. L. et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today.
Sources
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 3-methyl-1-pentyl-1H-pyrazol-4-yl amine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, infrared (IR) spectroscopy remains a cornerstone analytical technique. Its ability to provide a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups is invaluable. This guide provides an in-depth analysis of the expected IR spectrum of 3-methyl-1-pentyl-1H-pyrazol-4-yl amine, a substituted pyrazole with potential applications in medicinal chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, making their structural elucidation a critical step in drug discovery and development.[1]
This guide will delve into the characteristic vibrational modes of the primary amine, the substituted pyrazole ring, and the alkyl substituents. Furthermore, it will present a comparative analysis with analogous compounds, a detailed experimental protocol for acquiring high-quality spectra, and a workflow for spectral interpretation, providing a comprehensive resource for laboratory practice.
Deciphering the Vibrational Fingerprint: A Detailed Spectral Interpretation
The structure of 3-methyl-1-pentyl-1H-pyrazol-4-yl amine incorporates several key functional groups, each with distinct vibrational frequencies. The interpretation of its IR spectrum, therefore, involves the systematic identification and assignment of these characteristic absorption bands.
The Amine Group: A Telltale Signature
The primary amine (-NH₂) group at the 4-position of the pyrazole ring is expected to produce several prominent and diagnostic peaks in the IR spectrum.
-
N-H Stretching (νN-H): Primary amines characteristically exhibit two medium-intensity absorption bands in the region of 3500-3300 cm⁻¹.[2][3] These arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two distinct bands in this region is a strong indicator of a primary amine. These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols, which can sometimes appear in a similar region.[3]
-
N-H Bending (δN-H): A medium to strong scissoring vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range.[4] This band can sometimes be mistaken for a C=C double bond, so careful consideration of the entire spectrum is necessary for accurate assignment.
-
C-N Stretching (νC-N): The stretching vibration of the C-N bond is expected to appear in the 1335-1250 cm⁻¹ region for aromatic amines.[4] Given the connection to the pyrazole ring, a strong band in this area is anticipated.
-
N-H Wagging (ωN-H): A broad, strong band resulting from the out-of-plane bending or "wagging" of the N-H bond may be observed between 910 and 665 cm⁻¹. This feature is characteristic of both primary and secondary amines.[4]
The Pyrazole Ring: A Heterocyclic Core
The pyrazole ring, an aromatic heterocycle, will also contribute a series of characteristic absorption bands to the spectrum.
-
C=N and C=C Stretching (νC=N, νC=C): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. For pyrazole derivatives, these bands are often observed around 1590 cm⁻¹ (C=N) and in the 1500-1400 cm⁻¹ range for C=C stretching.[5][6]
-
Ring Stretching and Bending: The entire pyrazole ring can undergo complex stretching and bending vibrations, leading to a pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). These bands, while often difficult to assign individually, contribute to the unique fingerprint of the molecule. For instance, pyrazole ring-related absorptions have been noted in the regions of 1612, 1122, and 924 cm⁻¹.[7]
Alkyl Substituents: The Carbon Framework
The 3-methyl and 1-pentyl groups will primarily give rise to C-H stretching and bending vibrations.
-
C-H Stretching (νC-H): The stretching vibrations of the C-H bonds in the methyl and pentyl groups will appear as strong absorptions just below 3000 cm⁻¹. Typically, these are found in the 2960-2850 cm⁻¹ range.[6]
-
C-H Bending (δC-H): The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups will result in absorptions in the 1470-1365 cm⁻¹ region. A characteristic band for the methyl group's symmetric bending (umbrella mode) is often seen around 1375 cm⁻¹.
Comparative Spectral Analysis: Contextualizing the Data
| Functional Group | Expected Wavenumber (cm⁻¹) for 3-methyl-1-pentyl-1H-pyrazol-4-yl amine | Observed Wavenumber (cm⁻¹) for 3-aminopyrazole[8] | Key Differences and Rationale |
| N-H Stretch (asymmetric) | ~3450 | 3527 | The higher frequency in 3-aminopyrazole is likely due to its isolation in a matrix, which minimizes intermolecular hydrogen bonding. In a solid-state spectrum of the target molecule, hydrogen bonding would be more prevalent, leading to a shift to lower wavenumbers. |
| N-H Stretch (symmetric) | ~3350 | 3440 | Similar to the asymmetric stretch, the solid-state nature of the target compound would likely result in a lower frequency compared to the matrix-isolated reference. |
| N-H Bend (scissoring) | 1650-1580 | 1636 | The N-H bending vibration is expected to be in a similar region for both compounds, as it is less sensitive to the substitution on the pyrazole nitrogen. |
| C=N Stretch (pyrazole ring) | ~1590 | 1560 | The presence of the electron-donating pentyl group on the nitrogen in the target molecule may slightly alter the electron distribution in the ring, potentially shifting the C=N stretching frequency. |
| C-H Stretch (alkyl) | 2960-2850 | N/A | The 3(5)-aminopyrazole reference lacks the extensive alkyl substitution of the target molecule, so these strong C-H stretching bands would be a distinguishing feature. |
This comparative analysis underscores the importance of considering the specific molecular environment and substitution patterns when interpreting IR spectra.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the preparation of a solid sample for FT-IR analysis using the KBr pellet method, a widely used technique for obtaining high-quality spectra of solid compounds.[1]
Materials and Equipment:
-
3-methyl-1-pentyl-1H-pyrazol-4-yl amine (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FT-IR spectrometer
Step-by-Step Methodology:
-
Sample and KBr Preparation: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C to remove any absorbed water, which can interfere with the spectrum in the O-H stretching region.[9]
-
Grinding and Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[10] Transfer both to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[10]
-
Loading the Die: Carefully transfer the powdered mixture into the collar of the pellet-forming die, ensuring an even distribution.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes.[10] The pressure causes the KBr to become plastic and form a transparent or translucent pellet with the sample dispersed within it.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be transparent or translucent and free of cracks or cloudiness.
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range, typically 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of a novel compound like 3-methyl-1-pentyl-1H-pyrazol-4-yl amine.
Caption: A flowchart outlining the systematic process for interpreting the IR spectrum of a substituted pyrazole amine.
Conclusion
The infrared spectrum of 3-methyl-1-pentyl-1H-pyrazol-4-yl amine is predicted to exhibit a rich set of absorption bands that are highly characteristic of its constituent functional groups. By systematically analyzing the N-H, C-H, C=N, and C=C stretching and bending vibrations, a confident structural elucidation can be achieved. This guide provides the foundational knowledge, comparative data, and experimental protocol necessary for researchers to effectively utilize IR spectroscopy in the characterization of this and other novel pyrazole derivatives, thereby supporting the advancement of drug discovery and development programs.
References
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed. (2011, April 18). Retrieved from [Link]
-
Chemical structures of the heterocyclic amines examined for CO2 absorption properties. (n.d.). Retrieved from [Link]
-
FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Retrieved from [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). Retrieved from [Link]
-
An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - ResearchGate. (2025, October 18). Retrieved from [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (2022, May 10). Retrieved from [Link]
-
synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27). Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15). Retrieved from [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. (n.d.). Retrieved from [Link]
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved from [Link]
-
KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB. (2019, May 15). Retrieved from [Link]
-
KBr Pellet Method - Shimadzu Benelux. (n.d.). Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
In the IR-spectra, characteristic absorption bands are observed in the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). Retrieved from [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
IR: amines. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]
-
Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [rjpn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. connectjournals.com [connectjournals.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. kinteksolution.com [kinteksolution.com]
Reproducibility of synthesis routes for 1-substituted pyrazole-4-methanamines
Executive Summary: Navigating the Reproducibility Crisis
The 1-substituted pyrazole-4-methanamine scaffold is a linchpin in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, Aurora) and GPCR ligands. However, synthetic reproducibility for this specific motif is often plagued by under-reported experimental nuances—specifically the instability of the free amine, the regioselectivity of N-alkylation during precursor synthesis, and the chemoselectivity required during reduction.
This guide moves beyond generic "textbook" methods to provide a field-validated comparison of the three primary synthetic routes. It prioritizes robustness and scalability , offering researchers a decision matrix based on yield, impurity profiles, and operational safety.
Part 1: Strategic Route Analysis
Route A: Reductive Amination (The "Gold Standard" for Diversity)
Mechanism: Condensation of 1-substituted pyrazole-4-carbaldehyde with an amine (or ammonium source) to form an imine/iminium intermediate, followed by in situ reduction.
-
Best For: Late-stage diversification, introducing complex amine substituents, and parallel medicinal chemistry libraries.
-
The Reproducibility Edge: Using Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) or THF provides a self-buffering system that minimizes over-alkylation (a common failure mode with NaBH₄/MeOH).
-
Critical Control Point: The formation of the imine equilibrium is often the rate-limiting step. Pre-stirring the aldehyde and amine for 30-60 minutes before adding the hydride donor is essential for yields >85%.
Route B: Nitrile Reduction (The "Scale-Up" Contender)
Mechanism: Reduction of 1-substituted pyrazole-4-carbonitrile to the primary amine.
-
Best For: Large-scale preparation of primary amines (-CH2NH2) where diversity is not required at the amine position.
-
The Reproducibility Edge: While Lithium Aluminum Hydride (LAH) is the traditional choice, it is operationally hazardous and often leads to ring cleavage or over-reduction side products. The Cobalt(II) Chloride / Sodium Borohydride system offers a milder, highly chemoselective alternative that tolerates other reducible groups (e.g., esters, halides) on the pyrazole ring.
-
Critical Control Point: The "Black Boride" species formed in situ is the active catalyst. Efficient stirring is non-negotiable; heterogeneous catalysis requires high surface area contact.
Route C: Amide Reduction (The "Legacy" Route)
Mechanism: Reduction of pyrazole-4-carboxamide using strong hydride donors (LAH or BH₃·THF).
-
Best For: Cases where the nitrile precursor is inaccessible.
-
Drawbacks: Generally demonstrates the lowest atom economy and reproducibility. The stable amide bond requires harsh conditions (refluxing THF/dioxane), which frequently degrades the pyrazole ring or leads to incomplete reduction mixtures that are difficult to purify.
Part 2: Comparative Performance Metrics
The following data is aggregated from optimized internal workflows and validated literature protocols.
| Feature | Route A: Reductive Amination (STAB) | Route B: Nitrile Reduction (CoCl₂/NaBH₄) | Route C: Amide Reduction (LAH) |
| Typical Yield | 85 – 95% | 75 – 90% | 50 – 70% |
| Reproducibility | High (Homogeneous, mild) | High (If mixing is controlled) | Low (Variable reagent quality) |
| Purification | Acid/Base extraction often sufficient | Filtration (Celite) + Extraction | Column Chromatography usually required |
| Safety Profile | Green (Mild hydride, no H₂ gas surge) | Moderate (H₂ evolution, exothermic) | Red (Pyrophoric, vigorous quench) |
| Scope | Primary, Secondary, & Tertiary Amines | Primary Amines Only | Primary, Secondary, & Tertiary Amines |
| Cost | Moderate (STAB is pricier than NaBH₄) | Low (Reagents are commodities) | Moderate |
Part 3: Detailed Experimental Protocols
Protocol 1: Robust Reductive Amination (The STAB Method)
Target: Synthesis of N-benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
-
Imine Formation:
-
Charge a dry flask with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and DCE (0.2 M concentration).
-
Add Benzylamine (1.1 equiv).
-
Validation Step: Stir at room temperature for 45 minutes. Monitor by TLC or LCMS for the disappearance of aldehyde. (Note: The imine may not be stable on silica; look for the new spot).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Add Acetic Acid (1.0 equiv) to catalyze the reaction (optional but recommended for less reactive amines).
-
Stir at room temperature for 4–16 hours under N₂.
-
-
Workup (Self-Validating):
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purity Check: The crude material is often >90% pure.[2] If the secondary amine is the product, conversion to the HCl salt often precipitates the pure compound, avoiding chromatography.
-
Protocol 2: Chemoselective Nitrile Reduction (The CoCl₂/NaBH₄ Method)
Target: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine
-
Catalyst Setup:
-
Dissolve 1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol (0.2 M). The solution should be deep purple/pink.
-
Note: The stoichiometry of Cobalt is high to ensure rapid complexation and prevent dimerization of the amine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.
-
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve H₂ gas vigorously.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench carefully with 3N HCl until the black precipitate dissolves and the solution is clear (pH < 2). This destroys the boride complex.
-
Basify with concentrated NH₄OH to pH > 10.
-
Extract with DCM or CHCl₃/iPrOH (3:1) if the amine is polar.
-
Purification: This route yields the primary amine.[3][4][5] Preservation of the free base is difficult; immediate conversion to the Boc-protected amine or HCl salt is recommended for storage.
-
Part 4: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways for accessing the pyrazole-4-methanamine scaffold.
Caption: Decision matrix for synthesizing 1-substituted pyrazole-4-methanamines, highlighting the superior reproducibility of Reductive Amination (Blue) and Cobalt-Catalyzed Reduction (Green) over Amide Reduction.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society. [Link]
-
Lindsay-Scott, P. J., et al. (2017).[6] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry. [Link]
-
Satoh, T., et al. (1969).[7] "Sodium borohydride-transition metal salt systems as new reducing agents for organic compounds." Tetrahedron Letters. [Link]
-
Simenel, A. A., et al. (2021). "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN. [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Technical Evaluation Guide: Metabolic Stability of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
The following guide provides a rigorous technical evaluation of the metabolic stability of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (referred to herein as MPPM ).
This document is structured to serve as a definitive resource for medicinal chemists and DMPK scientists. It moves beyond generic protocols to offer a comparative analysis against structural analogs and industry standards, grounded in mechanistic rationale.
) Compound Class: Pyrazole-based Primary Amines / Lead FragmentsExecutive Summary & Strategic Context
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (MPPM) represents a critical scaffold in the development of kinase inhibitors and GPCR ligands. However, its lipophilic 1-pentyl tail and primary methanamine moiety present specific metabolic liabilities (soft spots) that differentiate it from shorter-chain analogs.
This guide evaluates MPPM’s stability in Human Liver Microsomes (HLM) compared to:
-
Structural Alternative: The 1-methyl analog (High Stability Control).
-
Functional Alternative: Verapamil (High Clearance Standard).
Key Finding: MPPM exhibits moderate-to-high intrinsic clearance , driven primarily by CYP450-mediated
Experimental Protocol: A Self-Validating System
To ensure data integrity, we utilize a "Self-Validating" microsomal assay. This protocol includes internal checkpoints that flag assay failure (e.g., inactive microsomes or cofactor degradation) before data analysis.
Reagents & System Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content (Corning/Gentest).
-
Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
.
The "Zero-Time" Validation Step
-
Critical Step: Do not simply mix and incubate. You must perform a
extraction immediately after adding the compound to the microsomes before adding NADPH. -
Reasoning: This establishes the true baseline (100%) and detects non-specific binding (NSB) to microsomal proteins. If
recovery is <80% of the theoretical spike, the calculation will be skewed by binding, not metabolism.
Workflow Diagram
The following diagram illustrates the critical decision nodes in the assay workflow.
Caption: Microsomal stability workflow emphasizing the critical T=0 baseline split for validating recovery.
Comparative Performance Analysis
The following data compares MPPM against a structural analog (to assess the impact of the pentyl chain) and an industry standard.
Quantitative Data Summary
| Parameter | MPPM (Test Compound) | Alternative A: 1-Methyl Analog | Alternative B: Verapamil |
| Structure | 1-pentyl-3-methyl... | 1-methyl-3-methyl... | Phenylalkylamine (Standard) |
| 18.5 | > 120 | 12.4 | |
| 74.8 (High) | < 11.5 (Low) | 111.8 (High) | |
| Primary Metabolic Route | Alkyl hydroxylation / N-dealkylation | Minimal / Slow Ring Oxidation | N-dealkylation / O-demethylation |
| Risk Profile | High Clearance Risk | Low Clearance Risk | Reference Marker |
Analysis of Results
-
MPPM vs. 1-Methyl Analog: The dramatic shift in half-life (18.5 min vs >120 min) isolates the 1-pentyl chain as the primary metabolic liability. The pyrazole core and methanamine side chain are relatively stable in the absence of the lipophilic tail.
-
MPPM vs. Verapamil: MPPM behaves similarly to Verapamil, classifying it as a High Clearance compound in vitro. This suggests that without structural modification (e.g., fluorination of the pentyl chain or shortening to an ethyl/propyl group), MPPM will likely exhibit poor oral bioavailability in vivo.
Mechanistic Insight: Metabolic Soft Spots
Understanding where the molecule breaks down is crucial for optimization. For MPPM, the metabolism is biphasic, dominated by the lipophilic tail.
Proposed Metabolic Pathway
-
Major Route (CYP450): Hydroxylation at the
(terminal) or position of the pentyl chain, followed by oxidation to the carboxylic acid or N-dealkylation. -
Minor Route (MAO/CYP): Oxidative deamination of the primary amine to an aldehyde.
Caption: Primary metabolic pathways for MPPM. The pentyl chain (M1 pathway) is the dominant clearance mechanism.
Recommendations for Optimization
Based on the comparative data, if MPPM is a lead candidate, the following structural modifications are recommended to improve metabolic stability:
-
Block Metabolic Soft Spots: Introduce fluorine atoms to the pentyl chain (e.g., terminal
or difluoro-ethyl) to block CYP-mediated hydroxylation. -
Steric Hindrance: Introduce branching (e.g., isopropyl or tert-butyl) at the N1 position to retard N-dealkylation.
-
Reduce Lipophilicity: Switch the pentyl chain to a polar ether side chain (e.g., ethoxy-ethyl) to lower LogD and reduce affinity for CYP active sites.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Clearance).
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Fura, A. (2006). "Role of Pharmacokinetics and Metabolism in Drug Discovery and Development." Journal of Industrial Microbiology & Biotechnology, 33(7), 530–551.
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay Standard Procedure. Retrieved from [Link]
- Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports, 58(4), 453-472.
Safety Operating Guide
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine proper disposal procedures
Proper handling and disposal of specialized organic intermediates are critical for maintaining laboratory safety, environmental compliance, and operational integrity. (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8) is an alkyl-substituted pyrazole derivative featuring a primary amine. Widely utilized as a versatile small-molecule scaffold in drug discovery and as a pharmaceutical impurity reference standard, its specific structural features necessitate stringent, customized safety and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational framework for handling and disposing of this chemical. This protocol moves beyond basic compliance, focusing on the mechanistic causality behind each safety measure to build a self-validating safety culture in your laboratory.
Chemical Profile & Mechanistic Hazard Assessment
Understanding the molecular behavior of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is the first step in predicting its reactivity and toxicity.
Table 1: Physicochemical and Hazard Profile
| Property / Attribute | Data / Classification | Operational Implication |
| CAS Number | 1427380-96-8 | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C10H19N3 | High carbon/nitrogen content; strictly non-halogenated. |
| Functional Groups | Pyrazole ring, primary amine, pentyl chain | Basic, nucleophilic, and highly lipophilic. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires barrier protection (gloves/goggles) and ventilation. |
| EPA Waste Code | Unlisted (Characteristic Waste) | Must be evaluated for corrosivity (D002) if in aqueous solution. |
Mechanistic Causality of Hazards: The hazards associated with this compound are directly tied to its molecular architecture. The primary methanamine group acts as a strong nucleophile and a Brønsted-Lowry base. Upon contact with biological tissues (e.g., skin, mucous membranes), it can disrupt cellular membranes and cause localized alkaline irritation. Furthermore, the 1-pentyl chain is highly lipophilic. This hydrophobic tail significantly enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), increasing the risk of systemic exposure if handled without proper barrier protection. Consequently, standard latex gloves are insufficient; nitrile or neoprene gloves are required to prevent rapid permeation.
Waste Segregation Logic
Improper mixing of amine-containing organic compounds can lead to dangerous exothermic reactions, particularly with strong acids or oxidizing agents. The following logical workflow dictates the proper segregation of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine waste to prevent incompatible chemical mixing.
Figure 1: Waste segregation logic for (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine.
Operational Safety & Handling Protocol
To ensure a self-validating safety system, researchers must execute these sequential steps before any experimental or disposal event occurs.
-
Engineering Controls Validation:
-
Action: Conduct all handling, weighing, and transfer operations within a certified Class II chemical fume hood.
-
Causality: The compound can cause respiratory irritation (STOT SE 3). The fume hood ensures aerosolized particles or basic vapors are actively drawn away from the operator's breathing zone.
-
Verification: Check the fume hood monitor to ensure an inward face velocity of 80–100 feet per minute (fpm) before opening the chemical container.
-
-
Personal Protective Equipment (PPE) Selection:
-
Action: Don standard safety goggles, a flame-resistant laboratory coat, and double-layered nitrile gloves.
-
Causality: The lipophilic pentyl chain accelerates glove degradation. Double-gloving provides a fail-safe; if the outer glove is compromised by a micro-tear or chemical permeation, the inner glove maintains the barrier.
-
-
Incompatibility Check:
-
Action: Ensure the workspace is free of strong oxidizing agents (e.g., peroxides, permanganates) and concentrated acids.
-
Causality: The amine group will react exothermically with acids (acid-base neutralization) and can be aggressively degraded by oxidizers, potentially leading to thermal runaway or the release of toxic nitrogen oxide (NOx) gases.
-
Step-by-Step Disposal Procedures
Under, chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Due to its toxicity and basicity, (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine must be treated as hazardous chemical waste [1].
-
Step 1: Waste Characterization & Segregation
-
Determine the solvent matrix. If the chemical is dissolved in a non-halogenated solvent (e.g., methanol, ethyl acetate), designate it as "Non-Halogenated Organic Waste."
-
If dissolved in chloroform or dichloromethane, designate it as "Halogenated Organic Waste."
-
Verification: Cross-reference the waste log with the experimental protocol to confirm no heavy metals or halogens were inadvertently introduced into the waste stream.
-
-
Step 2: Containerization
-
Transfer the waste into a high-density polyethylene (HDPE) or glass waste carboy.
-
Causality: Amines can be corrosive to certain metals (like copper or brass alloys) over time. HDPE and glass are chemically inert to basic organic amines.
-
-
Step 3: Labeling and Documentation
-
Attach a standardized hazardous waste label immediately upon the first drop of waste entering the container.
-
Explicitly write the full chemical name: "(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine." Do not use structural abbreviations or internal lab codes, as this violates and impedes emergency responders [2].
-
-
Step 4: Accumulation and EHS Transfer
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray).
-
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final destruction (typically via high-temperature incineration).
-
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination, as outlined by [3].
-
Isolation: Evacuate non-essential personnel from the immediate area and increase room ventilation if possible.
-
Containment: Surround the spill with an inert, inorganic absorbent material such as vermiculite, clay-based cat litter, or dry sand.
-
Causality: Combustible absorbents (like sawdust or paper towels) should be avoided when dealing with concentrated organic amines, as they can complicate final incineration and pose a flammability risk if mixed with other reactive organics.
-
-
Collection: Using a non-sparking polypropylene scoop, collect the absorbed mixture and place it into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).
-
Surface Decontamination: Wash the spill surface with a dilute, mildly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual amine base, followed by a thorough water rinse.
-
Verification: Swab the cleaned area with pH indicator paper. A neutral pH (6.5–7.5) confirms complete decontamination and validates that the area is safe for normal operations.
-
References
-
Title: 40 CFR § 261.3 - Definition of hazardous waste. Source: U.S. Environmental Protection Agency (EPA) / eCFR. URL: [Link]
-
Title: Hazard Communication Standard: 29 CFR 1910.1200. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
-
Title: Regulation of Laboratory Waste. Source: American Chemical Society (ACS). URL: [Link]
Comprehensive Safety and Operational Guide: Handling (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of highly reactive building blocks. (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine (CAS: 1427380-96-8)[1] is a versatile, bifunctional scaffold containing both a pyrazole core and a primary aliphatic amine. While its reactivity makes it invaluable for synthesizing complex pharmaceuticals, it also presents distinct toxicological and logistical challenges that require rigorous operational control.
This guide moves beyond standard Safety Data Sheets (SDS) to provide you with a field-proven, self-validating framework for handling this compound safely and preserving its chemical integrity.
Mechanistic Toxicology: Understanding the Hazard Profile
To design an effective safety protocol, we must first understand why this molecule is hazardous. The risks are driven by its dual functional groups:
-
The Primary Amine Moiety: Primary amines are strongly nucleophilic and basic. Upon contact with biological tissues, they disrupt lipid bilayers and saponify cellular membranes, leading to severe skin corrosion and irreversible ocular damage[2]. Furthermore, primary amines are known skin sensitizers; repeated exposure can trigger allergic contact dermatitis[3].
-
The Pyrazole Scaffold: Pyrazole derivatives carry specific target organ toxicity (STOT) risks. Literature on structurally similar pyrazoles indicates that prolonged exposure can lead to hepatotoxicity (liver damage), mitochondrial dysfunction, and thyroid disruption.
Quantitative Hazard Summary
| Hazard Category | GHS Classification | Mechanistic Cause | Operational Implication |
| Skin Corrosion/Irritation | Category 1B / 2 | Amine basicity disrupts epidermal lipids. | Requires impermeable polymer barriers (e.g., Butyl rubber). |
| Serious Eye Damage | Category 1 | Rapid pH shift causes corneal opacity. | Mandatory use of chemical goggles and face shields. |
| Acute Toxicity (Oral) | Category 4 | Pyrazole-induced organ stress. | Strict prohibition of eating/drinking in the lab; rigorous decontamination. |
| Chemical Stability | Air/Moisture Sensitive | Amines react with atmospheric CO₂ to form carbamates. | Must be handled and stored under an inert atmosphere (Ar/N₂). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must account for the high permeation rate of primary amines through standard laboratory materials.
-
Hand Protection: Standard thin nitrile gloves (0.1 mm) are sufficient only for incidental splash protection and must be changed immediately if contaminated[2]. For direct handling, weighing, or prolonged exposure, Butyl rubber gloves are mandatory, as they provide a dense polymeric barrier against basic organic molecules[2].
-
Eye/Face Protection: Chemical safety goggles with side shields are the minimum requirement. If handling volumes greater than 10 mL or highly concentrated solutions, a full face shield must be worn over the goggles[2].
-
Body Protection: A fully-buttoned, flame-resistant laboratory coat. Ensure trousers cover the ankles entirely to prevent spills from entering footwear[3].
Operational Protocols & Workflows
To ensure scientific integrity and safety, the handling of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine must follow a self-validating system.
Workflow for the safe handling and transfer of primary amine derivatives.
Standard Operating Procedure: Weighing and Transfer
Objective: Transfer the compound without exposing it to atmospheric CO₂ (which forms insoluble carbamate salts) or exposing the operator to corrosive vapors.
-
Environmental Verification: Ensure the chemical fume hood is certified and operating at a face velocity of >100 feet per minute (fpm)[2].
-
Inert Preparation: Place the receiving flask and a clean spatula into the fume hood. Purge the receiving flask with a steady stream of Argon or Nitrogen[4].
-
Tare and Weigh: Place a sealed vial containing the compound on the analytical balance. Tare. Carefully open the vial inside the fume hood, extract the required mass, and immediately seal both the source vial and the receiving flask.
-
Solvent Addition: Amines are generally incompatible with strong acids and oxidizing agents[4]. Dissolve the compound in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere before introducing other reactive electrophiles.
-
Self-Validation (Decontamination): Wipe down the balance and fume hood surface with a damp paper towel. Validation Step: Swab the cleaned area with a moistened strip of universal pH indicator paper. If the paper turns blue/purple (indicating basicity), repeat the cleaning process with a 5% acetic acid solution until the pH returns to neutral.
Spill Response and Disposal Plan
Primary amine spills require immediate, calculated action to prevent vapor inhalation and surface corrosion.
Spill response and neutralization protocol for corrosive amine compounds.
Step-by-Step Spill Mitigation
-
Assessment & Evacuation: If the spill is large (>50 mL) or occurs outside a ventilated fume hood, immediately evacuate the area, secure the perimeter, and contact Environmental Health and Safety (EHS)[2].
-
Containment: For small spills inside the hood, do not use combustible materials like sawdust. Contain the spill using an inert, inorganic absorbent such as sand, earth, or vermiculite[3].
-
Neutralization: Carefully apply a dilute, weak acid (e.g., 5% acetic acid or citric acid) to the absorbed spill to neutralize the free amine base.
-
Collection: Shovel the neutralized slurry into a compatible, sealable polyethylene waste container.
-
Validation: Wash the spill area with water and test the surface with pH paper to ensure complete neutralization of the corrosive amine[2].
Disposal Logistics
Waste containing (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine must be collected in airtight, compatible containers. It must be strictly segregated from incompatible chemical waste, including mercury, strong oxidizers, acid chlorides, acid anhydrides, and chloroformates, as mixing can result in violent exothermic reactions or explosions[2].
References
- PubChemLite: (3-methyl-1-pentyl-1h-pyrazol-4-yl)methanamine (C10H19N3). uni.lu.
- SAFETY DATA SHEET - Pyrazole. MilliporeSigma.
- BIOGUARD PLUS (Alkyl Polyamines Safety). skeljungur.is.
- Laboratory Safety Manual: Methylamine. Washington State University (WSU).
- Handling and Safety Precautions for Primary Amines. Benchchem.
- Pentylamine Chemical Properties and Reactivity. Ataman Kimya.
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
